11-Ketodihydrotestosterone-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H28O3 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(5S,8S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
InChI-Schlüssel |
RSQKILYTRHKUIJ-RRAJKZIQSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Function of 11-Ketodihydrotestosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketodihydrotestosterone (B1662675) (11-KDHT) is an adrenal-derived androgen that has emerged as a potent and crucial player in androgen receptor signaling, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive overview of the biological function of 11-KDHT, detailing its synthesis, mechanism of action, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols for the cited research are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important steroid.
Introduction
Traditionally, testosterone (B1683101) (T) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), have been considered the primary drivers of androgen receptor (AR) activation. However, recent research has unveiled a significant role for 11-oxygenated androgens, with 11-ketodihydrotestosterone (11-KDHT) being a particularly potent member of this class.[3][4] Synthesized predominantly from adrenal precursors, 11-KDHT can sustain androgenic signaling in low-testosterone environments, such as in patients undergoing androgen deprivation therapy (ADT) for prostate cancer.[2][5] This guide delves into the intricate biological functions of 11-KDHT, providing a technical resource for researchers in endocrinology, oncology, and drug development.
Synthesis of 11-Ketodihydrotestosterone
11-KDHT is not synthesized de novo in the same manner as testicular androgens. Instead, it is peripherally metabolized from adrenal-derived C19 steroids, primarily 11β-hydroxyandrostenedione (11OHA4).[1][3] The synthesis involves a multi-step enzymatic cascade occurring in tissues such as the prostate.
The primary pathway for 11-KDHT synthesis is as follows:
-
11β-hydroxyandrostenedione (11OHA4) is converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) .[6]
-
11KA4 is then converted to 11-ketotestosterone (11KT) by aldo-keto reductase family 1 member C3 (AKR1C3) .[6]
-
Finally, 11KT is 5α-reduced to the highly potent 11-ketodihydrotestosterone (11-KDHT) by steroid-5α-reductase (SRD5A) .[6]
An alternative pathway involves the conversion of 11OHA4 to 11β-hydroxytestosterone (11OHT) by 17β-hydroxysteroid dehydrogenase (17βHSD), which can then be converted to 11KT by 11βHSD2.[6]
Figure 1: Biosynthesis pathway of 11-Ketodihydrotestosterone.
Mechanism of Action: A Potent Androgen Receptor Agonist
11-KDHT exerts its biological effects primarily through the activation of the androgen receptor (AR), a ligand-activated transcription factor.[1][4] Upon binding to the AR, 11-KDHT induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on target genes, recruiting co-regulators and initiating transcription.
Androgen Receptor Binding Affinity and Potency
Competitive whole-cell binding assays have demonstrated that 11-KDHT binds to the human AR with an affinity comparable to that of DHT, the most potent endogenous androgen.[1][3] Transactivation assays further confirm its potency, showing that 11-KDHT is a full and efficacious agonist of the AR, capable of driving AR-dependent gene expression to a similar extent as DHT.[1][4]
Table 1: Androgen Receptor Binding Affinities and Agonist Potencies
| Compound | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 [1][7] | 1.35 [7][8] |
| Dihydrotestosterone (DHT) | 22.7[1] | 3.0[9] |
| 11-Ketotestosterone (11KT) | 80.8[1] | 15.8[9] |
| Testosterone (T) | 34.3[1] | 19.6[9] |
Data compiled from studies on human androgen receptor.[1][7][8][9]
Physiological Effects of 11-Ketodihydrotestosterone
The potent agonistic activity of 11-KDHT on the AR translates into significant physiological effects, particularly in androgen-sensitive tissues like the prostate.
Regulation of Androgen-Dependent Gene Expression
Treatment of androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, with 11-KDHT leads to the significant upregulation of well-established AR target genes.[7] These include genes involved in prostate cell function and proliferation, such as Kallikrein-3 (KLK3, which codes for prostate-specific antigen or PSA), Transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5).[7]
Table 2: Fold Change in Androgen-Regulated Gene Expression in LNCaP and VCaP Cells
| Gene | Cell Line | Treatment (10 nM) | Fold Change vs. Vehicle |
| KLK3 | LNCaP | 11-KDHT | Significant Upregulation[7] |
| VCaP | 11-KDHT | Significant Upregulation[7] | |
| TMPRSS2 | LNCaP | 11-KDHT | Significant Upregulation[7] |
| VCaP | 11-KDHT | Significant Upregulation[7] | |
| FKBP5 | LNCaP | 11-KDHT | Significant Upregulation[7] |
| VCaP | 11-KDHT | Significant Upregulation[7] |
Data is a qualitative summary from Pretorius et al. (2016), which reported significant upregulation at 1 nM and 10 nM concentrations.[7]
Stimulation of Cell Proliferation
11-KDHT has been shown to be a potent inducer of cell proliferation in androgen-dependent prostate cancer cells.[1][7] In LNCaP and VCaP cell lines, 11-KDHT stimulates cell growth at nanomolar concentrations, with an efficacy comparable to or even exceeding that of DHT in some contexts.[7]
Table 3: Induction of Cell Proliferation in LNCaP and VCaP Cells
| Cell Line | Treatment (Concentration) | Fold Change in Proliferation vs. Vehicle |
| LNCaP | 11-KDHT (0.1 nM) | 1.6-fold[7] |
| DHT (0.1 nM) | 1.4-fold[7] | |
| VCaP | 11-KDHT (1 nM) | 2.0-fold[7] |
| DHT (1 nM) | 2.1-fold[7] |
Data from Pretorius et al. (2016).[7]
Slower Metabolism and Prolonged Activity
A crucial aspect of 11-KDHT's biological function is its metabolic stability. In vitro studies have shown that 11-KDHT is metabolized at a significantly lower rate compared to DHT in prostate cancer cells.[1] This reduced metabolic clearance suggests that 11-KDHT may have a longer half-life in target tissues, leading to prolonged androgenic stimulation of the AR.[1]
Role in Castration-Resistant Prostate Cancer (CRPC)
The adrenal synthesis of 11-KDHT precursors and its potent androgenic activity make it a key contributor to the progression of castration-resistant prostate cancer (CRPC).[1][2] In CRPC, despite low circulating levels of testicular androgens due to ADT, intratumoral androgen synthesis, including the production of 11-KDHT, can reactivate the AR and drive tumor growth.[5] Furthermore, proteomic analysis has revealed that 11-KDHT regulates the expression of more AR-regulated proteins than DHT in VCaP cells, suggesting a broad and significant impact on the androgen-regulated proteome in CRPC.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Competitive Whole-Cell Androgen Receptor Binding Assay
Figure 2: Workflow for the competitive whole-cell AR binding assay.
-
Cell Line: COS-1 cells.[1]
-
Plasmids: pSVARo (human androgen receptor expression vector).[2]
-
Radioligand: [3H]-Mibolerone (a synthetic androgen).[1]
-
Procedure:
-
COS-1 cells are transiently transfected with the pSVARo plasmid.
-
Transfected cells are incubated with a fixed concentration of [3H]-Mibolerone in the presence of increasing concentrations of unlabeled competitor steroids (e.g., 11-KDHT, DHT).
-
After incubation, cells are washed to remove unbound ligand.
-
Cells are lysed, and the amount of bound radioactivity is quantified using a scintillation counter.
-
The percentage of specific binding is plotted against the concentration of the competitor to determine the inhibitory constant (Ki).
-
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
Figure 3: Workflow for the AR transactivation (luciferase) assay.
-
Cell Line: COS-1 cells.[2]
-
Plasmids: pSVARo (human AR expression vector) and 4xSC ARE1.2-luc (luciferase reporter plasmid containing androgen response elements).[2]
-
Procedure:
-
COS-1 cells are co-transfected with the AR expression vector and the ARE-luciferase reporter plasmid.
-
Transfected cells are treated with various concentrations of the test compounds (e.g., 11-KDHT, DHT).
-
After a 24-hour incubation period, the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
The data is analyzed to determine the dose-response curve and calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
Cell Proliferation Assay (Resazurin Assay)
-
Cell Lines: LNCaP and VCaP cells.[7]
-
Reagent: Resazurin (B115843) sodium salt.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with different concentrations of androgens (e.g., 11-KDHT, DHT) or a vehicle control.
-
After the desired incubation period (e.g., 7 days for LNCaP, 10 days for VCaP), resazurin solution is added to each well.
-
The plates are incubated for a further 1-4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
The fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).
-
The fluorescence intensity is proportional to the number of viable cells.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Lines: LNCaP and VCaP cells.[7]
-
Target Genes: KLK3, TMPRSS2, FKBP5.[7]
-
Procedure:
-
Cells are treated with androgens or a vehicle control for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using SYBR Green or TaqMan chemistry with gene-specific primers for the target and reference genes.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to a stable reference gene (e.g., GAPDH, ACTB).
-
Proteomic Analysis of Androgen-Regulated Proteins
-
Cell Line: VCaP cells.[1]
-
Treatment: 1 nM DHT or 11-KDHT for 48 hours.[6]
-
Methodology:
-
Protein Extraction: VCaP cells are treated with the respective androgens. Total protein is extracted from the cells.
-
Sample Preparation: Proteins are quantified, denatured, reduced, alkylated, and digested into peptides (typically with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify and quantify the proteins. Label-free quantification or isotopic labeling methods can be used to compare protein abundance between different treatment groups. Statistical analysis is performed to identify proteins that are significantly regulated by each androgen.
-
Conclusion
11-Ketodihydrotestosterone is a potent, adrenal-derived androgen with significant biological activity mediated through the androgen receptor. Its synthesis from readily available precursors, high binding affinity for the AR, and potent agonistic activity make it a key driver of androgen-dependent gene expression and cell proliferation. The slower metabolism of 11-KDHT compared to DHT suggests a prolonged duration of action, which is particularly relevant in the context of castration-resistant prostate cancer. The data and protocols presented in this guide underscore the importance of considering 11-oxygenated androgens in studies of androgen signaling and in the development of novel therapeutic strategies for prostate cancer and other androgen-dependent diseases. Further research into the clinical relevance of circulating and intratumoral 11-KDHT levels will be crucial for a complete understanding of its role in human physiology and pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cansa.org.za [cansa.org.za]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgenic Biomarker Profiling in Human Matrices and Cell Culture Samples Using High Through put, Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 11-Ketodihydrotestosterone (11-KDHT) Metabolic Pathway in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketodihydrotestosterone (B1662675) (11-KDHT) is an endogenous and potent androgen that plays a significant role in human physiology and pathophysiology, particularly in androgen-driven conditions such as prostate cancer. Unlike the canonical androgen, dihydrotestosterone (B1667394) (DHT), which is synthesized from testosterone, 11-KDHT is primarily derived from adrenal precursors. Its considerable bioactivity, comparable to that of DHT, and its distinct metabolic origin make it a crucial area of study for understanding androgen signaling and developing novel therapeutic strategies. This guide provides a comprehensive overview of the 11-KDHT metabolic pathway, including its synthesis, regulation, and biological functions, supported by quantitative data and detailed experimental methodologies.
The Metabolic Landscape of 11-Ketodihydrotestosterone
The biosynthesis of 11-KDHT in humans occurs through a multi-step enzymatic cascade primarily originating from the adrenal androgen precursor, 11β-hydroxyandrostenedione (11OHA4). Two main pathways contribute to its formation: the conventional pathway and a "backdoor" pathway.
Conventional Pathway of 11-KDHT Synthesis
The primary route to 11-KDHT begins with the adrenal C19 steroid, 11OHA4. The key enzymatic conversions in this pathway are:
-
Oxidation of 11OHA4: 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4). This step is crucial for activating the C11-oxygenated androgen pathway.[1][2]
-
Reduction of 11KA4: Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, reduces the 17-keto group of 11KA4 to form 11-ketotestosterone (B164220) (11-KT).[3]
-
5α-Reduction of 11-KT: Steroid 5α-reductase enzymes (SRD5A1 and SRD5A2) convert 11-KT to the highly potent 11-ketodihydrotestosterone (11-KDHT).[3]
An alternative branch of this pathway involves the initial conversion of 11OHA4 to 11β-hydroxytestosterone (11OHT) by 17β-hydroxysteroid dehydrogenases, followed by oxidation by HSD11B2 to form 11-KT.
The "Backdoor" Pathway to 11-KDHT
A "backdoor" pathway for 11-KDHT synthesis has also been described, which bypasses the conventional intermediates of androstenedione (B190577) and testosterone.[4][5] This pathway is particularly relevant in certain physiological and pathological states, such as congenital adrenal hyperplasia. The key steps in this proposed pathway involve the metabolism of C21 precursors:
-
Metabolism of 11β-hydroxyprogesterone (11OHP4) and 11-ketoprogesterone (B144819) (11KP4): These C21 steroids can be metabolized by 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2) to form intermediates.[4]
-
Conversion to C19 steroids: Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) can then act on these intermediates to produce C11-oxygenated C19 steroids, which can subsequently be converted to 11-KDHT.[4]
Quantitative Data on 11-KDHT and Related Metabolites
The following tables summarize the reported concentrations of 11-KDHT and its key precursors and metabolites in human plasma and prostate cancer tissue. These values highlight the significant presence of the C11-oxygenated androgen pathway.
| Compound | Plasma Concentration (nmol/L) | Reference |
| 11β-hydroxyandrostenedione (11OHA4) | 7.72 ± 2.85 (women) - 8.73 ± 5.13 (boys) | [6] |
| 11β-hydroxyandrostenedione (11OHA4) | ≈230-440 nM | [7][8] |
| 11-ketotestosterone (11-KT) | ≈250-390 nM | [7][8] |
| 11-ketodihydrotestosterone (11-KDHT) | ≈19 nM | [7][8] |
| Dihydrotestosterone (DHT) | <0.14 nM | [8] |
Table 1: Circulating Levels of 11-Oxygenated Androgens and DHT in Human Plasma.
| Compound | Prostate Cancer Tissue Concentration (ng/g) | Reference |
| 11β-hydroxyandrostenedione (11OHA4) | 13 - 37.5 (unconjugated) | [7][8] |
| 11-ketotestosterone (11-KT) | 13 - 37.5 (unconjugated) | [7][8] |
| 11-ketodihydrotestosterone (11-KDHT) | 13 - 37.5 (unconjugated) | [7][8] |
Table 2: Levels of Unconjugated 11-Oxygenated Androgens in Human Prostate Cancer Tissue.
Signaling Pathway and Biological Activity
11-KDHT is a potent agonist of the androgen receptor (AR).[7] Its binding affinity and transactivation capacity are comparable to that of DHT, the most potent canonical androgen.[7][9] Upon binding to the AR in the cytoplasm, 11-KDHT induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-responsive genes. This signaling cascade ultimately drives various physiological processes, including cell proliferation and protein expression, particularly in androgen-dependent tissues like the prostate.[7]
Experimental Protocols
Quantification of 11-Oxygenated Androgens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific measurement of 11-KDHT and other related steroids in biological matrices.[10][11]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of cold acetonitrile (B52724) containing internal standards (e.g., deuterated analogs of the target steroids).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727) in water, for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18) is typically used for separation.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) fluoride (B91410) solution.[12]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution program is employed to separate the different steroid isomers. The specific gradient will depend on the analytes of interest and the column used.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high selectivity and sensitivity.
Androgen Receptor Activation Assay
This cell-based assay is used to determine the functional activity of androgens like 11-KDHT by measuring their ability to activate the androgen receptor and induce the expression of a reporter gene.[13][14]
1. Cell Culture and Transfection:
-
Cell Line: A suitable cell line that is responsive to androgens, such as the human prostate cancer cell line LNCaP or a cell line engineered to express the androgen receptor (e.g., PC3-AR), is used.[13]
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter/enhancer-luc).[13] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
2. Compound Treatment:
-
After transfection, cells are treated with varying concentrations of the test compound (e.g., 11-KDHT) or a known androgen (e.g., DHT) as a positive control. A vehicle control (e.g., DMSO) is also included.
3. Luciferase Assay:
-
Following an incubation period (typically 24-48 hours), cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The fold induction of luciferase activity relative to the vehicle control is calculated to determine the androgenic activity of the compound.
Diagrams and Visualizations
Caption: The conventional metabolic pathway of 11-ketodihydrotestosterone synthesis.
Caption: The backdoor metabolic pathway for 11-ketodihydrotestosterone synthesis.
Caption: Experimental workflow for LC-MS/MS quantification of 11-oxygenated androgens.
Caption: Experimental workflow for the androgen receptor activation assay.
Conclusion
The 11-ketodihydrotestosterone metabolic pathway represents a critical, yet often overlooked, aspect of androgen biology. The synthesis of this potent androgen from adrenal precursors provides an alternative route to androgen receptor activation that is independent of the classical testosterone-to-DHT conversion. This has profound implications for our understanding of androgen-driven diseases, particularly castration-resistant prostate cancer, where adrenal androgens become a key source of fuel for tumor growth. The data and methodologies presented in this guide offer a robust foundation for researchers and drug development professionals to further investigate the role of 11-KDHT and to explore novel therapeutic strategies targeting its synthesis and action. A deeper understanding of this pathway is paramount for the development of more effective treatments for a range of androgen-related disorders.
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 6. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Ketotestosterone Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Ligand-Independent Activation of Androgen Receptors by Rho GTPase Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of 11-Ketodihydrotestosterone-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Ketodihydrotestosterone-d3 (11-KDHT-d3), a deuterated isotopologue of the potent androgen, 11-Ketodihydrotestosterone (11-KDHT). 11-KDHT has emerged as a significant metabolite in androgen physiology and pathology, particularly in the context of castration-resistant prostate cancer. This document details the synthesis, chemical properties, and biological relevance of 11-KDHT-d3, offering valuable information for researchers in endocrinology, oncology, and drug development. The inclusion of detailed experimental protocols, data presented in structured tables, and visualizations of key pathways aims to facilitate a deeper understanding and practical application of this compound in research settings.
Introduction
11-Ketodihydrotestosterone (11-KDHT) is an endogenous steroid and a potent agonist of the androgen receptor (AR).[1][2] It is a metabolite of the adrenal androgen precursor 11β-hydroxyandrostenedione.[1][2] The biological significance of 11-KDHT has been increasingly recognized, especially its role in driving androgen-dependent gene expression and cell growth in prostate cancer.[1][2] Deuterium-labeled internal standards are indispensable for the accurate quantification of endogenous steroids by mass spectrometry. This compound (11-KDHT-d3) serves as an ideal internal standard for the measurement of 11-KDHT in biological matrices, enabling precise pharmacokinetic and metabolic studies.[3] This guide outlines the synthesis and chemical characteristics of 11-KDHT-d3, providing a foundational resource for its application in research.
Synthesis of this compound
While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available, a general approach can be inferred from established methods for the deuteration of steroids. The synthesis would likely involve the introduction of deuterium (B1214612) atoms at the C16 and C17 positions of an appropriate steroid precursor.
A plausible synthetic route would start from a precursor already containing the 11-keto and 3-keto functionalities, as well as the 5α-androstane backbone. The introduction of deuterium at the C17 position could be achieved through the reduction of a 17-keto group with a deuterated reducing agent, such as sodium borodeuteride (NaBD4). The deuterons at C16 could be introduced via a base-catalyzed exchange reaction in a deuterated solvent.
General Experimental Protocol for Deuteration
The following is a generalized protocol for the deuteration of a ketosteroid, which can be adapted for the synthesis of this compound.
Materials:
-
11-Ketodihydrotestosterone or a suitable precursor
-
Deuterated methanol (B129727) (Methanol-d4)
-
Sodium methoxide (B1231860)
-
Deuterated water (D2O)
-
Deuterated hydrochloric acid (DCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve the starting steroid in deuterated methanol.
-
Base-Catalyzed Exchange: Add a catalytic amount of sodium methoxide to the solution to facilitate the exchange of protons for deuterons at positions alpha to the keto groups. The reaction is typically stirred at room temperature.
-
Reduction (if necessary): If starting from a 17-keto precursor, after the exchange reaction, the 17-keto group can be reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride to introduce a deuterium atom at C17.
-
Quenching: The reaction is quenched by the addition of deuterated acid (e.g., DCl in D2O) to neutralize the base.
-
Extraction: The deuterated steroid is extracted from the aqueous solution using an organic solvent.
-
Washing: The organic layer is washed with deuterated water to remove any residual base and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm the incorporation and location of deuterium atoms.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Chemical Properties
The chemical properties of this compound are summarized in the table below. These properties are crucial for its use as an internal standard in analytical methods.
| Property | Value | Reference |
| Chemical Name | (5α,17β)-17-hydroxy-androstane-3,11-dione-16,16,17-d3 | [3] |
| Molecular Formula | C₁₉H₂₅D₃O₃ | [3] |
| Molecular Weight | 307.4 g/mol | [3][4] |
| CAS Number | 2479914-02-6 | [3][4] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [4] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [4] |
| Solubility | DMF: ~20 mg/mL; DMSO: ~30 mg/mL; Ethanol: ~20 mg/mL | [3] |
Biological Properties and Signaling Pathway
11-Ketodihydrotestosterone is a potent agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like 11-KDHT, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[1][2]
Studies have shown that 11-KDHT binds to the human AR with high affinity and is a full agonist, exhibiting activity comparable to that of dihydrotestosterone (B1667394) (DHT) at a concentration of 1nM.[5]
| Property | Value | Reference |
| Target | Androgen Receptor (AR) | [1][2] |
| Biological Activity | Potent AR agonist | [1][2] |
| Ki for human AR | 20.4 nM (for non-deuterated 11-KDHT) | [1][2] |
| EC50 for human AR | 1.35 nM (for non-deuterated 11-KDHT) | [1][2] |
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of 11-Ketodihydrotestosterone via the Androgen Receptor.
Experimental Protocols for Analysis
The primary application of this compound is as an internal standard for its quantification in biological samples using mass spectrometry-based methods.
Protocol for LC-MS/MS Analysis
Sample Preparation:
-
Spiking: Spike the biological sample (e.g., plasma, serum, tissue homogenate) with a known amount of this compound.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the matrix.
-
Derivatization (Optional): Derivatization, for example with hydroxylamine, can be performed to improve chromatographic separation and ionization efficiency.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) fluoride.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 11-KDHT and 11-KDHT-d3.
Analytical Workflow Diagram
Caption: A typical workflow for the quantification of 11-Ketodihydrotestosterone using its deuterated internal standard.
Conclusion
This compound is a vital tool for the accurate and precise quantification of its endogenous counterpart, 11-KDHT. As research into the role of 11-oxygenated androgens in health and disease continues to expand, the availability and understanding of such labeled standards are paramount. This guide provides a consolidated resource on the synthesis, chemical properties, and analytical applications of 11-KDHT-d3, intended to support the efforts of researchers in advancing our knowledge of androgen biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 11β-Hydroxydihydrotestosterone and 11-ketodihydrotestosterone, novel C19 steroids with androgenic activity: a putative role in castration resistant prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 11-Ketodihydrotestosterone: A Pivotal Androgen in Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, driven by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapy (ADT). While dihydrotestosterone (B1667394) (DHT) has long been considered the most potent intratumoral androgen, recent evidence has illuminated the critical role of an alternative and potent androgen, 11-ketodihydrotestosterone (B1662675) (11-KDHT). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and pathological significance of 11-KDHT in CRPC. We present a synthesis of the current understanding of the 11-oxygenated androgen pathway, detailing the enzymatic steps leading to 11-KDHT production. Furthermore, this guide summarizes key quantitative data on the bioactivity of 11-KDHT, including its binding affinity to the androgen receptor, and its effects on gene expression and cell proliferation. Detailed experimental protocols for the characterization of 11-KDHT's role in CRPC are provided, alongside visualizations of key pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field.
Introduction: The Androgen Receptor Axis in CRPC
The progression of prostate cancer is heavily reliant on the androgen receptor (AR) signaling pathway.[1] Androgen deprivation therapy (ADT), which aims to reduce circulating levels of testicular androgens like testosterone (B1683101), is the cornerstone of treatment for advanced prostate cancer.[2] However, the majority of patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of testosterone.[2][3] It is now well-established that CRPC remains dependent on AR signaling, which can be reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[1]
Historically, the focus of intratumoral androgen synthesis in CRPC has been on the conversion of adrenal precursors, such as dehydroepiandroepiandrosterone (DHEA) and androstenedione (B190577) (A4), to testosterone (T) and subsequently to the highly potent dihydrotestosterone (DHT).[4][5] However, a growing body of research has identified a crucial alternative pathway involving 11-oxygenated androgens, leading to the production of 11-ketotestosterone (B164220) (11-KT) and 11-ketodihydrotestosterone (11-KDHT).[4][6] These androgens are significant contributors to the persistent AR activation in CRPC.[2][7] This guide focuses specifically on the role of 11-KDHT, a potent androgen that is increasingly recognized as a key driver of CRPC.
Synthesis of 11-Ketodihydrotestosterone in CRPC
The synthesis of 11-KDHT in prostate cancer cells originates from the adrenal precursor 11β-hydroxyandrostenedione (11OHA4).[6] This pathway, often referred to as the "11-oxygenated androgen pathway," bypasses the classical androgen synthesis route that relies on DHEA and androstenedione as primary precursors for testosterone. The key enzymatic steps involved in the conversion of 11OHA4 to 11-KDHT are outlined below.
The key enzymes facilitating this pathway are:
-
11β-hydroxysteroid dehydrogenase type 2 (HSD11B2): This enzyme catalyzes the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4).[8]
-
Aldo-keto reductase family 1 member C3 (AKR1C3): AKR1C3 is a crucial enzyme in androgen synthesis and is often upregulated in CRPC.[9][10] It is responsible for the reduction of 11KA4 to 11-ketotestosterone (11KT) and 11-keto-5α-androstanedione to 11-KDHT.[9][10][11] Studies have shown that 11-oxygenated androgen precursors are preferred substrates for AKR1C3.[9]
-
Steroid 5α-reductase type 1 (SRD5A1): This enzyme is responsible for the 5α-reduction of 11-ketotestosterone to 11-KDHT and 11-ketoandrostenedione to 11-keto-5α-androstanedione.[1]
The presence and activity of these enzymes within the tumor microenvironment allow for the local production of potent androgens like 11-KDHT, thereby fueling AR-dependent tumor growth in a castrate environment.
Mechanism of Action and Biological Significance
11-KDHT functions as a potent agonist of the androgen receptor, comparable in activity to DHT.[4][6] Its mechanism of action involves binding to the AR, inducing a conformational change, and promoting the translocation of the AR to the nucleus. Once in the nucleus, the 11-KDHT-AR complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of AR target genes that are critical for prostate cancer cell growth, proliferation, and survival.[1][12]
Androgen Receptor Binding and Activation
Competitive binding assays have demonstrated that 11-KDHT binds to the human AR with an affinity similar to that of DHT.[1] This high-affinity binding translates into potent transactivation of the AR, as shown by luciferase reporter assays.[4]
Regulation of AR-Target Genes and Proteins
Treatment of androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, with 11-KDHT leads to a significant upregulation of well-known AR-regulated genes and proteins.[1][13] Proteomic analyses have revealed that 11-KDHT can regulate the expression of a broader range of AR-regulated proteins compared to DHT in certain contexts, suggesting a potentially distinct biological role.[1]
Induction of Cell Proliferation
Consistent with its role as a potent androgen, 11-KDHT has been shown to induce cellular proliferation in androgen-dependent prostate cancer cell lines.[1][6] This proliferative effect underscores its importance in driving tumor growth in CRPC.
Metabolic Stability
In vitro studies have indicated that 11-KDHT and its precursor, 11-KT, are metabolized at a significantly lower rate in prostate cancer cells compared to T and DHT.[1][12] This reduced metabolism suggests that 11-KDHT may have a longer intracellular half-life, allowing for prolonged AR activation and a sustained pro-tumorigenic signal.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the biological activity of 11-KDHT in the context of CRPC.
Table 1: Androgen Receptor Binding Affinity
| Ligand | Ki (nM) |
| Mibolerone (Mib) | 0.38 |
| 11-KDHT | 20.4 |
| DHT | 22.7 |
| Testosterone (T) | 34.3 |
| 11-Ketotestosterone (11KT) | 80.8 |
| Data from competitive whole-cell binding assays in COS-1 cells transiently transfected with the human AR.[1] |
Table 2: Induction of LNCaP Cell Proliferation (Fold Change vs. Vehicle)
| Androgen (0.1 nM) | Fold Change |
| 11-KDHT | 1.6 |
| DHT | 1.4 |
| Testosterone (T) | 1.7 |
| 11-Ketotestosterone (11KT) | 2.0 |
| Data from resazurin (B115843) cell proliferation assays in LNCaP cells treated for 7 days.[1] |
Table 3: Regulation of AR-Regulated Proteins in VCaP Cells by 1 nM Androgen Treatment
| Protein | DHT (Fold Change) | 11-KDHT (Fold Change) |
| PSA (KLK3) | 3.5 | 4.2 |
| TMPRSS2 | 2.8 | 3.1 |
| FKBP5 | 4.1 | 5.3 |
| NKX3-1 | 2.5 | 2.9 |
| Data from proteomic analysis using LC-MS in VCaP cells.[13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of 11-KDHT in CRPC.
Cell Culture and Androgen Treatment
-
Cell Lines: LNCaP and VCaP cells are commonly used models for androgen-dependent and castration-resistant prostate cancer, respectively.
-
Culture Medium: LNCaP cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). VCaP cells are cultured in DMEM with 10% FBS.
-
Androgen Deprivation: For androgen stimulation experiments, cells are first cultured in phenol (B47542) red-free medium supplemented with 10% charcoal-stripped FBS (CS-FBS) for 48-72 hours to deplete endogenous androgens.[14]
-
Androgen Treatment: 11-KDHT, DHT, T, and 11-KT (Steraloids, Newport, RI) are dissolved in absolute ethanol (B145695) to create stock solutions. For experiments, the steroids are diluted in the appropriate culture medium to the desired final concentrations (e.g., 0.1, 1, 10 nM). The final ethanol concentration should not exceed 0.1%.[1]
Whole-Cell Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of 11-KDHT to the AR.
-
Cell Culture and Transfection: COS-1 cells are seeded in 24-well plates and transiently transfected with a human AR expression vector (e.g., pSVARo) using a suitable transfection reagent.
-
Binding Assay: 24 hours post-transfection, the medium is replaced with a binding medium. Cells are then incubated with a constant concentration of a radiolabeled androgen (e.g., 0.2 nM [³H]-Mibolerone) and increasing concentrations of unlabeled competitor androgens (Mibolerone, DHT, 11-KDHT, T, 11-KT) for 16 hours at 4°C.
-
Washing and Lysis: After incubation, cells are washed multiple times with ice-cold PBS to remove unbound ligand. Cells are then lysed with a suitable lysis buffer.
-
Scintillation Counting: The radioactivity in the cell lysates is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the competitor. The Ki values are calculated using the Cheng-Prusoff equation.[15]
Luciferase Reporter Transactivation Assay
This assay measures the ability of 11-KDHT to activate AR-mediated gene transcription.
-
Cell Culture and Transfection: COS-1 cells are seeded in 96-well plates and co-transfected with an AR expression vector, a luciferase reporter plasmid containing AREs (e.g., 4xSC ARE1.2-luc), and a Renilla luciferase control vector (for normalization).
-
Androgen Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of 11-KDHT, DHT, or other androgens for 24 hours.
-
Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control is calculated and plotted against the androgen concentration to determine agonist potency (EC50) and efficacy.[4][7]
Quantitative Real-Time PCR (qPCR) for AR-Regulated Genes
This method quantifies the changes in mRNA expression of AR target genes in response to 11-KDHT.
-
Cell Culture and Treatment: LNCaP or VCaP cells are cultured in CS-FBS medium and then treated with 11-KDHT or other androgens for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for specific AR target genes (e.g., KLK3/PSA, TMPRSS2, FKBP5) and housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, and the fold change in expression compared to the vehicle control is determined.[16][11]
Proteomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique identifies and quantifies changes in the proteome of prostate cancer cells following 11-KDHT treatment.
-
Cell Culture and Protein Extraction: VCaP cells are treated with 11-KDHT or DHT. Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Proteins are quantified, and a specific amount (e.g., 50 µg) is subjected to in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (e.g., on a Q-Exactive Orbitrap mass spectrometer).
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Proteins are identified by searching against a human protein database. Label-free quantification or isotopic labeling methods are used to determine the relative abundance of proteins between different treatment groups.[13][15]
Cell Proliferation Assay (Resazurin Assay)
This assay measures the effect of 11-KDHT on the metabolic activity and proliferation of prostate cancer cells.
-
Cell Seeding: LNCaP or VCaP cells are seeded in 96-well plates in CS-FBS medium.
-
Androgen Treatment: After allowing the cells to attach, they are treated with various concentrations of 11-KDHT or other androgens.
-
Resazurin Incubation: At the end of the treatment period (e.g., 7-10 days), a resazurin solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[5][17]
-
Fluorescence Measurement: The fluorescence of the resorufin (B1680543) product is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the fold change in cell proliferation compared to the vehicle control.[1][18]
Conclusion and Future Directions
The discovery and characterization of 11-ketodihydrotestosterone have significantly advanced our understanding of the mechanisms driving castration-resistant prostate cancer. It is now clear that 11-KDHT is a potent androgen that is synthesized intratumorally and contributes to the persistent activation of the androgen receptor in a castrate environment. Its high affinity for the AR, potent transactivation activity, and metabolic stability make it a key player in the progression of CRPC.
For researchers and drug development professionals, the 11-oxygenated androgen pathway represents a novel and compelling therapeutic target. The development of specific inhibitors targeting the key enzymes in this pathway, such as AKR1C3 and HSD11B2, holds promise for the treatment of CRPC. Future research should focus on:
-
In vivo validation: Further elucidating the contribution of 11-KDHT to tumor growth and progression in preclinical models of CRPC.
-
Clinical relevance: Quantifying the levels of 11-KDHT and its precursors in patient tumors and correlating these with clinical outcomes.
-
Therapeutic targeting: Designing and evaluating novel small molecule inhibitors of the 11-oxygenated androgen synthesis pathway.
A deeper understanding of the role of 11-KDHT in CRPC will undoubtedly pave the way for the development of more effective therapeutic strategies to combat this lethal disease.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Effect of culture conditions on androgen sensitivity of the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Betastasis [betastasis.com]
- 15. LC/LC-MS/MS of an Innovative Prostate Human Epithelial Cancer (PHEC) in vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the androgen receptor-regulated lncRNA landscape identifies a role for ARLNC1 in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
11-Ketodihydrotestosterone: A Potent Agonist of the Androgen Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketodihydrotestosterone (11-KDHT) is an endogenous steroid hormone and a potent agonist of the androgen receptor (AR).[1][2] Emerging research has highlighted its significant role in androgen-dependent processes, particularly in the context of castration-resistant prostate cancer (CRPC).[3][4][5] This technical guide provides a comprehensive overview of 11-KDHT, detailing its synthesis, mechanism of action, and biological activity, with a focus on quantitative data and experimental methodologies.
Synthesis of 11-Ketodihydrotestosterone
11-KDHT is not produced directly by the testes but is synthesized in peripheral tissues from adrenal-derived precursors. The primary precursor is 11β-hydroxyandrostenedione (11OHA4), one of the most abundant C19 steroids produced by the human adrenal gland.[4][6] The metabolic pathway involves several enzymatic steps, primarily occurring in tissues like the prostate and adipose tissue.[6][7]
The synthesis pathway from the adrenal precursor 11OHA4 to 11-KDHT is outlined below.[6][8]
Mechanism of Action: Androgen Receptor Signaling
Like other androgens, 11-KDHT exerts its biological effects by binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor.[9] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10][11] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This classical or genomic signaling pathway regulates genes involved in cell proliferation, survival, and differentiation.[9][12]
In addition to the classical pathway, androgens can also elicit rapid, non-genomic effects through a non-classical signaling pathway.[10] This pathway involves AR localized to the plasma membrane, which can interact with and activate various downstream signaling cascades, such as the MAPK pathway.[10][13]
Potency and Efficacy of 11-Ketodihydrotestosterone
Quantitative studies have demonstrated that 11-KDHT is a potent and efficacious agonist of the human androgen receptor, with activity comparable to, and in some aspects exceeding, that of dihydrotestosterone (B1667394) (DHT).[3][4]
Androgen Receptor Binding Affinity and Agonist Potency
Competitive whole-cell binding assays and transactivation assays have been used to determine the binding affinity (Ki) and potency (EC50) of 11-KDHT for the human AR.[1][2][3][4]
| Compound | Binding Affinity (Ki) (nM) | Agonist Potency (EC50) (nM) |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 [1][2][3] | 1.35 [1][2] |
| Dihydrotestosterone (DHT) | Similar to 11-KDHT[3][4] | Comparable to 11-KDHT[3][4] |
| 11-Ketotestosterone (11KT) | 80.8[3] | Similar to Testosterone[3][4] |
| Testosterone (T) | Similar to 11-KDHT[3][4] | - |
Induction of AR-Regulated Gene Expression and Cellular Proliferation
Studies in androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, have shown that 11-KDHT effectively induces the expression of AR-regulated genes and promotes cell proliferation.[1][3][4]
Table 2: Effect of 11-KDHT on AR-Regulated Gene Expression in LNCaP and VCaP Cells [1][3]
| Gene | Cell Line | 11-KDHT Concentration (nM) | Fold Upregulation |
| KLK3 (PSA) | LNCaP | 10 | Significant |
| VCaP | 10 | Significant | |
| TMPRSS2 | LNCaP | 10 | Significant |
| VCaP | 10 | Significant | |
| FKBP5 | LNCaP | 10 | Significant |
| VCaP | 10 | Significant |
Table 3: Effect of 11-KDHT on Cell Proliferation in LNCaP and VCaP Cells [1][14]
| Cell Line | 11-KDHT Concentration (nM) | Fold Increase in Proliferation |
| LNCaP | 0.1 | 1.6 |
| 1 | 1.8 | |
| 10 | 2.2 | |
| VCaP | 0.1 | 1.5 |
| 1 | 2.0 |
Notably, proteomic analysis has revealed that 11-KDHT can regulate the expression of more AR-regulated proteins than DHT in VCaP cells.[3][4][5] Furthermore, in vitro conversion assays indicate that 11-KDHT is metabolized at a significantly lower rate compared to DHT, suggesting it may have a longer duration of action.[3][4][5]
Experimental Protocols
Competitive Whole-Cell Androgen Receptor Binding Assay
This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the AR in intact cells.[4][8][15]
Methodology:
-
Cell Culture and Transfection: COS-1 cells are transiently transfected with an AR expression vector (e.g., pSVARo).[4][8]
-
Incubation: Transfected cells are incubated with a constant concentration of a radiolabeled AR agonist (e.g., 0.2 nM [³H]-Mibolerone) in the absence or presence of increasing concentrations of the unlabeled test compound (e.g., 11-KDHT, DHT).[4][8] Incubation is typically carried out for 16 hours.[4][8]
-
Washing and Lysis: After incubation, cells are washed to remove unbound ligand and then lysed.
-
Scintillation Counting: The amount of radiolabeled ligand bound to the AR in the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the unlabeled competitor. The Ki value is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).[4]
Reporter Gene Assay for Androgen Receptor Activity
Reporter gene assays are used to quantify the transcriptional activity of the AR in response to a ligand.[11][16][17] A common approach utilizes a luciferase reporter gene under the control of an androgen-responsive promoter.[17][18][19]
Methodology:
-
Cell Culture and Transfection: Cells (e.g., COS-1 or VCaP) are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene downstream of AREs (e.g., 4xSC ARE1.2-luc).[3][8]
-
Ligand Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., 11-KDHT) for a specified period (e.g., 24 hours).[3][8]
-
Cell Lysis: Cells are lysed to release the luciferase enzyme.
-
Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the luciferase activity, is measured using a luminometer.[18]
-
Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and expressed as a percentage of the maximal response to a potent AR agonist. The EC50 value, representing the concentration that produces 50% of the maximal response, is then determined.[3]
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of androgen-dependent cells.[8][14]
Methodology:
-
Cell Seeding: Androgen-dependent cells (e.g., LNCaP or VCaP) are seeded in a multi-well plate.[8][14]
-
Steroid Treatment: Cells are treated with various concentrations of the test steroid (e.g., 0.1, 1, or 10 nM of 11-KDHT) in media supplemented with charcoal-stripped fetal calf serum (CS-FCS) to remove endogenous androgens.[8][14]
-
Incubation: Cells are incubated for an extended period (e.g., 7 days for LNCaP, 10 days for VCaP).[8]
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the resazurin (B115843) assay.[8]
-
Data Analysis: The absorbance is measured, and the results are expressed as a fold change in proliferation relative to vehicle-treated control cells.[8]
Conclusion
11-Ketodihydrotestosterone has emerged as a potent and physiologically relevant androgen receptor agonist. Its synthesis from adrenal precursors, coupled with its high potency and metabolic stability, suggests a significant role in androgen-driven physiology and pathology, particularly in the context of castration-resistant prostate cancer. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of endocrinology and oncology. Further investigation into the clinical implications of 11-KDHT is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-Ketodihydrotestosterone (11-KDHT) | Androgen Receptor Agonist | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abeomics.com [abeomics.com]
- 14. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. indigobiosciences.com [indigobiosciences.com]
The Resurgence of Adrenal Androgens: A Technical Guide to the Discovery and Significance of 11-Oxygenated C19 Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the landscape of human androgen physiology was dominated by testosterone (B1683101) (T) and its more potent metabolite, 5α-dihydrotestosterone (DHT), originating primarily from the gonads. Adrenal androgens, such as dehydroepiandrosterone (B1670201) (DHEA), were largely considered weak prohormones. However, the advent of sensitive mass spectrometry techniques has catalyzed a paradigm shift, resurrecting a class of adrenal-derived androgens that are proving to be critical players in both health and disease: the 11-oxygenated C19 steroids (11-oxyandrogens).
While identified in human adrenal tissue as early as the 1950s, the physiological relevance of 11-oxyandrogens was largely dismissed for over half a century.[1][2] It was their well-established role as the major androgens in teleost fish that kept them on the scientific radar.[1][3][4] Recent research has now firmly established that these compounds, particularly 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), are potent agonists of the human androgen receptor (AR) and are the most abundant active androgens in several clinical contexts, including in women, children, and patients with castration-resistant prostate cancer (CRPC).[4][5][6]
This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of adrenal-derived 11-oxygenated androgens, presenting key quantitative data, detailed experimental protocols, and visual pathways to support advanced research and drug development.
Biosynthesis of 11-Oxygenated Androgens: An Adrenal-Peripheral Axis
The synthesis of 11-oxyandrogens is a multi-step process that begins in the adrenal cortex and is completed in peripheral tissues. The defining step is the 11β-hydroxylation of C19 steroid precursors, a reaction catalyzed exclusively by an enzyme found in the adrenal gland.
The Central Role of CYP11B1:
The key enzyme that commits steroids to the 11-oxygenated pathway is Cytochrome P450 11β-hydroxylase (CYP11B1) .[1][2][7] This enzyme is expressed in the zona fasciculata and zona reticularis of the adrenal cortex and is primarily responsible for the final step of cortisol synthesis.[7] Crucially, CYP11B1 can also act on androstenedione (B190577) (A4) and, to a lesser extent, testosterone (T), to produce 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively.[7][8][9] The adrenal-specific expression of CYP11B1 is the reason these androgens are considered markers of adrenal activity.[2][7] Consequently, patients with adrenal insufficiency have negligible levels of 11-oxyandrogens.[6][7]
The production of the precursor, androstenedione, follows the classical steroidogenic pathway from cholesterol, involving key enzymes such as CYP11A1, 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), and CYP17A1.[2][9] The 17,20-lyase activity of CYP17A1 is significantly enhanced by the cofactor Cytochrome b5 (CYB5A).[5]
Peripheral Activation:
While the adrenal gland secretes 11OHA4 as the most abundant 11-oxyandrogen, this steroid has minimal androgenic activity.[2][5] The conversion to the potent androgen 11-ketotestosterone (11KT) occurs predominantly in peripheral tissues.[2][10] This involves a series of enzymatic steps:
-
Oxidation by HSD11B2: 11OHA4 is converted to 11-ketoandrostenedione (11KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) , an enzyme found in mineralocorticoid target tissues like the kidney.[8][10]
-
Reduction by AKR1C3: The final activation step is the conversion of 11KA4 to the potent androgen 11KT. This is catalyzed by Aldo-keto reductase 1C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5, which is expressed in various peripheral tissues, including adipose tissue and the prostate.[7][10]
The pathway can be further extended through 5α-reduction by the enzyme SRD5A to produce 11-ketodihydrotestosterone (11KDHT), a metabolite with potency comparable to DHT.[8][11]
Quantitative Data and Androgenic Potency
The clinical relevance of 11-oxyandrogens is underscored by their circulating concentrations and their potent activity at the androgen receptor.
Circulating Concentrations
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the precise quantification of 11-oxyandrogens in various populations. In many instances, particularly under conditions of adrenal androgen excess or gonadal androgen suppression, 11-oxyandrogens are the predominant circulating androgens.
Table 1: Circulating Concentrations of 11-Oxygenated Androgens in Clinical Conditions
| Analyte | Condition | Concentration Range (nmol/L) | Key Finding | Reference(s) |
|---|---|---|---|---|
| 11OHA4 | CRPC Patients (pre-abiraterone) | 3.1 – 6.1 (IQR) | Most abundant 11-oxyandrogen precursor. | [12] |
| 11KT | CRPC Patients (pre-abiraterone) | 0.4 – 1.3 (IQR) | Becomes the predominant active androgen after ADT. | [12][13] |
| 11KT & 11OHT | mCRPC Patients | Account for 81% of circulating active androgens. | Higher baseline levels associated with longer progression-free survival on ARPIs. | [14] |
| 11-oxyandrogens | Women with PCOS | Significantly higher than healthy controls. | Represent the majority (53%) of circulating androgens in PCOS. | [15] |
| 11-oxyandrogens | Children with Premature Adrenarche | Significantly elevated vs. controls. | Believed to mediate the phenotypic changes of pubarche, more so than DHEAS. |[16][17][18] |
Androgen Receptor Activation
Functional assays confirm that 11KT and 11KDHT are not mere metabolites but are bona fide androgens that potently activate the androgen receptor, driving gene expression and cellular proliferation.
Table 2: Androgenic Potency and Androgen Receptor (AR) Activation
| Compound | Assay Type | Metric | Value (nmol/L) | Comparison | Reference(s) |
|---|---|---|---|---|---|
| Testosterone (T) | AR Reporter Assay (HEK293 cells) | EC₅₀ | 0.22 | - | [19][20][21] |
| 11-Ketotestosterone (11KT) | AR Reporter Assay (HEK293 cells) | EC₅₀ | 0.74 | ~3.4-fold less potent than T in this system. | [19][20][21] |
| 11KT | AR Reporter Assay (MDA-kb2 cells) | EC₅₀ | ~5-fold higher than T | Maximum activity indistinguishable from T. | [5] |
| 11-Ketodihydrotestosterone (11KDHT) | AR Reporter & Proliferation Assays | Potency | Comparable to DHT | - | [11] |
| 11OHT | AR Reporter Assay | Potency | Less potent than 11KT | Lower maximal activity and higher EC₅₀. | [5] |
| 11OHA4 & 11KA4 | AR Reporter Assay | Potency | Minimal androgenic activity | Considered precursors. |[5] |
Experimental Protocols
The discovery and characterization of 11-oxyandrogens have been driven by specific and sensitive methodologies.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid analysis due to its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[22]
A. Sample Preparation (Serum/Plasma):
-
Protein Precipitation: A simple and rapid first step. An organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the serum sample to precipitate proteins. The sample is vortexed and then centrifuged to pellet the protein.[23]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation is mixed with an immiscible organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether). Steroids partition into the organic layer, which is then separated, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent.[23]
-
Supported Liquid Extraction (SLE): An alternative to LLE, where the aqueous sample is loaded onto a diatomaceous earth sorbent. An immiscible organic solvent is then passed through, and the steroids are eluted.[22]
-
Online Solid-Phase Extraction (SPE): An automated approach where the sample is injected and passed through a small extraction column (e.g., C18) online with the analytical column. This provides efficient cleanup and concentration and is suitable for high-throughput analysis.[23]
-
-
Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can be used to improve ionization efficiency and sensitivity for certain steroids.
B. Chromatographic Separation:
-
Column: Reversed-phase columns (e.g., C8 or C18) are typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol) is employed. Additives like ammonium (B1175870) fluoride (B91410) or formic acid are often used to enhance ionization.[23][24]
-
Run Time: Modern methods are rapid, with run times typically between 5 and 7 minutes.[23][24]
C. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard, ensuring high specificity and accurate quantification.
Functional Characterization via Androgen Receptor (AR) Reporter Assays
These in vitro assays are used to determine if a compound can bind to and activate the androgen receptor, and to quantify its potency (EC₅₀).
-
Cell Line Selection: Mammalian cell lines that do not endogenously express the AR, such as HEK293, are commonly used. Prostate cancer cell lines like LNCaP or VCaP, which endogenously express AR, can also be used to assess effects in a more disease-relevant context.[11][21]
-
Transfection:
-
An AR expression vector is transfected into the cells to produce the human androgen receptor.
-
A reporter vector is co-transfected. This vector contains an androgen response element (ARE) linked to a reporter gene, typically luciferase.
-
-
Steroid Treatment: After transfection, the cells are treated with a range of concentrations of the steroid of interest (e.g., 11KT) and reference androgens (T, DHT).
-
Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AR activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the steroid concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated and compared between compounds.
Conclusion and Future Directions
The rediscovery of 11-oxygenated androgens has fundamentally altered our understanding of androgen physiology. It is now clear that a comprehensive assessment of the androgen landscape in both physiological and pathological states must include this adrenal-derived class. Their role as the dominant androgens in conditions like PCOS, premature adrenarche, and CRPC opens new avenues for diagnostics, biomarkers, and therapeutic intervention.[6][15][25] For drug development professionals, the enzymes in the 11-oxyandrogen pathway, particularly AKR1C3, represent novel targets for modulating androgen signaling in diseases like prostate cancer. Future research will continue to unravel the nuanced roles of these steroids, their interaction with steroid-binding proteins, and their full potential in clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Circulating 11-oxygenated androgens across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 12. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 16. ovid.com [ovid.com]
- 17. The Unique Role of 11-Oxygenated C19 Steroids in Both Premature Adrenarche and Premature Pubarche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eo.bioscientifica.com [eo.bioscientifica.com]
- 22. scispace.com [scispace.com]
- 23. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
- 25. 11-Keto-Androsterone | Rupa Health [rupahealth.com]
11-Ketodihydrotestosterone-d3 certificate of analysis
An In-depth Technical Guide to 11-Ketodihydrotestosterone-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound (11-KDHT-d3), a deuterated analog of the potent androgen, 11-Ketodihydrotestosterone. It serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry-based methods. This guide consolidates data typically found in a Certificate of Analysis, details its physicochemical properties, outlines its primary application, and provides representative experimental protocols. Furthermore, it visualizes the metabolic context and a typical analytical workflow to aid researchers in its practical application.
Certificate of Analysis: Typical Data
The following tables summarize the quantitative specifications and properties for this compound, based on data from reference material suppliers.
Table 1: Identification and Chemical Properties
| Parameter | Value |
| Chemical Name | (5α,17β)-17-hydroxy-androstane-3,11-dione-16,16,17-d3 |
| Synonyms | 5α-Androstane-3,11-dione-17β-ol-d3, 11-keto Dihydrotestosterone-d3[1][2] |
| CAS Number | 2479914-02-6[1][2] |
| Molecular Formula | C₁₉H₂₅D₃O₃[1][2] |
| Molecular Weight | 307.4 g/mol [1] |
| Appearance | Crystalline solid; White to off-white powder[1][3] |
Table 2: Purity and Isotopic Incorporation
| Parameter | Specification |
| Chemical Purity | ≥98% (determined against the unlabeled standard)[2] |
| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀[2] |
Table 3: Solubility Data
| Solvent | Approximate Solubility |
| DMSO | 30 mg/mL[1][2] |
| DMF | 20 mg/mL[1][2] |
| Ethanol | 20 mg/mL[1][2] |
Table 4: Storage and Stability
| Condition | Recommended Duration |
| -20°C (Powder) | ≥ 2 years[2][3] |
| -80°C (in Solution) | 6 months[4] |
| -20°C (in Solution) | 1 month[4] |
Biological Context and Mechanism of Action
This compound is the stable isotope-labeled version of 11-Ketodihydrotestosterone (11-KDHT). The biological significance lies with the parent compound, an endogenous and active androgen.[4] 11-KDHT is a metabolite of 11β-hydroxyandrostenedione and acts as a potent full agonist of the androgen receptor (AR), with a reported EC₅₀ of 1.35 nM and a Kᵢ of 20.4 nM for the human AR.[4][5][6] Its activity is comparable to that of dihydrotestosterone.[1][7] This androgenic activity is implicated in driving gene regulation and cell growth in androgen-dependent tissues, making it a compound of interest in research on conditions like castration-resistant prostate cancer.[1][4][7]
Caption: Simplified metabolic pathway to 11-Ketodihydrotestosterone (11-KDHT).
Application as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of endogenous 11-KDHT by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4] The deuterium labeling results in a mass shift, allowing the standard to be distinguished from the endogenous analyte by the mass spectrometer. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. This allows for precise and accurate correction of analyte loss during sample preparation and instrumental analysis.[4]
Experimental Protocols
Preparation of Stock Solutions
-
Standard Preparation : Prepare a primary stock solution of this compound by dissolving the crystalline solid in an appropriate organic solvent (e.g., DMSO, Ethanol) to a known concentration, such as 1 mg/mL.[2] Purge the solvent with an inert gas before sealing the vial.[2]
-
Working Solutions : Create a series of working solutions by serially diluting the primary stock solution with the initial mobile phase of the LC method (e.g., 50:50 Methanol:Water) to achieve concentrations appropriate for spiking into calibration standards and unknown samples.
Protocol for Quantification of 11-KDHT in Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
Pipette 100 µL of plasma (calibrator, quality control, or unknown sample) into a clean microcentrifuge tube.
-
Add 10 µL of the 11-KDHT-d3 internal standard working solution at a known concentration.
-
Vortex briefly to mix.
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
Chromatographic Conditions (UPLC/HPLC) :
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient might run from 40% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions (Tandem MS) :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
11-KDHT (Analyte) : Monitor a specific precursor-to-product ion transition (e.g., m/z 305.2 → 271.2).
-
11-KDHT-d3 (Internal Standard) : Monitor the corresponding shifted transition (e.g., m/z 308.2 → 274.2).
-
-
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Use the resulting linear regression equation to calculate the concentration of 11-KDHT in the unknown samples based on their measured peak area ratios.
-
Caption: General experimental workflow for 11-KDHT quantification using a d3-labeled standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (11-KDHT-d3; 5α-Dihydro-11-keto testosterone-d3) | Androgen Receptor | 2479914-02-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Steroids
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a valuable tool in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of deuterated steroids, offering insights into how this subtle atomic substitution can significantly alter a molecule's behavior, leading to improved therapeutic profiles.
The Kinetic Isotope Effect: A Fundamental Principle
The substitution of a hydrogen atom (protium) with a deuterium atom introduces a fundamental change in the carbon-hydrogen (C-H) bond. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. This difference in bond strength is the basis of the Kinetic Isotope Effect (KIE) , which can significantly slow down the rate of chemical reactions that involve the cleavage of this bond. In the context of drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds as a rate-limiting step, deuteration can lead to a decreased rate of metabolism.
This slowing of metabolic processes can result in several advantageous pharmacokinetic changes, including:
-
Prolonged half-life: The drug remains in the body for a longer period.
-
Increased systemic exposure (Area Under the Curve, AUC): The overall amount of the drug that reaches the bloodstream is higher.
-
Reduced formation of metabolites: This can lead to a more favorable side-effect profile, especially if the metabolites are toxic or inactive.
-
Potential for lower or less frequent dosing: This can improve patient compliance and reduce the overall drug burden.
Physical Properties of Deuterated Steroids
While the primary impact of deuteration is on the chemical reactivity and metabolic stability of steroids, subtle changes in their physical properties can also be observed. These changes are primarily due to the increased molecular weight and the stronger C-D bond.
| Property | Non-Deuterated Steroid | Deuterated Steroid | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of neutrons in deuterium atoms. |
| Melting Point (°C) | Testosterone: 155[1] | Testosterone undecanoate-d3: 54-59[2] | Changes in crystal lattice packing and intermolecular forces due to the presence of deuterium can influence the melting point. Data for direct comparison of the same steroid is limited. |
| Progesterone: 128-132[3] | Progesterone-d9: 128-132[4] | In this specific case, the melting point range is identical, suggesting that for some molecules, the effect of deuteration on melting point can be minimal. | |
| Boiling Point (°C) | Progesterone: 394.13 (rough estimate)[3] | Progesterone-d9: 447.2 ± 45.0[4] | The higher boiling point of the deuterated analog is consistent with its increased molecular weight, which generally leads to stronger van der Waals forces. |
| Solubility | Generally low in water. | May be slightly altered. | While not extensively documented in comparative studies, changes in polarity and intermolecular interactions due to deuteration could lead to minor differences in solubility. |
Spectroscopic Properties of Deuterated Steroids
The substitution of hydrogen with deuterium leads to predictable changes in the spectroscopic signatures of steroids, which are crucial for their characterization and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In ¹H NMR spectra, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or be significantly reduced in intensity. This is a definitive way to confirm the location and extent of deuteration. The chemical shifts of the remaining protons may experience minor upfield or downfield shifts due to the electronic effects of the C-D bond.
-
¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atom directly bonded to a deuterium atom will exhibit a characteristic multiplet (typically a triplet for a C-D bond) due to coupling with the deuterium nucleus (spin I=1). The chemical shift of the deuterated carbon will also be slightly shifted upfield.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only at the positions of deuteration. This is a powerful tool for confirming the sites of isotopic labeling.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum of a deuterated steroid is the shift of the C-H stretching vibration to a lower frequency. The C-D stretching vibration typically appears in the range of 2100-2200 cm⁻¹, a region that is usually free of other strong absorptions, making it a clear diagnostic marker for deuteration. In contrast, C-H stretching vibrations are typically found in the 2800-3000 cm⁻¹ region. This shift is a direct consequence of the heavier mass of the deuterium atom.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for the analysis of deuterated steroids. The most obvious effect of deuteration is an increase in the molecular weight of the compound, corresponding to the number of deuterium atoms incorporated. For example, the mass spectrum of a mono-deuterated steroid will show a molecular ion peak (M+) that is one mass unit higher than its non-deuterated counterpart.
The fragmentation patterns of deuterated steroids in mass spectrometry can also provide valuable structural information. The masses of fragment ions containing deuterium will be shifted, allowing for the determination of the location of the deuterium label within the molecule. This is particularly useful in metabolic studies to track the fate of specific parts of the steroid molecule. Stable isotope labeling, including with deuterium, is a well-established method to help elucidate fragmentation pathways.[5][6] For instance, derivatization with deuterated trimethylsilyl (B98337) (TMS) groups can help identify structure-related fragment ions.[5]
Chemical Properties and Receptor Binding
The primary chemical property altered by deuteration is the rate of reactions involving C-H bond cleavage. However, the effect of deuteration on receptor binding affinity is generally considered to be minimal. Since the size and shape of the molecule are not significantly altered by the isotopic substitution, the interactions with the binding pocket of a receptor are largely preserved.
Some studies have investigated the kinetic isotope effects on steroid-receptor interactions. For example, one study found that while the association rate constants for several steroids to the glucocorticoid receptor were not affected by substituting deuterium for hydrogen, the dissociation rate constants for steroids with an 11-beta-hydroxyl group decreased by about twofold in deuterium oxide.[7] This suggests that hydrogen bonding involving this group may play a role in the stability of the steroid-receptor complex.[7] However, more extensive quantitative data comparing the binding affinities (e.g., Kd or IC50 values) of a wide range of deuterated and non-deuterated steroids are needed for a comprehensive understanding.
Experimental Protocols
General Protocol for the Synthesis of Deuterated Steroids
A common method for introducing deuterium into a steroid is through reductive deuteration. The following is a general protocol for the synthesis of multi-labeled tetrahydrocortisol (B1682764) and tetrahydrocortisone (B135524).[8]
Materials:
-
Prednisolone or Prednisone
-
Rhodium (5%) on alumina (B75360) catalyst
-
Deuterated acetic acid (CH₃COOD)
-
Deuterium gas (D₂)
Procedure:
-
Dissolve the starting steroid (prednisolone or prednisone) in deuterated acetic acid.
-
Add the rhodium on alumina catalyst to the solution.
-
Carry out the reductive deuteration under a deuterium atmosphere.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the deuterated product using chromatographic techniques (e.g., column chromatography or HPLC).
-
Characterize the final product and determine the isotopic purity using NMR and mass spectrometry.[8]
General Protocol for GC-MS Analysis of Deuterated Steroids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of steroids.
Sample Preparation:
-
Derivatization: To increase volatility and improve chromatographic separation, steroids are often derivatized. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Heat the steroid sample with the derivatizing agent (e.g., at 65°C for 30 minutes).[9]
GC-MS Conditions:
-
Gas Chromatograph:
-
Column: A capillary column suitable for steroid analysis (e.g., HP Ultra-1).[9]
-
Injector: Splitless injection mode is often used for trace analysis.
-
Oven Program: A temperature gradient is typically employed to ensure good separation of the analytes. For example, starting at 180°C and ramping up to 300°C.[9]
-
Carrier Gas: Helium is commonly used as the carrier gas.[9]
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV is standard.[9]
-
Mass Analyzer: Quadrupole or ion trap analyzers are commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
General Protocol for Receptor Binding Assay
Competitive binding assays are used to determine the affinity of a test compound (e.g., a deuterated steroid) for a receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor preparation (e.g., cell lysate or purified receptor)
-
Radiolabeled steroid (e.g., [³H]-dexamethasone)
-
Unlabeled non-deuterated steroid (for standard curve)
-
Deuterated steroid (test compound)
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled non-deuterated steroid and the deuterated steroid.
-
In a multi-well plate, add the receptor preparation, the radiolabeled steroid at a fixed concentration, and varying concentrations of either the unlabeled non-deuterated steroid or the deuterated steroid.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., by filtration or size-exclusion chromatography).
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Generate a competition curve by plotting the percentage of bound radioligand against the concentration of the competitor.
-
From the competition curve, determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated to represent the affinity of the test compound for the receptor.
Signaling Pathways and Experimental Workflows
Impact of Deuteration on Steroid Metabolism
The primary impact of deuteration on signaling pathways is indirect, arising from the altered pharmacokinetics of the steroid. By slowing down metabolism, deuteration can lead to a more sustained activation or inhibition of the target receptor, thereby prolonging the downstream signaling events.
Diagram: Simplified Steroid Hormone Signaling Pathway
Caption: General steroid hormone signaling pathway.
Workflow for Pharmacokinetic Study of a Deuterated Steroid
A typical pharmacokinetic study aims to compare the absorption, distribution, metabolism, and excretion (ADME) profile of a deuterated drug with its non-deuterated analog.
Diagram: Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study.
Conclusion
Deuteration offers a powerful strategy for optimizing the therapeutic properties of steroids. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic stability of these important molecules, leading to improved pharmacokinetic profiles and potentially enhanced safety and efficacy. A thorough understanding of the physical and chemical properties of deuterated steroids, as outlined in this guide, is essential for their successful application in drug development. The analytical techniques and experimental protocols described provide a framework for the synthesis, characterization, and evaluation of these promising therapeutic agents.
References
- 1. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TESTOSTERONE UNDECANOATE-D3 CAS#: [m.chemicalbook.com]
- 3. Progesterone CAS#: 57-83-0 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
Endogenous Levels of 11-Ketodihydrotestosterone in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketodihydrotestosterone (11-KDHT) is an endogenous and potent androgen that has garnered increasing interest in the scientific community, particularly for its role in castration-resistant prostate cancer (CRPC). As a metabolite of adrenal-derived androgens, 11-KDHT can activate the androgen receptor (AR) with a potency comparable to dihydrotestosterone (B1667394) (DHT), driving tumor growth and resistance to conventional androgen deprivation therapies. This technical guide provides a comprehensive overview of the endogenous plasma levels of 11-KDHT, details the experimental protocols for its quantification, and illustrates its metabolic and signaling pathways.
Introduction
Androgen receptor signaling is a critical driver in the progression of prostate cancer. While testosterone (B1683101) (T) and its more potent metabolite, dihydrotestosterone (DHT), are the primary androgens of gonadal origin, the adrenal glands contribute a significant pool of androgen precursors. In the state of chemical or surgical castration, the adrenal production of steroids such as 11β-hydroxyandrostenedione becomes a crucial source for the synthesis of potent androgens within the prostate tumor microenvironment. 11-Ketodihydrotestosterone (11-KDHT) has emerged as a key player in this alternative androgen synthesis pathway. This document serves as a technical resource for professionals in research and drug development, summarizing the current knowledge on circulating 11-KDHT levels and providing detailed methodologies for its analysis.
Quantitative Plasma Levels of 11-Ketodihydrotestosterone and its Precursors
The quantification of 11-KDHT in plasma is challenging due to its typically low concentrations in healthy individuals. However, in specific pathological conditions like castration-resistant prostate cancer, its levels can be significant. The following tables summarize the reported plasma concentrations of 11-KDHT and its key precursor, 11-ketotestosterone (B164220) (11-KT).
Table 1: Plasma Concentrations of 11-Ketodihydrotestosterone (11-KDHT)
| Population | Condition | Mean/Median Concentration | Range | Citation |
| Men | Prostate Cancer | ≈19 nM | - | [1] |
| Healthy Adults | - | Often Undetectable | - | [2] |
Table 2: Plasma Concentrations of 11-Ketotestosterone (11-KT)
| Population | Condition | Mean/Median Concentration | Range | Citation |
| Men | Castration-Resistant Prostate Cancer (CRPC) | 0.39 nmol/L | 0.03–2.39 nmol/L | [3] |
| Prepubertal Children with Severe Kawasaki Disease (before mPSL pulse) | - | 0.39 nmol/L | 0.28-0.47 nmol/L | [3] |
| Prepubertal Children with Severe Kawasaki Disease (after mPSL pulse) | - | 0.064 nmol/L | 0.012-0.075 nmol/L | [3] |
| Healthy Men (15-18 years) | - | 36.5 ng/dL | 14.0–91.3 ng/dL | [4] |
| Healthy Men (70-79 years) | - | 24.2 ng/dL | 6.9-53.7 ng/dL | [4] |
| Healthy Women (15-18 years) | - | 29.1 ng/dL | 11.0-75.1 ng/dL | [4] |
| Healthy Women (70-79 years) | - | 21.6 ng/dL | 8.8-46.8 ng/dL | [4] |
Biosynthesis and Signaling Pathway of 11-Ketodihydrotestosterone
11-KDHT is synthesized from adrenal androgen precursors, primarily 11β-hydroxyandrostenedione. The pathway involves several enzymatic steps that can occur in peripheral tissues, including the prostate. Once synthesized, 11-KDHT acts as a potent agonist of the androgen receptor, leading to the transcription of androgen-responsive genes that promote cell growth and survival.
Figure 1: Biosynthesis and signaling pathway of 11-Ketodihydrotestosterone.
Experimental Protocol: Quantification of 11-Ketodihydrotestosterone in Plasma by LC-MS/MS
The gold standard for the accurate quantification of low-concentration steroids like 11-KDHT in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on common practices in the field.[5][6][7][8][9][10][11][12]
Materials and Reagents
-
11-Ketodihydrotestosterone certified reference standard
-
Isotopically labeled internal standard (e.g., 11-Ketodihydrotestosterone-d3)
-
HPLC-grade methanol, acetonitrile (B52724), water, and formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Sample Preparation
Figure 2: General workflow for plasma sample preparation.
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 200 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 3 volumes) to precipitate plasma proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol/water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulates before transferring to autosampler vials.
Note: Alternatively, Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) can be used for sample clean-up and concentration.[5][6][9]
Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the steroids. The gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B over the run time.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the analysis of androgens.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 11-KDHT and its internal standard must be optimized.
-
Ion Source Parameters: Parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate need to be optimized for the specific instrument.
Calibration and Quantification
A calibration curve is constructed by analyzing a series of calibrators with known concentrations of 11-KDHT. The concentration of 11-KDHT in the unknown plasma samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
11-Ketodihydrotestosterone is a potent androgen that plays a significant role in the progression of castration-resistant prostate cancer. Its accurate quantification in plasma is crucial for understanding its pathophysiology and for the development of novel therapeutic strategies. This technical guide provides a summary of the current knowledge on the endogenous plasma levels of 11-KDHT and offers a detailed, synthesized protocol for its measurement using LC-MS/MS. The provided information and methodologies are intended to support researchers, scientists, and drug development professionals in their efforts to further investigate the role of this important steroid hormone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7823 11-Keto Testosterone Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 8. longdom.org [longdom.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. medpace.com [medpace.com]
The significance of 11-oxygenated C19 steroids in adrenarche
An In-depth Technical Guide: The Significance of 11-Oxygenated C19 Steroids in Adrenarche
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Adrenal Androgens
Adrenarche is a maturational process of the adrenal zona reticularis, typically occurring between the ages of 6 and 8, which is characterized by a significant increase in the secretion of adrenal androgen precursors.[1][2] For decades, dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (B86663) (DHEAS) were considered the primary biochemical markers of this event.[3] While abundant, these steroids are biologically inactive precursors that require peripheral conversion to potent androgens like testosterone (B1683101) (T).[4] However, recent advancements in steroid analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have unveiled a class of 11-oxygenated C19 steroids (11-oxyandrogens) that are rewriting our understanding of adrenarche.[5][6]
This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological significance of 11-oxyandrogens, establishing their role as the dominant and most bioactive androgens during the adrenarchal transition.[2][3] We will detail the experimental methodologies used for their quantification, present key quantitative data, and explore the clinical and research implications of these potent adrenal-derived hormones.
Biosynthesis of 11-Oxygenated Androgens: An Adrenal-Peripheral Axis
The synthesis of 11-oxyandrogens is unique in that it begins in the adrenal cortex and is completed in peripheral tissues, creating a crucial adrenal-peripheral axis.[3][7] The entire pathway is contingent on the adrenal-specific expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[8][9] While gonadal expression of CYP11B1 is negligible, its high expression in the adrenal zona fasciculata and reticularis makes this gland the definitive source of 11-oxyandrogen precursors.[3][5]
The key steps are as follows:
-
Adrenal Synthesis: Within the adrenal gland, classical androgens such as androstenedione (B190577) (A4) and testosterone (T) are hydroxylated at the 11-position by CYP11B1.[9][10] This reaction yields 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. 11OHA4 is the most abundant 11-oxyandrogen produced by the adrenal cortex.[3][8]
-
Peripheral Activation: 11OHA4 and 11OHT are released into circulation and travel to peripheral tissues. In mineralocorticoid target tissues like the kidney, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) converts 11OHA4 and 11OHT into 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (B164220) (11KT), respectively.[3][7][11]
-
Final Conversion to Potent Androgen: In tissues such as adipose and skin, 11KA4 is a preferred substrate for aldo-keto reductase family 1 member C3 (AKR1C3), which reduces it to the potent androgen 11KT.[7][11][12] 11KT can be further metabolized by 5α-reductase (SRD5A) to 11-ketodihydrotestosterone (B1662675) (11KDHT), another highly potent androgen.[7][10]
Caption: Biosynthesis pathway of 11-oxygenated C19 steroids.
Physiological Role and Significance in Adrenarche
The resurgence of interest in 11-oxyandrogens stems from the recognition of their potent biological activity. 11KT binds to and activates the human androgen receptor with a potency similar to that of testosterone, while 11KDHT is comparable to dihydrotestosterone (B1667394) (DHT).[10][13][14] This is clinically significant because, during adrenarche, the circulating concentrations of 11KT exceed those of testosterone, particularly in girls.[3]
Studies have demonstrated that children with both normal and premature adrenarche exhibit marked increases in all 11-oxyandrogens (11OHA4, 11KA4, 11OHT, and 11KT).[1][3][6] In girls with premature adrenarche, 11KT levels can be over three times higher than in age-matched controls.[3] This elevation strongly suggests that 11-oxyandrogens, rather than DHEA or testosterone, are the primary drivers of the clinical manifestations of adrenarche, such as the development of pubic hair (pubarche), axillary hair, and adult-type body odor.[15][16] Therefore, 11KT is now considered the dominant and most important circulating bioactive androgen during this developmental period.[2][3]
Quantitative Steroid Profiling in Adrenarche
The application of LC-MS/MS has enabled the precise quantification of a broad panel of steroids, providing a detailed biochemical signature of adrenarche. Data consistently show a distinct shift in the androgen profile, with a significant rise in 11-oxyandrogens that parallels or exceeds the rise in classical androgens.
Table 1: Serum Androgen Concentrations (Median) in Girls by Age Group
| Steroid | Age 4-5 years (nmol/L) | Age 6-8 years (nmol/L) | Age 9-10 years (nmol/L) |
|---|---|---|---|
| DHEA | 1.8 | 4.9 | 7.7 |
| Testosterone (T) | 0.04 | 0.1 | 0.4 |
| 11β-hydroxytestosterone (11OHT) | 0.3 | 0.4 | 0.4 |
| 11-ketotestosterone (11KT) | 0.6 | 1.3 | 1.2 |
Data synthesized from Rege et al. 2018 as presented in other reviews.[3][14][17]
Table 2: Comparison of Serum Androgens in Prepubertal Children with and without Premature Adrenarche/Pubarche (Cases vs. Controls)
| Steroid | Controls (ng/dL) | Cases (PA/PP) (ng/dL) |
|---|---|---|
| DHEAS (μg/dL) | 16.5 | 60.5 |
| Androstenedione (A4) | <10 | 25.0 |
| Testosterone (T) | <2.5 | 4.8 |
| 11β-hydroxyandrostenedione (11OHA4) | 16.0 | 45.0 |
| 11-ketoandrostenedione (11KA4) | <3.0 | 7.0 |
| 11-ketotestosterone (11KT) | 5.0 | 17.0 |
Data presented are medians. Cases include children with premature adrenarche (PA) or premature pubarche (PP).[15]
As shown in the tables, 11KT concentrations are substantially higher than testosterone in young girls and are significantly elevated in children with premature adrenarche.[3][15] This quantitative evidence underscores the central role of the 11-oxyandrogen pathway in this developmental stage.
Key Experimental Methodology: LC-MS/MS for Steroid Analysis
Accurate measurement of 11-oxyandrogens, which circulate at low concentrations, requires highly sensitive and specific analytical methods. Immunoassays are prone to cross-reactivity and lack the necessary precision, making LC-MS/MS the gold standard for steroid hormone analysis.[5][18][19]
Detailed Protocol: Serum Steroid Quantification via LC-MS/MS
The following protocol is a generalized representation of methods used in clinical research for the simultaneous analysis of classical and 11-oxygenated androgens.[19][20][21]
-
Sample Collection and Preparation:
-
Internal Standard Addition:
-
Protein Precipitation & Extraction:
-
Perform protein precipitation by adding a solution such as zinc sulfate followed by methanol (B129727).[19]
-
Vortex and centrifuge to pellet precipitated proteins.
-
The steroid-containing supernatant is then subjected to an extraction procedure, commonly automated 96-well supported liquid extraction (SLE) or solid-phase extraction (SPE).[19][21]
-
For SPE, the supernatant is loaded onto a cartridge (e.g., Oasis HLB). The cartridge is washed to remove interferences, and steroids are eluted with an organic solvent like methanol or a dichloromethane/isopropanol mixture.[19][21]
-
-
Evaporation and Reconstitution:
-
The eluate is dried under a stream of nitrogen gas.
-
The dried extract is reconstituted in a small volume of mobile phase (e.g., 33% methanol in water) suitable for injection into the LC system.[19]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Steroids are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of two solvents, such as water with 0.1% formic acid and methanol with 0.1% formic acid.[20][21] The gradient allows for the separation of structurally similar steroid isomers over a typical run time of 10-16 minutes.[20][21]
-
-
Tandem Mass Spectrometry (MS/MS) Detection and Quantification:
-
The column eluent is directed into the ion source (typically electrospray ionization - ESI, positive mode) of a tandem quadrupole mass spectrometer.
-
The instrument operates in Multiple Reaction Monitoring (MRM) mode. For each steroid, a specific precursor ion (matching its molecular weight) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
This process (monitoring at least two precursor-product transitions per analyte) provides high specificity.[23]
-
Steroids are quantified by comparing the peak area ratio of the endogenous steroid to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations.[20]
-
Caption: Workflow for serum steroid analysis by LC-MS/MS.
Clinical and Research Implications
The recognition of 11-oxyandrogens as key players in adrenarche has several important implications:
-
Biomarkers for Adrenarche: 11KT and its precursors are more sensitive and specific markers for adrenal androgen production than testosterone.[3][6] Measuring a panel of 11-oxyandrogens provides a more accurate biochemical picture of normal and premature adrenarche.[1]
-
Differential Diagnosis of Hyperandrogenism: Because 11-oxyandrogens are specific to the adrenal gland, they can help differentiate adrenal sources of androgen excess from gonadal sources in conditions like Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia (CAH).[10][23][24]
-
Therapeutic Development: The enzymes in the 11-oxyandrogen pathway, particularly AKR1C3, represent potential targets for drug development.[25] Modulating the activity of this pathway could offer novel therapeutic strategies for managing disorders of androgen excess originating from the adrenal gland.
Conclusion
The 11-oxygenated C19 steroids, particularly 11-ketotestosterone, have emerged from relative obscurity to become central figures in the physiology of adrenarche. Their adrenal-specific origin and potent androgenic activity establish them as the dominant bioactive androgens during this critical period of development. The continued use of advanced analytical techniques like LC-MS/MS will be vital for further elucidating their role in human health and disease, refining diagnostic strategies for androgen excess disorders, and identifying new therapeutic targets within the adrenal androgen synthesis pathways.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. karger.com [karger.com]
- 10. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. protocols.io [protocols.io]
- 21. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia protocol v2 [protocols.io]
- 22. 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantitative Analysis of 11-Ketodihydrotestosterone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 11-Ketodihydrotestosterone (11-KDHT) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The procedure utilizes a stable isotope-labeled internal standard, 11-Ketodihydrotestosterone-d3 (d3-11-KDHT), to ensure high accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides the necessary sensitivity and specificity for the reliable quantification of 11-KDHT in clinical research and drug development settings.
Introduction
11-Ketodihydrotestosterone (11-KDHT) is a potent androgen metabolite of 11-ketotestosterone (B164220) (11-KT).[1] Recent studies have highlighted the significant role of 11-oxygenated androgens, including 11-KDHT, in various physiological and pathophysiological processes, such as in castration-resistant prostate cancer.[1][2] Accurate and reliable quantification of these steroids is crucial for understanding their biological significance and potential as therapeutic targets or biomarkers. LC-MS/MS has emerged as the gold standard for steroid analysis due to its high selectivity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as d3-11-KDHT, is critical for correcting for matrix effects and variations in sample preparation and instrument response.[4] This application note provides a comprehensive protocol for the extraction and quantification of 11-KDHT in human plasma.
Metabolic Pathway of 11-Ketodihydrotestosterone
11-KDHT is synthesized from adrenal androgens through a series of enzymatic reactions. The pathway involves the conversion of 11β-hydroxyandrostenedione to 11-ketotestosterone, which is then 5α-reduced to form 11-KDHT. Understanding this pathway is essential for interpreting the biological context of 11-KDHT measurements.
Figure 1: Simplified metabolic pathway of 11-Ketodihydrotestosterone.
Experimental Protocols
Materials and Reagents
-
11-Ketodihydrotestosterone (11-KDHT) analytical standard
-
This compound (d3-11-KDHT) internal standard[4]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw and Vortex: Thaw plasma samples, quality controls (QCs), and calibration standards at room temperature. Vortex for 10 seconds.
-
Spike Internal Standard: To 200 µL of plasma, add 10 µL of d3-11-KDHT internal standard solution (concentration to be optimized based on instrument sensitivity). Vortex for 10 seconds.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-KDHT (Quantifier) | 305.2 | 269.2 | Optimized (e.g., 15) |
| 11-KDHT (Qualifier) | 305.2 | 161.1 | Optimized (e.g., 25) |
| d3-11-KDHT | 308.2 | 272.2 | Optimized (e.g., 15) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall experimental workflow for the quantification of 11-KDHT is depicted in the following diagram.
Figure 2: Workflow for 11-KDHT quantification.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, based on typical results for similar androgen assays.[3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 11-KDHT | 0.05 - 50 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |
| Low | 0.15 | < 10 | < 10 | 90 - 110 |
| Mid | 5.0 | < 10 | < 10 | 90 - 110 |
| High | 40.0 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Parameter | 11-KDHT |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 11-Ketodihydrotestosterone in human plasma. The use of a deuterated internal standard ensures accuracy and precision, while the streamlined solid-phase extraction protocol allows for efficient sample processing. This method is well-suited for research applications requiring the accurate measurement of this potent androgen.
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Establishing and Verifying a Robust Liquid Chromatography-Tandem Mass Spectrometry Method to Simultaneously Measure Seven Androgens Present in Plasma Samples | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of 11-Ketodihydrotestosterone in Human Serum using 11-Ketodihydrotestosterone-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 11-Ketodihydrotestosterone (11-KDHT) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 11-Ketodihydrotestosterone-d3 (11-KDHT-d3) is utilized as an internal standard for accurate quantification.
Introduction: 11-Ketodihydrotestosterone (11-KDHT) is an active androgenic steroid hormone and a metabolite of 11β-Hydroxyandrostenedione.[1][2] It is a potent agonist of the androgen receptor (AR) and plays a significant role in various physiological and pathophysiological processes, including prostate cancer.[1][2][3] Accurate measurement of 11-KDHT in serum is crucial for clinical research and drug development. This protocol describes a robust and sensitive LC-MS/MS method for the quantification of 11-KDHT, employing its stable isotope-labeled counterpart, 11-KDHT-d3, as an internal standard to ensure high accuracy and precision.[1]
Experimental Protocols
This section details the necessary reagents, sample preparation, and analytical conditions for the quantification of 11-KDHT in human serum.
Materials and Reagents:
-
11-Ketodihydrotestosterone (11-KDHT) reference standard
-
This compound (11-KDHT-d3) internal standard[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE)
-
Zinc Sulfate (B86663)
-
Human serum (steroid-free or characterized)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 11-KDHT and 11-KDHT-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 11-KDHT stock solution with a methanol/water (1:1, v/v) mixture to prepare working standard solutions for the calibration curve.[4]
-
Internal Standard (IS) Working Solution: Prepare a working solution of 11-KDHT-d3 in methanol at an appropriate concentration.
-
Calibration Standards and QCs: Spike appropriate volumes of the 11-KDHT working standard solutions into steroid-free human serum to create calibration standards at various concentration levels. Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.
Sample Preparation (Liquid-Liquid Extraction - LLE):
This protocol is a common and effective method for extracting steroids from serum.
-
Aliquoting: To 100 µL of serum sample, calibrator, or QC, add the internal standard working solution.
-
Protein Precipitation (Optional but Recommended): Add 100 µL of zinc sulfate solution (50 g/L) and 100 µL of acetonitrile. Vortex for 1 minute. Centrifuge at high speed (e.g., 1700 x g) for 10 minutes.
-
Extraction: Add 3 mL of methyl tertiary butyl ether (MTBE) to the sample.
-
Mixing: Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge for 5 minutes to separate the organic and aqueous layers.
-
Collection: Freeze the aqueous layer at -80°C and transfer the organic layer (containing the analytes) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
LC-MS/MS Analysis:
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Gradient Elution: A gradient should be optimized to ensure separation of 11-KDHT from other endogenous steroids and matrix components. A typical gradient might ramp from 50% to 70% Mobile Phase B over several minutes.
-
Flow Rate: A flow rate of 0.45 mL/min is a common starting point.
-
Injection Volume: 20 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Ionization Source Conditions: Optimization of source temperature, gas flows, and capillary voltage is necessary.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 11-KDHT and 11-KDHT-d3 need to be determined by infusing the pure standards.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative performance data for the analysis of 11-ketosteroids from various published methods.
Table 1: LC-MS/MS Method Performance for 11-Ketotestosterone (a related 11-oxygenated androgen)
| Parameter | Reported Value | Reference |
| Linearity Range | 0.02–20 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [4] |
| Limit of Detection (LOD) | 0.020 ng/mL | [4] |
| Recovery | 93.3–105.3% | [4] |
| Intra-assay CV | < 10% | [4] |
| Inter-assay CV | < 10% | [4] |
Table 2: Linearity and LLOQs for a Panel of Androgens Including 11-Ketotestosterone
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Testosterone (T) | 0.01–20 | 0.01 | [4] |
| Dihydrotestosterone (DHT) | 0.01–10 | 0.01 | [4] |
| Androstenedione (A4) | 0.01–20 | 0.01 | [4] |
| Dehydroepiandrosterone (DHEA) | 0.1–50 | 0.10 | [4] |
| 11-Ketotestosterone (11-KetoT) | 0.02–20 | 0.02 | [4] |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified metabolic pathway of 11-oxygenated androgens.
Experimental Workflow
Caption: Workflow for 11-KDHT analysis in serum.
Disclaimer: This protocol is intended for research use only and should be validated by the end-user in their laboratory. The specific parameters may need to be optimized for different LC-MS/MS systems and laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synnovis.co.uk [synnovis.co.uk]
- 6. erepo.uef.fi [erepo.uef.fi]
Application Note: High-Throughput Steroid Profiling using Deuterated Internal Standards and LC-MS/MS
Abstract
This application note provides a comprehensive guide to the sample preparation and analysis of a panel of steroid hormones from human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE) are optimized for high recovery and throughput. The use of deuterated internal standards for each analyte is a key feature of this methodology, ensuring accurate and precise quantification by correcting for matrix effects and procedural losses.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable steroid profiling.
Introduction
Steroid hormones are a class of lipids derived from cholesterol that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, immune response, and sexual development.[4] Accurate measurement of steroid profiles is essential for diagnosing and monitoring a variety of endocrine disorders, in clinical research, and for drug development.[5][6]
Historically, immunoassays were the primary method for steroid quantification. However, these methods can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity, sensitivity, and the ability to multiplex, allowing for the simultaneous measurement of multiple steroids in a single analysis.[1][8]
The use of stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, is critical for achieving high-quality quantitative data in LC-MS/MS.[1][2] These standards have nearly identical chemical and physical properties to their non-labeled counterparts, causing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2][3] This allows for the correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise results.[1][3]
This application note details three common and effective sample preparation protocols for the extraction of a panel of steroid hormones from human serum or plasma, followed by analysis using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (B1210297) (ACS Grade), Methyl tert-butyl ether (MTBE), Hexane (B92381) (ACS Grade), Water (LC-MS grade).
-
Internal Standards: A mixture of deuterated steroid standards (e.g., Cortisol-d4, Testosterone-d3, Progesterone-d9, Estradiol-d4, etc.) should be prepared in methanol.[4][9]
-
Sample Matrix: Human serum or plasma. It is recommended to use stripped serum for the preparation of calibration curves to minimize endogenous steroid levels.[9]
-
Extraction Supplies:
-
Other: Nitrogen evaporator, vortex mixer, analytical balance.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a cost-effective method suitable for a wide range of steroids.
-
Sample Preparation: To 200 µL of serum or plasma in a glass tube, add 10 µL of the deuterated internal standard mix. Vortex briefly.[12]
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing.[12]
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freezing and Transfer: Place the tubes in a freezer at -80°C for 15 minutes to freeze the aqueous layer.[12] Carefully decant the organic (upper) layer containing the steroids into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water. Vortex to ensure complete dissolution.[9]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 40 µL onto the LC-MS/MS system.[9]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to LLE by effectively removing interfering substances.[9]
-
Sample Preparation: To 100 µL of serum or plasma, add 100 µL of water containing the deuterated internal standard mix.[13]
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[9]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[9]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences.[9]
-
Drying: Dry the SPE cartridge under vacuum or with nitrogen for approximately 2 minutes.[9]
-
Elution: Elute the steroids from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[9]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water.[9]
-
Analysis: Transfer the sample for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to LLE that avoids the formation of emulsions and offers reproducible recoveries.[10][11][14]
-
Sample Pre-treatment: Dilute 100 µL of human plasma or serum 1:1 with 100 µL of HPLC-grade water containing the deuterated internal standards.[10]
-
Sample Loading: Load the 200 µL of pre-treated sample onto the SLE plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[10]
-
Analyte Elution: Elute the steroids with 1 mL of dichloromethane (B109758) or ethyl acetate directly into a deep well collection plate.[10][14] Allow the solvent to flow under gravity for 5 minutes, then apply a short pulse of vacuum to complete the elution.[10]
-
Post-extraction: Evaporate the solvent to dryness at ambient temperature or under a gentle stream of nitrogen.[10]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol (aqueous). Vortex to ensure full reconstitution.[10]
-
Analysis: The sample is ready for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained using these methods.
Table 1: Analyte Recovery Rates (%)
| Steroid | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Cortisol | 95-105% | 87-101%[9] | >75%[11][14] |
| Cortisone | 90-110% | 87-101%[9] | >75%[11][14] |
| Testosterone | 90-105% | 87-101%[9] | 90-107%[10] |
| Progesterone | 92-108% | 87-101%[9] | >75%[11][14] |
| Estradiol | 85-115% | 87-101%[9] | >75%[11][14] |
| Aldosterone | 80-120% | 42%[15] | >75%[11][14] |
| Androstenedione | 90-110% | 87-101%[9] | >75%[11][14] |
| DHEA | 90-110% | 87-101%[9] | >75%[11][14] |
Table 2: Lower Limits of Quantification (LLOQ) in ng/mL
| Steroid | LLE (ng/mL) | SPE (ng/mL) | SLE (pg/mL) |
| Cortisol | 0.5 | 0.01[15] | 5-5000[11] |
| Cortisone | 0.1 | 0.005[15] | 5-5000[11] |
| Testosterone | 0.05 | 0.002[15] | 500[10] |
| Progesterone | 0.05 | 0.005[15] | 5-5000[11] |
| Estradiol | 0.01 | 0.005[15] | 5-5000[11] |
| Aldosterone | 0.02 | 0.01[15] | 5-5000[11] |
| Androstenedione | 0.05 | 0.001[15] | 5-5000[11] |
| DHEA | 0.1 | - | 5-5000[11] |
Visualizations
The following diagrams illustrate the experimental workflow and a key biological pathway relevant to steroid profiling.
Caption: Experimental workflow for steroid profiling.
Caption: Simplified steroidogenesis pathway.
Conclusion
The methods described in this application note provide robust and reliable protocols for the quantitative profiling of steroid hormones in human serum and plasma. The incorporation of deuterated internal standards is essential for mitigating matrix effects and ensuring the accuracy and precision of the results. The choice between LLE, SPE, and SLE will depend on the specific requirements of the study, including sample throughput, desired cleanliness of the extract, and cost considerations. By following these detailed protocols, researchers can confidently generate high-quality data for a wide range of applications in steroid research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 11-Ketodihydrotestosterone-d3 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketodihydrotestosterone (11-KDHT) is an endogenous and potent androgen that plays a significant role in various physiological and pathophysiological processes, including castration-resistant prostate cancer (CRPC). Its accurate quantification in biological matrices is crucial for clinical research and drug development. 11-Ketodihydrotestosterone-d3 (11-KDHT-d3) is the deuterium-labeled analogue of 11-KDHT and serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 11-KDHT-d3 is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1]
These application notes provide detailed protocols for the use of 11-KDHT-d3 in clinical research studies, focusing on its application in LC-MS/MS based assays for the quantification of 11-KDHT in human plasma and serum.
Applications in Clinical Research
The quantification of 11-KDHT is of growing interest in several areas of clinical research:
-
Oncology: Particularly in the study of CRPC, where adrenal-derived androgens like 11-KDHT can drive tumor growth despite androgen deprivation therapy.[2][3]
-
Endocrinology: In understanding disorders of androgen excess, such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4][5]
-
Metabolic Syndrome: Investigating the role of 11-oxygenated androgens in metabolic diseases.
-
Pediatrics: Studying normal and premature adrenarche.
Quantitative Data Summary
The following tables summarize key performance characteristics of LC-MS/MS methods for the analysis of 11-oxygenated androgens, including 11-KDHT, using a deuterated internal standard.
Table 1: LC-MS/MS Method Validation Parameters for 11-Oxygenated Androgens [4]
| Parameter | 11-Ketoandrostenedione | 11-Ketotestosterone | 11β-Hydroxyandrostenedione | 11β-Hydroxytestosterone |
| Lower Limit of Quantification (LLOQ) | 63 pmol/L | 320 pmol/L | 120 pmol/L | 100 pmol/L |
| Recovery | 85% - 117% | 85% - 117% | 85% - 117% | 85% - 117% |
| Intra-assay CV | ≤ 15% | ≤ 15% | ≤ 15% | ≤ 15% |
| Inter-assay CV | ≤ 15% | ≤ 15% | ≤ 15% | ≤ 15% |
Table 2: Potency of 11-KDHT at the Androgen Receptor [2]
| Parameter | Value |
| Ki (binding affinity) | 20.4 nM |
| EC50 (half-maximal effective concentration) | 1.35 nM |
Experimental Protocols
Protocol 1: Quantification of 11-KDHT in Human Serum/Plasma using Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol describes a method for the extraction and quantification of 11-KDHT from human serum or plasma using 11-KDHT-d3 as an internal standard.
1. Materials and Reagents
-
11-Ketodihydrotestosterone (11-KDHT) analytical standard
-
This compound (11-KDHT-d3) internal standard
-
HPLC-grade methanol (B129727), acetonitrile, water, and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Human serum/plasma (calibrators, quality controls, and unknown samples)
-
Glass test tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation
-
Aliquoting: Thaw frozen serum/plasma samples on ice. Vortex gently and aliquot 200 µL of each sample, calibrator, and quality control into glass test tubes.
-
Internal Standard Spiking: Add 10 µL of 11-KDHT-d3 internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 10 ng/mL in methanol) to each tube. Vortex briefly.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a new clean glass tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific LC-MS/MS system being used.
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The following are predicted MRM transitions for 11-KDHT and 11-KDHT-d3. These should be optimized for the specific instrument. The precursor ion is the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID).
-
Table 3: Predicted MRM Transitions for 11-KDHT and 11-KDHT-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| 11-KDHT | 305.2 | To be optimized (e.g., 269.2, 163.1) | To be optimized | To be optimized |
| 11-KDHT-d3 | 308.2 | To be optimized (e.g., 272.2, 163.1) | To be optimized | To be optimized |
Note: The fragmentation of the d3-labeled standard is expected to be similar to the unlabeled compound, with a mass shift in the precursor and potentially in some fragment ions depending on the location of the deuterium (B1214612) atoms.
4. Data Analysis
-
Quantify the concentration of 11-KDHT in unknown samples by constructing a calibration curve from the peak area ratios of 11-KDHT to 11-KDHT-d3 in the calibrator samples.
-
The calibration curve is typically generated using a linear regression model with a 1/x or 1/x² weighting.
Protocol 2: High-Throughput Quantification of 11-KDHT in Human Serum/Plasma using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is adapted for a higher throughput of samples and utilizes a 96-well SPE plate format.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
96-well SPE plate (e.g., C18 or mixed-mode cation exchange)
-
96-well collection plate
-
Vacuum manifold for SPE
2. Sample Preparation
-
Protein Precipitation & Internal Standard Addition: In a 96-well deep-well plate, add 100 µL of serum/plasma. Add 200 µL of methanol containing the 11-KDHT-d3 internal standard. Mix well and centrifuge to pellet the precipitated proteins.
-
SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness using a nitrogen evaporator. Reconstitute the samples in 100 µL of the initial mobile phase.
-
Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis
-
Follow the same LC-MS/MS and data analysis procedures as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for 11-KDHT quantification.
Caption: 11-KDHT synthesis and androgen receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of testosterone and dihydrotestosterone from biological fluids as the oxime derivatives using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Preparing a Stock Solution of 11-Ketodihydrotestosterone-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of 11-Ketodihydrotestosterone-d3 (11-KDHT-d3). This deuterated analog of the potent androgen 11-Ketodihydrotestosterone is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The inclusion of stable heavy isotopes aids in the accurate quantification of the unlabeled analyte in various biological matrices[1].
Physicochemical Properties and Solubility Data
This compound is a deuterated form of 11-Ketodihydrotestosterone (11-KDHT), an endogenous steroid and a metabolite of 11β-hydroxyandrostenedione[1][3]. As a potent androgen receptor (AR) agonist, understanding its properties is crucial for its application in research, particularly in studies related to androgen-dependent prostate cancer cells[1][3].
| Property | Value | Source |
| Molecular Formula | C19H25D3O3 | [1][2] |
| Molecular Weight | 307.44 g/mol | [1] |
| CAS Number | 2479914-02-6 | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| Purity | ≥98% | [2] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 | [2] |
The solubility of this compound is a critical factor in the preparation of a stock solution. The compound is soluble in various organic solvents.
| Solvent | Solubility | Notes | Source |
| DMSO (Dimethyl sulfoxide) | ≥ 100 mg/mL (325.27 mM) | Requires sonication and warming. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1] |
| Ethanol | ~20 mg/mL | - | [2] |
| DMF (Dimethylformamide) | ~20 mg/mL | - | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric pipette or calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3074 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 307.44 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 307.44 g/mol x 0.001 L = 0.00030744 g = 0.3074 mg
-
-
-
Dissolution:
-
Transfer the weighed solid to a clean, dry amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, sonicate the vial in a water bath at a controlled temperature (e.g., 37°C) for 10-15 minutes[1]. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Once fully dissolved, the stock solution should be stored under appropriate conditions to maintain its stability.
-
Storage and Stability
Proper storage is essential to prevent degradation of the compound and maintain the integrity of the stock solution.
| Condition | Duration | Notes | Source |
| Solid Powder | 3 years at -20°C | [1][3] | |
| In Solvent | 6 months at -80°C | Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. | [1][3] |
| In Solvent | 1 month at -20°C | [1][3] |
Safety Precautions
-
This compound, like other steroid compounds, should be handled with care. It is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visual Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the logical relationship of 11-Ketodihydrotestosterone as an androgen receptor agonist.
References
Application of Deuterated Standards in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of metabolomics, the accurate and precise quantification of metabolites is paramount to understanding complex biological systems and for the discovery and development of new drugs. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection. Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), have become a widely adopted tool.
This document provides detailed application notes and protocols for the effective use of deuterated standards in metabolomics, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) based approaches. It is intended to guide researchers, scientists, and drug development professionals in the implementation of these powerful techniques to ensure the generation of high-quality, reliable, and reproducible metabolomic data. While deuterated standards offer significant advantages in terms of cost-effectiveness and availability, it is also crucial to understand their potential limitations compared to other stable isotope labels like ¹³C or ¹⁵N.[1][2][3]
Core Principles of Using Deuterated Standards
The utility of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is chemically almost identical to its corresponding analyte, meaning it exhibits similar extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer.[4] By introducing a known amount of the deuterated standard into a sample at an early stage of the workflow, it acts as a "chaperone" for the analyte. Any loss of the analyte during sample processing or variations in instrument response will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling accurate quantification.[4][5]
Key Advantages of Deuterated Standards:
-
Improved Accuracy and Precision: By correcting for variations throughout the analytical workflow, deuterated standards significantly enhance the accuracy and precision of metabolite quantification.[6]
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. Since deuterated standards co-elute with their corresponding analytes, they experience the same matrix effects, allowing for effective normalization.[7][8]
-
Enhanced Confidence in Metabolite Identification: The presence of a corresponding deuterated standard with a predictable mass shift provides an additional layer of confidence in the identification of metabolites in complex samples.
Quantitative Performance Data
The choice of internal standard can significantly impact the quality of quantitative data. The following tables summarize the performance of deuterated standards in comparison to other labeling strategies, highlighting key validation parameters.
Table 1: Comparison of Internal Standard Performance in LC-MS/MS
| Performance Metric | Deuterated (²H) Standard | ¹³C-Labeled Standard | Structural Analog (Non-Labeled) | Key Considerations |
| Accuracy (% Bias) | Typically <15% | Typically <10% | Can be >20% | ¹³C-labeled standards often provide the highest accuracy due to identical chemical properties and co-elution.[9] |
| Precision (%CV) | Typically <15% | Typically <10% | Can be >20% | Deuterated and ¹³C standards offer superior precision compared to structural analogs.[9] |
| Recovery (%) | Variable, but corrected by IS | Variable, but corrected by IS | Variable and uncorrected | The key is the consistency of recovery between the analyte and the internal standard. |
| Matrix Effect | Corrected | Best Correction | Poorly Corrected | ¹³C-labeled standards provide the most reliable correction for matrix effects due to perfect co-elution.[10] |
| Chromatographic Shift | Possible | Negligible | Significant | Deuterated standards can sometimes exhibit a slight shift in retention time compared to the analyte, which can impact matrix effect correction.[1][11] |
Table 2: Example Validation Data for a Metabolite Assay
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Recovery (%) | Matrix Effect (%) |
| Metabolite X | Deuterated (d4) | -5.2 | 8.9 | 85-95 | 92 (Ion Suppression) |
| Metabolite X | ¹³C-Labeled (¹³C₆) | -1.8 | 4.5 | 87-96 | 99 (Corrected) |
| Metabolite X | Structural Analog | -18.5 | 22.1 | 75-90 | 78 (Uncorrected) |
This table presents hypothetical but realistic data based on typical performance characteristics.
Experimental Protocols
I. LC-MS/MS Based Metabolomics
This protocol outlines a general workflow for the targeted quantification of metabolites in a biological matrix (e.g., plasma) using deuterated internal standards.
1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analytical standard and the deuterated internal standard. Dissolve each in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and reproducible signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.[4]
2. Sample Preparation
This protocol is for protein precipitation, a common method for plasma and serum samples.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).
-
Spiking: Add 10 µL of the internal standard spiking solution to each tube. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex each tube vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
3. LC-MS/MS Instrument Parameters
These are typical starting parameters that must be optimized for the specific analyte and instrument.
-
Liquid Chromatography:
-
Column: A suitable column for the analyte of interest (e.g., C18 for nonpolar compounds, HILIC for polar compounds).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B to ensure good chromatographic separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing standard solutions.
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
II. NMR Based Metabolomics
This protocol provides a general workflow for the preparation of biological fluids for quantitative NMR analysis using a deuterated standard for chemical shift referencing and quantification.
1. Sample Preparation
-
Thawing: Thaw frozen biological samples (e.g., serum, urine) on ice.
-
Centrifugation: Centrifuge the samples to remove any particulate matter.
-
Buffering and Referencing: In an NMR tube, mix a defined volume of the biological sample (e.g., 400 µL of urine) with a defined volume of a deuterated buffer solution (e.g., 200 µL of phosphate (B84403) buffer in D₂O) containing a known concentration of a reference standard (e.g., TSP-d4 or DSS-d4). The deuterated solvent (D₂O) provides the field frequency lock for the NMR spectrometer.[6][12]
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Pulse Sequence: A one-dimensional ¹H NMR spectrum is typically acquired using a pulse sequence with water suppression (e.g., NOESY-presat or CPMG).
-
Key Parameters:
-
Temperature: Maintain a constant temperature (e.g., 298 K) for all samples.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: Dependent on the concentration of the metabolites of interest and the required signal-to-noise ratio.
-
3. NMR Data Processing and Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data.
-
Referencing: Calibrate the chemical shift axis of the spectra to the signal of the reference standard (e.g., TSP at 0.0 ppm).
-
Quantification: The concentration of a metabolite can be determined by integrating the area of a specific, non-overlapping signal and comparing it to the integral of the known concentration of the reference standard, taking into account the number of protons contributing to each signal.
Visualizations
Experimental Workflows
Caption: General workflow for LC-MS/MS based metabolomics using a deuterated internal standard.
Caption: General workflow for NMR-based metabolomics using a deuterated reference standard.
Logical Relationships
Caption: Logical relationship illustrating how deuterated standards correct for analytical variability.
Conclusion
Deuterated internal standards are an invaluable tool in metabolomics, enabling accurate and precise quantification of metabolites in complex biological matrices. Their near-identical physicochemical properties to the analytes of interest allow for effective correction of variability introduced during sample preparation and analysis. While ¹³C-labeled standards may offer superior performance in some aspects, particularly regarding chromatographic co-elution, deuterated standards provide a robust and cost-effective solution for many metabolomics applications. The detailed protocols and application notes provided herein serve as a guide for researchers to implement these techniques effectively, ensuring the generation of high-quality data for advancing our understanding of metabolism in health and disease. Careful method development and validation are crucial for the successful application of deuterated standards in any metabolomics study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Recent advances in stable isotope-enabled mass spectrometry-based plant metabolomics. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Androgens in Biological Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple androgens in biological samples, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). The protocol includes comprehensive steps for sample preparation, including enzymatic hydrolysis of conjugated steroids, solid-phase extraction (SPE), and derivatization to enhance analyte volatility and ionization. The described GC-MS method demonstrates high selectivity, accuracy, and precision, making it suitable for clinical research, doping control, and pharmaceutical development.
Introduction
Androgens are a class of steroid hormones that play a crucial role in developing and maintaining male characteristics and are also vital for female physiology. Accurate measurement of androgen levels is essential for diagnosing and monitoring various endocrine disorders, in anti-doping analysis, and for the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for steroid analysis, offering high chromatographic resolution and definitive mass spectrometric identification.[1][2] The use of stable isotope-labeled internal standards with GC-MS is considered a reference method for serum steroid hormone analysis.[1] This document provides a detailed protocol for the analysis of androgens, including testosterone, dihydrotestosterone (B1667394) (DHT), androstenedione, and dehydroepiandrosterone (B1670201) (DHEA), in biological matrices.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of androgens is depicted below.
Caption: Overall workflow for androgen analysis by GC-MS.
Materials and Reagents
-
Androgen standards (Testosterone, DHT, etc.)
-
Deuterium-labeled internal standards[3]
-
Phosphate (B84403) buffer (pH 7)[5]
-
Carbonate buffer (pH 11)[5]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[4]
-
Derivatization reagents:
-
High-purity water
Protocols
Sample Preparation
A detailed sample preparation workflow is illustrated below.
Caption: Detailed workflow for sample preparation.
1.1. Urine Sample Preparation
-
To a 2 mL urine sample, add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase.[4]
-
Incubate the mixture at 45-55°C for 1-3 hours to deconjugate the steroids.[4][5][8]
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile (B52724) followed by 1 mL of water.[4]
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the androgens with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[4][6]
1.2. Plasma/Serum Sample Preparation
-
For plasma or serum samples, a two-step solid-phase clean-up can be employed to fractionate and eliminate interfering lipids.[9][10]
-
Protein precipitation is a common initial step.[11]
-
The subsequent SPE procedure is similar to that for urine, aiming to isolate the androgen fraction.
1.3. Derivatization
Derivatization is a critical step to improve the thermal stability and volatility of the androgens for GC-MS analysis.[2][12][13] Silylation is a commonly used method.[4][6]
-
To the dry residue from the extraction step, add 100 µL of a derivatization reagent mixture, such as MSTFA/NH₄I/DTT.[4][6]
-
Incubate the mixture at 60°C for approximately 40 minutes.[4][6]
-
After cooling to room temperature, the sample can be reconstituted in a solvent like acetonitrile for injection into the GC-MS.[4][6]
GC-MS Instrumentation and Conditions
The following tables summarize typical instrument parameters for the GC-MS analysis of androgens.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value | Reference |
| Column | Capillary column (e.g., 50 m x 0.25 mm, 0.25 µm film thickness) | [8] |
| Carrier Gas | Helium | [6][8] |
| Flow Rate | Constant flow, ~1 mL/min | [6][8] |
| Injector Mode | Splitless | [8] |
| Injector Temperature | 280-285°C | [8] |
| Oven Program | Initial temp 150°C, hold 2 min; ramp 7°C/min to 315°C, hold 25 min | [6] |
| Alternative: Initial temp 120°C; ramp 70°C/min to 177°C; ramp 5°C/min to 236°C; ramp 30°C/min to 315°C, hold 3 min | [14] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [8] |
| Ion Source Temp. | 230°C | [8] |
| Quadrupole Temp. | 150°C | [8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [6][15] |
| Mass Range | m/z 75-700 (for full scan) | [8] |
Results and Discussion
The developed GC-MS method allows for the sensitive and specific quantification of a panel of androgens. The use of derivatization significantly enhances the chromatographic peak shape and signal intensity.
Quantitative Performance
The method validation should assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Accuracy | 50-112% in the range of 0.10 to 2.00 ng/mL | [9][10] |
| Within ±15% | [8] | |
| Precision (CV%) | < 15% | [8] |
| LOD (ng/mL) | Androgens: 0.20-0.36 | [9][10] |
| Estrogens: 0.08-0.16 | [9][10] | |
| Progestagens: 0.36-0.43 | [9][10] | |
| LOQ (ng/mL) | 2.5–5 | [4][6] |
Conclusion
The GC-MS method presented here provides a reliable and sensitive approach for the quantitative analysis of androgens in biological matrices. The detailed protocols for sample preparation, derivatization, and instrument operation can be readily implemented in research and clinical laboratories. The performance characteristics of the method meet the requirements for bioanalytical method validation, ensuring accurate and reproducible results for androgen profiling.
References
- 1. Clinical applications of gas chromatography and gas chromatography-mass spectrometry of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen metabolism assessment by routine gas chromatography/mass spectrometry profiling of plasma steroids: Part 1, Unconjugated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 8. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 9. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a quantitative method for determination of steroids in human plasma by gas chromatography–negative chemical ionization–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated sample preparation and gas chromatographic-mass spectrometric analysis of urinary androgenic anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays with 11-Ketodihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketodihydrotestosterone (11-KDHT) is an active androgen and a potent agonist of the androgen receptor (AR).[1][2][3][4] Recent studies have highlighted its role in driving gene regulation, protein expression, and cell growth in androgen-dependent prostate cancer cells.[1][2][3][4] This document provides detailed protocols for assessing cell proliferation in response to 11-KDHT treatment, enabling researchers to investigate its biological activity and potential as a therapeutic target. The provided protocols are adaptable for various cell lines, with specific examples for prostate cancer cell lines LNCaP and VCaP, where the effects of 11-KDHT have been characterized.[1][4][5]
Signaling Pathway of 11-Ketodihydrotestosterone
11-KDHT exerts its biological effects through the classical androgen receptor (AR) signaling pathway. As a potent agonist, 11-KDHT binds to the AR in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the synthesis of proteins that drive cellular processes, including proliferation.[1][4][5][6]
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11-Ketodihydrotestosterone (11-KDHT) | Androgen Receptor Agonist | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 6. What is the role of 11-Ketotestosterone in Prostate cancer ? - Nederlandse Vereniging voor Endocrinologie [nve.nl]
Application Notes and Protocols for Quantifying 11-Keto Androgens in Urine Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-oxygenated androgens, such as 11-ketotestosterone (B164220) (11-KT) and its metabolites, are emerging as crucial biomarkers in understanding adrenal androgen production.[1] Their roles in various physiological and pathological states, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer, are of significant interest.[2][3][4] Accurate quantification of these steroids in urine is essential for clinical research and diagnostics.
This document provides a detailed protocol for the quantification of 11-keto androgens in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5]
Adrenal Androgen Biosynthesis Pathway
The following diagram illustrates the adrenal androgen biosynthesis pathway, highlighting the formation of 11-oxygenated androgens. This pathway begins with cholesterol and involves a series of enzymatic conversions primarily within the adrenal glands.[6][7][8]
Experimental Workflow
The overall experimental workflow for the quantification of 11-keto androgens in urine is depicted below. The process involves sample collection, addition of internal standards, enzymatic hydrolysis to deconjugate the steroids, solid-phase extraction for sample cleanup and concentration, and finally, analysis by LC-MS/MS.
Quantitative Data
Table 1: Analytes and Internal Standards
| Analyte | Abbreviation | Internal Standard |
| 11-Ketotestosterone | 11-KT | 11-Ketotestosterone-d3 |
| 11-Ketoandrosterone | 11-KA | 11-Ketoandrosterone-d4 |
| 11-Ketoetiocholanolone | 11-KE | 11-Ketoetiocholanolone-d4 |
| 11β-Hydroxyandrostenedione | 11-OHA4 | 11β-Hydroxyandrostenedione-d4 |
| 11-Ketoandrostenedione | 11-KA4 | 11-Ketoandrostenedione-d10 |
| 11β-Hydroxytestosterone | 11-OHT | 11β-Hydroxytestosterone-d4 |
Table 2: LC-MS/MS Parameters (Example)
Note: These parameters are illustrative and should be optimized for the specific instrumentation used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-Ketotestosterone | 303.2 | 121.1 | 25 |
| 11-Ketotestosterone-d3 | 306.2 | 121.1 | 25 |
| 11-Ketoandrosterone | 305.2 | 259.2 | 15 |
| 11-Ketoandrosterone-d4 | 309.2 | 263.2 | 15 |
| 11-Ketoetiocholanolone | 305.2 | 271.2 | 18 |
| 11-Ketoetiocholanolone-d4 | 309.2 | 275.2 | 18 |
| 11β-Hydroxyandrostenedione | 303.2 | 285.2 | 12 |
| 11β-Hydroxyandrostenedione-d4 | 307.2 | 289.2 | 12 |
| 11-Ketoandrostenedione | 301.2 | 121.1 | 28 |
| 11-Ketoandrostenedione-d10 | 311.2 | 121.1 | 28 |
| 11β-Hydroxytestosterone | 305.2 | 121.1 | 22 |
| 11β-Hydroxytestosterone-d4 | 309.2 | 121.1 | 22 |
Table 3: Method Validation Parameters (Typical Ranges)
| Parameter | 11-Ketotestosterone | 11-Ketoandrosterone | 11-Ketoetiocholanolone |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[9] | 0.1 - 0.5 ng/mL | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%CV) | <10% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
| Recovery (%) | 90-110% | 85-115% | 85-115% |
Experimental Protocols
Materials and Reagents
-
Reference standards for all 11-keto androgens
-
Deuterated internal standards (e.g., from IsoSciences or Toronto Research Chemicals)[10]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
96-well plates (if using automated SPE)
Standard and Internal Standard Preparation
-
Prepare individual stock solutions of each analyte and internal standard in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a working standard mixture containing all analytes at a suitable concentration (e.g., 1 µg/mL) in methanol.
-
Prepare a working internal standard mixture containing all deuterated standards at a concentration that will yield a robust signal in the final extract (e.g., 100 ng/mL).
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To a 1.0 mL aliquot of supernatant urine in a glass tube, add 10 µL of the working internal standard mixture.
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.[14]
-
Gradient: A linear gradient from 40% B to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions for 2 minutes. The total run time is typically around 12 minutes.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.
-
Use the MRM transitions and collision energies listed in Table 2, with further optimization as needed.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the working standard mixture into a blank urine matrix (e.g., pooled drug-free urine) and processing them alongside the unknown samples.
-
Quantification: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the 11-keto androgens in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of 11-keto androgens in urine using LC-MS/MS with deuterated internal standards. The provided workflow, from sample preparation to data analysis, along with the example LC-MS/MS parameters and validation data, serves as a robust starting point for researchers and clinicians. Adherence to these protocols will enable the accurate measurement of these important adrenal androgen biomarkers, facilitating further research into their physiological and pathological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Ketoandrosterone Reference Standard|RUO [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. msacl.org [msacl.org]
- 12. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kurabiotech.com [kurabiotech.com]
- 14. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects in Steroid Hormone LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of steroid hormones.
Troubleshooting Guide
This guide addresses common issues encountered during steroid hormone LC-MS analysis that may be attributed to matrix effects.
| Symptom | Potential Cause (Matrix Effect Related) | Recommended Actions |
| Poor Accuracy & Precision (High Variability) | Co-eluting endogenous or exogenous compounds are suppressing or enhancing the ionization of the target steroid analyte and/or the internal standard.[1][2][3] | 1. Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[1][2] 2. Optimize Sample Preparation: Employ a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][5][6] 3. Improve Chromatographic Separation: Modify the LC gradient, change the analytical column, or adjust the mobile phase to resolve the analyte from interfering peaks.[5][6][7] |
| Low Signal Intensity/Sensitivity | Significant ion suppression is occurring due to high concentrations of matrix components like phospholipids (B1166683) or salts.[2][3][6] | 1. Enhance Sample Cleanup: Use techniques specifically designed to remove phospholipids, such as certain SPE cartridges or protein precipitation plates.[4] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[7][8] 3. Switch Ionization Technique: Consider using Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[1][6] |
| Inconsistent Internal Standard (IS) Performance | The chosen internal standard is not co-eluting perfectly with the analyte or is being affected differently by the matrix.[2][3] | 1. Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects.[5][7][9] 2. Verify Co-elution: Ensure the IS and analyte have the same retention time under your chromatographic conditions. |
| Signal Enhancement Leading to Overestimation | Co-eluting matrix components are enhancing the ionization of the target analyte.[1][9][10] | 1. Evaluate with Post-Column Infusion: Identify the retention time regions of ion enhancement.[8][11] 2. Adjust Chromatography: Alter the chromatographic conditions to shift the analyte's retention time away from the region of enhancement.[5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of steroid hormone LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting substances from the sample matrix.[2][3] In the analysis of steroids in biological samples like plasma or urine, components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][6] This interference can either suppress or enhance the signal of the steroid you are trying to measure, leading to inaccurate and imprecise quantification.[1][3] Ion suppression is the more common phenomenon.[2]
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for an accurate concentration measurement based on the response ratio.[2][3][9] However, a SIL-IS may not always perfectly compensate for matrix effects.[2][3] In cases of severe matrix effects, the analyte and internal standard signals can be impacted to slightly different extents, leading to variability.[3] Furthermore, very high concentrations of matrix components can cause a significant loss of signal for both the analyte and the IS, which could compromise the overall sensitivity of the assay.[2][3]
Q3: How can I experimentally determine if matrix effects are the cause of my poor accuracy and precision?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[1][2] This involves comparing the response of the steroid in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix.[2][3] A significant difference in signal response indicates the presence of matrix effects.[2] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][11]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for steroid analysis?
A4: A robust sample preparation protocol is the most effective way to minimize matrix effects by removing interfering components before LC-MS analysis.[5][6] The choice of technique depends on the complexity of the matrix and the nature of the steroids being analyzed.
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove phospholipids and other interferences while concentrating the steroid analytes.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating steroids from the bulk of the sample matrix based on their solubility.[4]
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and may require further cleanup steps or significant dilution of the supernatant.[4]
Q5: Can I adjust my LC-MS method parameters to mitigate matrix effects?
A5: Yes, in addition to optimizing sample preparation, you can adjust your chromatographic and mass spectrometric conditions:
-
Chromatographic Separation: Improving the separation between your steroids and interfering matrix components is crucial.[5] This can be achieved by modifying the mobile phase gradient, using a longer column, or trying a column with a different stationary phase to alter selectivity.[6]
-
Mass Spectrometry Ionization: If your instrument allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as APCI is often less prone to ion suppression from matrix components.[6]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects for steroid hormone analysis. The matrix effect is typically calculated as a percentage, where values less than 100% indicate ion suppression and values greater than 100% indicate ion enhancement. A value close to 100% is ideal.
| Steroid Hormone | Sample Matrix | Sample Preparation Method | Mean Matrix Effect (%) | Reference |
| Testosterone | Serum | Protein Precipitation (PPT) | 75.2 | [12] |
| Testosterone | Serum | Liquid-Liquid Extraction (LLE) | 94.8 | [12] |
| Estradiol | Serum | Protein Precipitation (PPT) | 68.4 | [12] |
| Estradiol | Serum | Liquid-Liquid Extraction (LLE) | 91.8 | [12] |
| Cortisol | Serum | Liquid-Liquid Extraction (LLE) | 97.3 | [12] |
| Progesterone | Tissue Homogenate | Solid-Phase Extraction (SPE) | 89.7 - 107.9 (Recovery %) | [13] |
| Various Steroids | Surface Water | Solid-Phase Extraction (SPE) | Ranged from total suppression to +27% enhancement | [10][14] |
Note: The data presented are illustrative and have been compiled from various studies. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare steroid standards in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the steroid standards to the same final concentration as in Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[1]
-
Protocol 2: General Solid-Phase Extraction (SPE) for Steroid Hormones from Urine
This protocol provides a general guideline for SPE cleanup. The specific sorbent, conditioning, wash, and elution solvents should be optimized for the target analytes.
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any particulate matter.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Caption: Comparison of common sample preparation strategies for steroid analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Preventing Hydrogen-Deuterium Exchange in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing hydrogen-deuterium (H/D) back-exchange during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium back-exchange in HDX-MS?
A1: Hydrogen-deuterium back-exchange is an undesirable process where deuterium (B1214612) atoms that have been incorporated into a protein sample are replaced by hydrogen atoms from the solvent during the analytical workflow.[1][2] This leads to an underestimation of the deuterium uptake, which can result in the misinterpretation of protein structure and dynamics data.[1][2]
Q2: What are the primary causes of back-exchange?
A2: The main factors contributing to back-exchange are:
-
Exposure to protic solvents: The aqueous environment of the liquid chromatography (LC) system is the primary source of protons that can exchange with the incorporated deuterium.[1][2]
-
Suboptimal pH: The rate of H/D exchange is highly pH-dependent, with the minimum rate occurring around pH 2.5.[3][4] Deviations from this optimal pH will increase the rate of back-exchange.
-
Elevated temperatures: Higher temperatures increase the rate of the exchange reaction.[4][5]
-
Prolonged analysis times: Longer exposure to the LC mobile phase and the overall analytical workflow increases the opportunity for back-exchange to occur.[1][2]
Q3: Why is it crucial to minimize back-exchange?
A3: Minimizing back-exchange is critical for obtaining accurate and reproducible HDX-MS data.[6] High levels of back-exchange can obscure real differences in deuterium uptake between different protein states, making it difficult to map protein-ligand binding sites, conformational changes, or protein dynamics.[1][2]
Q4: What is a maximally deuterated control and why is it important?
A4: A maximally deuterated (maxD) control is a sample where the protein has been denatured and allowed to exchange with D₂O for a prolonged period to achieve maximum possible deuterium incorporation.[7][8] This control is essential for measuring the extent of back-exchange in the experimental system and for correcting the data to reflect the true deuterium uptake.[2][7]
Troubleshooting Guides
Issue: High Back-Exchange Observed (>40%)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH of quench buffer or LC mobile phase | Ensure the pH of all solutions is accurately measured and maintained at the minimum for H/D exchange, typically between pH 2.25 and 2.5.[3][9] Use a calibrated pH meter and prepare fresh buffers regularly.[10] |
| Elevated temperatures during sample handling and analysis | Maintain low temperatures (ideally 0°C or sub-zero) for all steps following the labeling reaction.[1][9] This includes using pre-chilled buffers, tubes, and a cooled autosampler and column compartment.[9][11] |
| Prolonged LC gradient and analysis time | Optimize the LC gradient to be as short as possible while still achieving adequate peptide separation.[12] However, a very short gradient might sacrifice the signal-to-noise ratio and peptide count.[12] |
| Inefficient quenching | Ensure the quench buffer is ice-cold and thoroughly mixed with the sample immediately at the end of the labeling time point.[9] The timing of the quench step should be consistent across all samples.[9] |
| High ion source temperature | Optimize the mass spectrometer's ion source and desolvation temperatures to be as low as possible without significantly compromising signal intensity.[6][10] |
Issue: Poor Reproducibility of Deuterium Incorporation Levels
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent timing of quenching | Standardize the time between the end of the labeling reaction and the quenching step for all samples.[9] Automation can significantly improve timing consistency.[9] |
| Variations in sample preparation and handling | Develop and strictly adhere to a detailed standard operating procedure (SOP) for all sample preparation steps.[9] Ensure all reagents are prepared consistently.[9] |
| Peptide carry-over from previous injections | Implement rigorous washing protocols for the protease column and analytical column between sample injections.[1][13] Running a buffer blank after each sample can help identify and troubleshoot carry-over.[1] |
| Inconsistent buffer composition | Prepare all buffers in large batches to ensure consistency across all experiments. Verify the pH of each new batch. |
Quantitative Data on Back-Exchange
The following tables summarize the impact of various experimental parameters on H/D back-exchange.
Table 1: Effect of LC Gradient Duration on Back-Exchange
| Change in LC Gradient Duration | Approximate Reduction in Back-Exchange | Reference |
| Shortening by two-fold | ~2% (from 30% to 28%) | [9] |
| Shortening by three-fold | ~2% | [12] |
Table 2: Effect of Sub-Zero Chromatography on Deuterium Retention
| Chromatography Temperature | Gradient Duration | Improvement in Deuterium Retention | Reference |
| -30°C vs 0°C | 40 min vs 8 min | ~16% average increase in deuterium content | [11] |
| -10°C | 30 min | Good reproducibility (R²=0.9326) with low back-exchange | [14] |
Experimental Protocols
Protocol 1: Standard Quenching and Analysis Workflow to Minimize Back-Exchange
-
Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate (B84403) buffer, pH 2.5), tubes, and pipette tips to 0°C.[9]
-
Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[9]
-
Digestion (Online): Immediately inject the quenched sample into an LC system with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[9]
-
Desalting: The digested peptides are captured on a trap column to remove salts and other impurities.
-
Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or sub-zero).[9][11]
-
Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer with optimized source conditions for minimal back-exchange.[6]
Protocol 2: Preparation of a Maximally Deuterated (maxD) Control
-
Denaturation: Denature the protein of interest by resuspending it in a buffer containing a strong denaturant (e.g., 7M Guanidinium Hydrochloride) and a reducing agent if disulfide bonds are present.[7] Heat the sample (e.g., 90°C for 5 minutes) to ensure complete unfolding.[7]
-
Deuteration: Dilute the denatured protein into a D₂O-based buffer and incubate for a sufficient time (e.g., 10 minutes at 50°C) to allow for maximal deuterium exchange.[7]
-
Cooling: Gradually cool the sample to 0°C in an ice bath to prevent aggregation.[7]
-
Quenching and Analysis: Quench the reaction with ice-cold quench buffer and analyze the sample using the same LC-MS method as the experimental samples.[7]
Visualizations
Caption: Standard HDX-MS workflow to minimize back-exchange.
Caption: Troubleshooting logic for common H-D back-exchange issues.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hdxms.net [hdxms.net]
- 9. benchchem.com [benchchem.com]
- 10. support.waters.com [support.waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Deuterated and Non-Deuterated Steroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of deuterated and non-deuterated steroids.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated and non-deuterated steroids have different retention times in reversed-phase HPLC?
A1: The observed shift in retention time between a deuterated and non-deuterated steroid is due to the chromatographic isotope effect (CIE).[1][2] While chemically identical, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D) results in subtle changes to the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][2] This can lead to weaker van der Waals interactions between the deuterated steroid and the nonpolar stationary phase in reversed-phase chromatography, often resulting in earlier elution.[1] Deuterated compounds can also be slightly less hydrophobic than their non-deuterated counterparts, further contributing to a shorter retention time.[1]
Q2: How significant is the retention time difference between deuterated and non-deuterated steroids?
A2: The magnitude of the retention time shift can vary depending on several factors, including the number and location of deuterium atoms on the steroid molecule, as well as the specific chromatographic conditions used.[3] Generally, a higher number of deuterium atoms can lead to a more pronounced shift in retention time.[3]
Q3: My deuterated internal standard is not co-eluting with my non-deuterated analyte. Is this a problem for quantitative analysis?
A3: Ideally, an internal standard should co-elute with the analyte to accurately compensate for matrix effects and variations in ionization efficiency in LC-MS analysis.[4] If the deuterated internal standard has a significantly different retention time, it may not experience the same matrix effects as the analyte, which can compromise the accuracy and precision of quantification.[4][5] This is particularly critical if the analyte elutes in a region of significant ion suppression that the internal standard avoids.[1]
Q4: Are there alternatives to deuterated internal standards that exhibit better co-elution?
A4: Yes, stable isotope-labeled internal standards using ¹³C or ¹⁵N are excellent alternatives.[4] The fractional mass change is smaller for these isotopes compared to deuterium, and they do not significantly alter the physicochemical properties that influence chromatographic retention.[4] Consequently, ¹³C-labeled internal standards typically co-elute almost perfectly with the non-labeled analyte.[4] The main drawback is that they are often more expensive to synthesize.[4]
Troubleshooting Guides
Problem 1: Poor resolution between deuterated and non-deuterated steroid peaks.
Symptoms:
-
Overlapping or partially resolved peaks for the deuterated and non-deuterated analytes.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate mobile phase composition | Modify the organic modifier (e.g., switch between acetonitrile (B52724) and methanol) or adjust the mobile phase strength to alter selectivity. |
| Inadequate column chemistry | Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, or polar-embedded phases) to exploit different separation mechanisms.[6] |
| Suboptimal temperature | Adjusting the column temperature can influence retention and selectivity.[3] |
| Steep gradient elution | A shallower gradient can improve the separation of closely eluting compounds.[1] |
Problem 2: Deuterated internal standard elutes significantly earlier than the non-deuterated analyte, leading to inaccurate quantification.
Symptoms:
-
A noticeable and reproducible separation between the deuterated internal standard and the analyte peak.
-
High variability in analytical results.
Possible Causes and Solutions:
| Cause | Solution |
| Chromatographic Isotope Effect | While inherent, its effect can be minimized. Try a steeper gradient to reduce the on-column time and potentially merge the peaks. |
| Column with high resolving power | In some instances, a column with slightly lower resolution may be sufficient for the overall separation while promoting co-elution of the isotopologues. |
| Choice of deuterated standard | If possible, use an internal standard with fewer deuterium atoms, as this generally reduces the retention time shift.[3] Alternatively, consider a ¹³C-labeled internal standard.[4] |
Quantitative Data
The following table summarizes hypothetical retention time data for a deuterated and non-deuterated steroid under typical reversed-phase HPLC conditions to illustrate the chromatographic isotope effect. A positive Δt_R indicates that the deuterated compound elutes earlier.
| Steroid Pair | Retention Time (Non-Deuterated) (min) | Retention Time (Deuterated) (min) | Δt_R (min) | Chromatographic Conditions |
| Testosterone vs. Testosterone-d3 | 5.25 | 5.20 | 0.05 | C18 column (4.6 x 150 mm, 5 µm), Acetonitrile/Water gradient |
| Cortisol vs. Cortisol-d4 | 4.80 | 4.72 | 0.08 | C18 column (2.1 x 100 mm, 2.7 µm), Methanol/Water gradient |
| Progesterone vs. Progesterone-d9 | 6.10 | 5.98 | 0.12 | Phenyl-Hexyl column (4.6 x 150 mm, 5 µm), Acetonitrile/Water gradient |
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for the Separation of Deuterated and Non-Deuterated Corticosteroids
This protocol provides a general framework for the separation and quantification of corticosteroids and their deuterated internal standards in biological matrices.[7]
-
Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of serum or plasma, add the deuterated internal standard solution.
-
Load the sample onto an SLE plate.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane/isopropanol).[8]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient: A linear gradient from 40% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry Conditions
Protocol 2: General GC-MS Method for the Analysis of Derivatized Steroids
This protocol outlines a general procedure for the analysis of steroids by GC-MS, which often requires derivatization to improve volatility and chromatographic performance.[9][10]
-
Sample Preparation and Derivatization
-
Perform a liquid-liquid or solid-phase extraction to isolate steroids from the biological matrix.
-
Evaporate the extract to dryness.
-
Add a methoxylating agent (e.g., methoxylamine HCl in pyridine) and heat to form methoxime derivatives of keto groups.[11]
-
Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to form trimethylsilyl (B98337) (TMS) ethers of hydroxyl groups.[11]
-
-
GC-MS Conditions
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp to 240 °C at 20 °C/min.
-
Ramp to 300 °C at 5 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 280 °C, splitless injection.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
Caption: A generalized experimental workflow for quantitative steroid analysis.
Caption: A simplified diagram of the steroid biosynthesis pathway.[12][13][14][15]
Caption: A logical workflow for troubleshooting separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Steroid hormone metabolism - Figure 2 [gfmer.ch]
- 14. Reactome | Metabolism of steroid hormones [reactome.org]
- 15. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Ion suppression issues in quantitative analysis of androgens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression issues during the quantitative analysis of androgens by LC-MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My androgen peak area is unexpectedly low and variable. Could this be ion suppression?
A: Yes, low and inconsistent peak areas are classic signs of ion suppression. Ion suppression occurs when molecules in your sample matrix co-elute with your androgen analytes and interfere with their ionization in the mass spectrometer's source, leading to a reduced signal.[1][2][3][4] To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of your androgen standard into the MS detector while injecting a blank matrix sample onto the LC column. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[1][2][5]
Q2: What are the most common sources of ion suppression in androgen analysis?
A: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not adequately removed during sample preparation.[1][3] For androgens, which are often analyzed in complex matrices like plasma, serum, or urine, the main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these molecules are notoriously problematic and a major cause of ion suppression.[1][6][7][8][9]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation can interfere with the ionization process.[1]
-
Proteins: While most large proteins are removed during initial sample preparation, residual proteins can still contribute to matrix effects.[1]
-
Other Endogenous Molecules: Urine and plasma contain a myriad of other small molecules that can co-elute with androgens and cause ion suppression.[1]
Q3: How can I minimize or eliminate ion suppression in my androgen analysis?
A: A multi-faceted approach involving sample preparation, chromatography, and the use of internal standards is the most effective way to combat ion suppression.
FAQs: Mitigation Strategies
Here are frequently asked questions about specific strategies to mitigate ion suppression.
Q4: Which sample preparation technique is most effective at reducing ion suppression for androgens?
A: A robust sample preparation protocol is the most effective way to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[3][4] Here are some common techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your androgen analytes.[1][3][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating androgens from polar matrix components like salts and phospholipids.[1][3][11]
-
Protein Precipitation (PPT): While simple and fast, protein precipitation alone is often insufficient to remove all ion-suppressing components, especially phospholipids, and may lead to significant matrix effects.[8][12][13] It is often used as a preliminary step before SPE or LLE.[12]
-
Phospholipid Removal Plates/Cartridges: Specialized sample preparation products are available that specifically target the removal of phospholipids, which can significantly reduce ion suppression.[7][8][14]
Q5: How can I optimize my chromatography to avoid ion suppression?
A: Chromatographic separation is key to resolving your androgen analytes from co-eluting matrix components.[4] Consider the following adjustments:
-
Modify the Gradient: A shallower gradient can improve the separation between your androgens and interfering compounds.[1]
-
Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and move your analyte away from interfering peaks.[1] Metal-free columns can also be considered to reduce on-column analyte loss and potential ion suppression for certain compounds.[15]
-
Adjust Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts.[2][4]
Q6: What is the best way to compensate for ion suppression that cannot be eliminated?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for unavoidable ion suppression.[14][16] A SIL-IS is an analog of your analyte that contains heavy isotopes (e.g., ²H, ¹³C). It will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate quantification even in the presence of matrix effects.[3][16]
Q7: Which ionization technique, ESI or APCI, is less prone to ion suppression for androgens?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from co-eluting endogenous materials compared to Electrospray Ionization (ESI), especially for relatively non-polar compounds like many androgens.[1][4][14] ESI is more prone to ion suppression due to competition for charge on the droplet surface.[13][14] However, the optimal choice of ionization technique should be determined empirically during method development.
Experimental Protocols & Data
Protocol 1: Online SPE-LC-MS/MS for Serum Androgens
This protocol is adapted from a method for the simultaneous measurement of four androgens in serum.
-
Sample Preparation:
-
To 100 µL of serum, add 100 µL of zinc sulfate (B86663) solution (50 g/L).
-
Add 100 µL of acetonitrile (B52724) containing internal standards (e.g., D2-Testosterone, D7-Androstenedione).
-
Vortex for 1 minute.
-
Centrifuge at 1,700 g for 10 minutes.
-
-
Online SPE:
-
Inject 75 µL of the supernatant onto a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) and equilibrate with water.
-
-
LC-MS/MS Analysis:
-
LC System: ACQUITY UPLC
-
Mass Spectrometer: Xevo TQ-S
-
Column: ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient of methanol with 0.05% formic acid.
-
Flow Rate: 0.45 mL/min
-
Ionization: Positive ion mode
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum Steroids
This protocol is a general approach for extracting steroids from serum.[11]
-
Sample Preparation:
-
Use 500 µL of serum.
-
Perform a protein crash.
-
Add an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to extract the androgens into the organic layer.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of a water and methanol mixture.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an MS vial for injection.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the matrix effect for androgen analysis, as reported in the literature. A matrix effect value of less than 100% indicates ion suppression.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Androgens (general) | Human Serum | Protein Precipitation with methanolic zinc sulfate | Strong Ion Suppression Observed | [12] |
| Multiple Steroids | Human Serum | Protein Precipitation with phospholipid removal | Not specified, but improved results over PPT alone | [12] |
| Testosterone | Plasma | Liquid-Liquid Extraction | Minimal Ion Suppression | [2] |
| Androgenic Steroids | Bovine Urine | SPE (C18) followed by LLE and SPE (NH2) | Recovery: 76.5% - 118.9% | [10][17] |
| Four Androgens | Serum | Online SPE | No significant ion suppression effects |
Matrix Effect (%) is often calculated as: (Peak area in matrix / Peak area in solvent) x 100.[14][18]
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. mdpi.com [mdpi.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is matrix effect and how is it quantified? [sciex.com]
Stability and proper storage of 11-Ketodihydrotestosterone-d3 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 11-Ketodihydrotestosterone-d3 (11-KDHT-d3) solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term stability, the crystalline solid of this compound should be stored at -20°C. Under these conditions, the product is stable for at least two to four years.[1][2][3]
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, dissolve the crystalline solid of this compound in a suitable organic solvent.[1] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the solution to prevent oxidation.[1][4]
Q3: Which solvents are recommended for preparing this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][3] For applications involving deuterated standards, it is best practice to use high-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) to minimize the risk of deuterium-hydrogen (H/D) exchange.[5]
Q4: How should I store stock solutions of this compound?
Stock solutions should be stored in tightly sealed, amber vials to protect from light.[4][5] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[6][7]
Q5: Can I store this compound solutions in aqueous or protic solvents?
Long-term storage in aqueous or protic solvents is not recommended due to the risk of H/D exchange, which can compromise the isotopic purity of the standard.[5] If your experimental protocol requires the use of such solvents, it is best to prepare the working solution fresh on the day of use.[5]
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration |
| Crystalline Solid | -20°C | ≥ 2 years[1] |
| In Solvent | -20°C | Up to 1 month[6][7] |
| In Solvent | -80°C | Up to 6 months[6][7] |
Table 2: Solubility Information
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL[1][3] |
| Ethanol | ~20 mg/mL[1][3] |
| Dimethylformamide (DMF) | ~20 mg/mL[1][3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Selection: Choose a high-purity aprotic solvent appropriate for your analytical method (e.g., LC-MS/MS).
-
Stock Solution Preparation: Dissolve the solid in the chosen solvent to a known concentration (e.g., 1 mg/mL). Purge the solvent with an inert gas before use.
-
Storage of Stock Solution: Store the stock solution in an amber, tightly sealed vial at -80°C.[6][7]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into your samples.[5]
Visualizations
Caption: Workflow for preparing and storing 11-KDHT-d3 solutions.
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantification results.
This may be due to degradation of the standard or a loss of isotopic purity.
Caption: Troubleshooting inconsistent quantification results.
Issue 2: Suspected Deuterium-Hydrogen (H/D) Exchange.
H/D exchange can occur if the deuterated standard is exposed to protic solvents or non-neutral pH conditions, compromising its isotopic purity.
-
Cause: Use of acidic or basic aqueous solutions can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent.[5]
-
Prevention:
-
Verification: The isotopic purity of deuterated standards can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Issue 3: Standard solution appears cloudy or has precipitated after thawing.
This may indicate that the solubility limit has been exceeded at lower temperatures or that the solvent has evaporated.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate remains, consider preparing a new stock solution at a lower concentration.
-
Ensure that storage vials are sealed tightly to prevent solvent evaporation, which would increase the concentration of the standard.[5]
-
References
Addressing co-elution of analyte and internal standard in reverse-phase chromatography
Troubleshooting Guide: Co-elution of Analyte and Internal Standard
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and resolving the co-elution of an analyte and its internal standard (IS) in reverse-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a problem when it involves the analyte and internal standard?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[1] When the analyte and the internal standard co-elute, it can lead to several significant issues:
-
Inaccurate Quantification: The primary role of an internal standard is to correct for variations in sample preparation, injection volume, and instrument response.[2][3] If the peaks overlap, it becomes impossible to accurately integrate the area of each peak individually, leading to erroneous calculations of the analyte's concentration.[1]
-
Ion Suppression/Enhancement: In mass spectrometry (MS) detection, co-eluting compounds can compete for ionization, leading to a suppression or enhancement of the signal for one or both compounds.[2][4][5][6] This phenomenon, known as the matrix effect, can compromise the accuracy and precision of the analytical method.[2]
-
Method Invalidity: For many regulated bioanalytical methods, baseline resolution between the analyte and internal standard is a requirement for method validation.[7] Co-elution can therefore lead to the failure of a method to meet regulatory standards.
Q2: How can I detect if my analyte and internal standard are co-eluting?
A2: Detecting co-elution can range from straightforward to challenging, especially if the peaks are perfectly aligned. Here are some common methods for detection:
-
Visual Inspection of the Chromatogram: The most obvious sign of co-elution is a distorted peak shape, such as a peak with a shoulder or a "split top".[1][8] However, perfect co-elution may result in a symmetrical-looking peak.[1]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector can acquire UV-Vis spectra across the entire peak.[1][8] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[8]
-
Mass Spectrometry (MS) Detection: MS is a powerful tool for detecting co-elution. By examining the mass spectra at different points across the chromatographic peak, you can identify the presence of different m/z values corresponding to the analyte and the internal standard.[1][8]
Q3: My analyte and internal standard are co-eluting. What are the first troubleshooting steps?
A3: A systematic approach is crucial for efficiently resolving co-eluting peaks.[9] The resolution of two peaks is governed by the resolution equation, which depends on three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][10]
Here is a logical workflow to follow:
Q4: How can I modify the mobile phase to resolve co-eluting peaks?
A4: Modifying the mobile phase is often the first and most effective strategy for improving peak resolution.[11][12] Key parameters to adjust include:
-
Organic Solvent Strength (%B): In reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of the analytes, which can sometimes improve resolution.[11] A good starting point is to aim for a retention factor (k') between 2 and 5.[13]
-
Organic Solvent Type: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation because they have different solvent properties.[10] This can change the elution order of the analyte and internal standard.
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds.[10][12][14] For acidic or basic analytes, changing the pH can alter their ionization state, which in turn affects their hydrophobicity and interaction with the stationary phase.[15] A change of just one pH unit can have a dramatic effect on retention and selectivity.
-
Gradient Elution: If isocratic elution (constant mobile phase composition) is not providing adequate separation, implementing a gradient elution can be highly effective.[13][16] A shallower gradient (slower increase in organic solvent concentration) over the elution window of the target compounds can significantly improve the resolution of closely eluting peaks.[10][16]
Table 1: Impact of Mobile Phase Modifications on Peak Resolution
| Parameter | Modification | Expected Outcome on Resolution |
| Organic Solvent Strength | Decrease %B (e.g., from 60% to 55% ACN) | Increases retention time; may improve resolution. |
| Organic Solvent Type | Switch from Acetonitrile to Methanol (or vice-versa) | Alters selectivity (α); can change elution order. |
| Mobile Phase pH | Adjust pH (e.g., add 0.1% formic acid) | Changes ionization of analytes; affects retention and selectivity.[10] |
| Gradient Slope | Decrease the ramp rate (make the gradient shallower) | Improves separation of closely eluting compounds.[10] |
Q5: When should I consider changing the stationary phase (column)?
A5: If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step.[10][11] This is often the most powerful way to alter selectivity.[11] Consider the following options:
-
Different Bonded Phase Chemistry: If you are using a standard C18 column, switching to a different chemistry such as Phenyl-Hexyl, Cyano (CN), or Biphenyl can provide a different separation mechanism and alter the elution order.[1][10]
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm or solid-core particles) offer higher efficiency (N), resulting in sharper peaks and better resolution for closely eluting compounds.[9][11]
-
Longer Column: Increasing the column length also increases efficiency, which can improve resolution, but at the cost of longer run times and higher backpressure.[9]
Q6: What is the effect of temperature and flow rate on co-elution?
A6: Temperature and flow rate are additional parameters that can be adjusted to fine-tune the separation:
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency).[11] It can also alter the selectivity of the separation, sometimes improving resolution.[9] However, be mindful of the thermal stability of your analytes.
-
Flow Rate: Lowering the flow rate can improve resolution by allowing more time for the analytes to interact with the stationary phase.[9] Conversely, increasing the flow rate will shorten the analysis time but may decrease resolution.[9]
Q7: Is co-elution of a stable isotope-labeled internal standard with the analyte always undesirable?
A7: In the context of LC-MS, co-elution of a stable isotope-labeled (SIL) internal standard with its corresponding analyte is often desirable.[17] The rationale is that if the analyte and SIL-IS elute at the exact same time, they experience the same matrix effects (ion suppression or enhancement).[17] This allows the SIL-IS to accurately compensate for these effects, leading to more precise and accurate quantification.[17] However, even deuterated internal standards can sometimes have slightly different retention times than the analyte, which can lead to incomplete correction for matrix effects if they do not perfectly co-elute.[4][17]
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization
-
Initial Assessment:
-
Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of the analyte and internal standard.[10]
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused, shallower gradient around the elution window of the target compounds.[10] For example, if the peaks elute between 40% and 50% B, you could run a gradient from 35% to 55% B over 20 minutes.
-
-
pH Adjustment:
-
If resolution is still insufficient, prepare mobile phase A with different pH modifiers (e.g., 0.1% acetic acid, 10 mM ammonium (B1175870) formate) to assess the impact of pH on selectivity.
-
-
Solvent Change:
-
Replace Acetonitrile (Mobile Phase B) with Methanol and repeat the gradient optimization steps to evaluate changes in selectivity.[10]
-
Visualization of Chromatographic Parameters
The resolution (Rs) between two peaks is a function of the retention factor (k'), selectivity (α), and efficiency (N). Understanding how to manipulate these factors is key to resolving co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. youtube.com [youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Isotopic Cross-Talk in MS/MS Experiments
Welcome to the technical support center for minimizing isotopic cross-talk in tandem mass spectrometry (MS/MS) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to isotopic interference in their quantitative mass spectrometry workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in MS/MS experiments?
Isotopic cross-talk, also known as isotopic interference, occurs when the isotopic distribution of one labeled peptide or analyte overlaps with the mass-to-charge (m/z) ratio of another, isobarically labeled peptide or a stable isotope-labeled internal standard (SIL-IS).[1] This phenomenon arises from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) which create satellite peaks (M+1, M+2, etc.) in the mass spectrum that can interfere with the signal of other species with a similar m/z.[1][2]
Q2: What are the primary causes of isotopic cross-talk?
The main contributors to isotopic cross-talk are:
-
Natural Isotopic Abundance: The inherent presence of heavy isotopes in both the analyte and the labeling reagents. For example, the natural abundance of ¹³C is approximately 1.1%.[2] In large molecules with many carbon atoms, the M+1 and M+2 peaks can be significant.[2]
-
Isotopic Impurities in Labeling Reagents: Isobaric tagging reagents like TMT and iTRAQ, as well as SIL-IS, are not 100% isotopically pure.[3][4] These impurities lead to the presence of isotopologues that can overlap with other reporter ion channels or the analyte signal.[3]
-
Co-isolation of Precursors: During MS/MS, a precursor isolation window is used to select ions for fragmentation. If this window is too wide, it can lead to the co-isolation of interfering ions with similar m/z values, which then contribute to the product ion spectrum.[5][6]
-
Presence of Elements with Complex Isotopic Patterns: Molecules containing elements like chlorine, bromine, or sulfur can exhibit more complex and significant isotopic distributions, increasing the likelihood of overlap.[7][8]
Q3: How does isotopic cross-talk affect my quantitative data?
Isotopic cross-talk can significantly impact the accuracy and precision of quantitative MS/MS experiments, leading to:
-
Inaccurate Quantification: The signal intensity of a specific channel or analyte can be artificially inflated, leading to an overestimation of its abundance.[1]
-
Ratio Compression: In isobaric labeling experiments (TMT, iTRAQ), cross-talk between reporter ion channels can lead to a compression of the measured abundance ratios, masking the true biological differences.[3]
-
Non-linear Calibration Curves: In quantitative assays using SIL-IS, cross-contribution from the analyte to the internal standard can result in non-linear calibration curves, compromising the accuracy of the measurements.[7][8]
-
False Positives: In multi-target screening, cross-talk between MRM transitions can lead to the appearance of "ghost peaks" and potential false-positive identifications.[9][10]
Troubleshooting Guide
This guide provides solutions to common issues encountered due to isotopic cross-talk.
| Problem | Potential Cause | Recommended Solution |
| Distorted reporter ion ratios in TMT/iTRAQ experiments. | Isotopic impurities in the TMT/iTRAQ reagents are causing cross-talk between channels. | Implement a correction algorithm during data analysis. Software packages like IsoCor or custom scripts can be used to deconvolute the overlapping signals based on the manufacturer-provided impurity information.[3][11][12] |
| Non-linear calibration curve in a SIL-IS quantitative assay. | The natural isotopic distribution of the analyte is interfering with the signal of the stable isotope-labeled internal standard.[7][8] | 1. Monitor a less abundant isotopologue of the SIL-IS: Select a precursor ion for the SIL-IS that has a higher mass and minimal overlap with the analyte's isotopic cluster.[7][8] 2. Increase the concentration of the SIL-IS: This can reduce the relative contribution of the analyte's isotopic signal.[8] 3. Use a non-linear calibration model: A quadratic fit may better represent the data in the presence of cross-talk.[7] |
| High background or "ghost peaks" in MRM transitions. | Co-eluting compounds with the same product ion are causing cross-talk in the collision cell, especially with short dwell times.[9][10] | 1. Optimize chromatographic separation: Improve the separation of interfering compounds.[13] 2. Select more specific MRM transitions: Choose precursor-product ion pairs that are unique to each analyte.[13] 3. Increase dwell times: If possible, increasing the dwell time for each transition can allow the collision cell to clear between measurements.[13] |
| Inaccurate quantification of low-abundance samples. | Co-isolation of interfering ions with the target precursor is skewing the fragment ion intensities. | Narrow the precursor isolation window: Reducing the isolation window (e.g., from 1.6 m/z to 0.8 m/z) can minimize the co-isolation of interfering species, leading to cleaner MS2 spectra.[6] However, this may also reduce the signal intensity of the target ion.[6] |
Experimental Protocols
Protocol 1: Correction for Isobaric Tag Isotopic Impurities
This protocol outlines the general steps for correcting for isotopic impurities in TMT or iTRAQ experiments using a software-based approach.
Methodology:
-
Data Acquisition: Acquire MS/MS data from your isobarically labeled samples.
-
Obtain Isotopic Purity Information: Download the certificate of analysis for the specific lot of TMT or iTRAQ reagents used. This document provides the isotopic purity for each tag.
-
Data Processing:
-
Correction Algorithm: The software will apply a correction matrix derived from the isotopic purity information to the raw reporter ion intensities. This mathematically deconvolutes the contribution of each channel to its neighbors.[14]
-
Downstream Analysis: Use the corrected reporter ion intensities for accurate relative quantification.
Protocol 2: Mitigating Analyte-to-SIL-IS Cross-Talk
This protocol describes an experimental approach to minimize cross-talk from a high-concentration analyte to its stable isotope-labeled internal standard.[7][8]
Methodology:
-
Assess Isotopic Overlap:
-
Theoretically model the isotopic distribution of both the analyte and the SIL-IS using an online tool to predict the extent of overlap.[7]
-
Experimentally confirm the isotopic distribution by infusing pure solutions of the analyte and the SIL-IS into the mass spectrometer and acquiring full scan (MS1) spectra.[7]
-
-
Select Optimal MRM Transitions:
-
For the analyte, select a standard MRM transition (e.g., monoisotopic precursor to a major fragment).
-
For the SIL-IS, instead of monitoring the most abundant isotopologue, select a less abundant, higher mass isotopologue as the precursor ion. This ion should have minimal or no isotopic contribution from the analyte.[7][8]
-
-
Optimize SIL-IS Concentration:
-
Prepare a series of calibration standards with a fixed analyte concentration and varying concentrations of the SIL-IS.
-
Analyze the standards and determine the SIL-IS concentration that minimizes the bias in the measured analyte concentration. Increasing the SIL-IS concentration can reduce the relative impact of the cross-talk.[8]
-
-
Method Validation: Validate the updated method by assessing linearity, accuracy, and precision across the desired concentration range.
Quantitative Data Summary
The following table summarizes the impact of different strategies on minimizing isotopic cross-talk.
| Strategy | Experiment | Observed Bias without Correction | Observed Bias with Correction/Optimization | Reference |
| Monitoring a less abundant SIL-IS isotope | Quantification of flucloxacillin (B1213737) using ¹³C₄-flucloxacillin as an internal standard. | Up to 36.9% bias when monitoring the m/z 458 → 160 transition at a low SIL-IS concentration. | Bias reduced to 13.9% when monitoring the less abundant m/z 460 → 160 transition at the same low SIL-IS concentration. | [7][8] |
| Increasing SIL-IS concentration | Quantification of flucloxacillin using ¹³C₄-flucloxacillin as an internal standard. | Up to 36.9% bias with an SIL-IS concentration of 0.7 mg/L. | Bias reduced to 5.8% by increasing the SIL-IS concentration to 14 mg/L. | [8] |
Visualizations
Caption: Causes and effects of isotopic cross-talk in MS/MS.
Caption: Workflow for mitigating isotopic cross-talk.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient solution for resolving iTRAQ and TMT channel cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Data-Dependent Acquisition with Precursor Coisolation Improves Proteome Coverage and Measurement Throughput for Label-Free Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 10. lcms.cz [lcms.cz]
- 11. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crosstalk in triple quadrapole MS/MS - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
How to assess the isotopic purity of a deuterated internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the isotopic purity of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the isotopic purity of a deuterated internal standard?
Assessing the isotopic purity of a deuterated internal standard is critical for ensuring the accuracy and reliability of quantitative analyses.[1] Impurities can lead to several significant issues:
-
Overestimation of the Analyte: The presence of the unlabeled analyte as an impurity will contribute to the signal of the target analyte, causing an overestimation of its concentration. This is particularly problematic at the lower limit of quantification (LLOQ).[1]
-
Non-Linear Calibration Curves: Interference between the analyte and the internal standard can result in non-linear calibration curves, introducing bias into the quantitative results.[1]
-
Inaccurate Quantification: If the internal standard has significant chemical impurities, its true concentration will be lower than the nominal concentration, leading to errors in the calculation of the analyte's concentration.[1]
-
Altered Ionization Efficiency: While stable isotope-labeled (SIL) internal standards are used to mitigate matrix effects, impurities can alter ionization efficiency, leading to unreliable data.[1]
Q2: What are the recommended purity levels for deuterated internal standards?
For dependable and reproducible results, high purity is essential. General recommendations are:
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[1]
Q3: What are the primary analytical techniques for assessing isotopic purity?
The two main techniques for determining the isotopic purity of a deuterated internal standard are:
-
High-Resolution Mass Spectrometry (HR-MS): This is a powerful technique for determining isotopic purity by distinguishing between different isotopologues (molecules with varying numbers of deuterium (B1214612) atoms).[1][3] Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is a rapid, highly sensitive method that requires minimal sample consumption.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ²H NMR, can confirm the structural integrity and the positions of the deuterium labels.[3][6] It can also provide insights into the relative percent isotopic purity.[3] A combination of ¹H NMR and ²H NMR can offer even more accurate results for isotopic abundance than classical ¹H NMR or mass spectrometry methods.[6][7]
Q4: How is isotopic purity calculated from mass spectrometry data?
Isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions observed in the mass spectrum.[4] The calculation involves comparing the peak intensities of the desired deuterated species to the sum of intensities of all related isotopologues (e.g., D₀, D₁, D₂, etc.).[4][5] It is also important to correct for the natural isotopic abundance of other elements in the molecule.[8][9]
Q5: What is the difference between isotopic enrichment and species abundance?
Isotopic enrichment refers to the mole fraction of the isotope expressed as a percentage.[10] Species abundance, on the other hand, is the percentage of molecules with the same isotopic composition.[10] For example, a D₃-labeled molecule with 99.5% enrichment means that 98.5% of the molecules are the CD₃ species, and 1.5% are the CD₂H species.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor signal intensity of the internal standard | Improper storage leading to degradation.[11] | Review the manufacturer's storage guidelines. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[11] |
| Pipetting or dilution errors.[11] | Verify all calculations and ensure pipettes are properly calibrated. Prepare a new dilution series to confirm stock and working solution concentrations.[11] | |
| Inefficient extraction from the matrix.[11] | Optimize the extraction procedure by experimenting with different solvents or pH adjustments. For solid-phase extraction (SPE), ensure the correct sorbent, wash, and elution solvents are used.[11] | |
| Presence of unlabeled analyte signal in the internal standard-only sample (Cross-Contribution) | Isotopic impurity of the deuterated standard.[2] | Review the CoA for isotopic purity. If purity is insufficient, consider a new batch or supplier. Perform a purity check using HR-MS.[1] |
| In-source fragmentation of the deuterated standard. | Optimize mass spectrometer source conditions (e.g., cone voltage) to minimize fragmentation. | |
| Shift in retention time of the deuterated standard compared to the analyte | Isotope effect, particularly with a high degree of deuteration.[12][13] | This is a known phenomenon. Ensure that the integration windows for both the analyte and the internal standard are appropriate. If the shift leads to differential matrix effects, a different labeling position or a ¹³C-labeled standard might be necessary.[12][14] |
| Loss of deuterium label (H/D back-exchange) | Labeling at an unstable position (e.g., -OH, -NH, -SH groups).[2][12] | The deuterium label must be on a stable position.[15] If back-exchange is suspected, analyze the standard's stability in the analytical solvent and biological matrix over time.[1] A different isotopically labeled standard may be required. |
| Non-linear calibration curve | Significant isotopic interference between the analyte and the internal standard.[1] | Verify the isotopic purity of the internal standard. Ensure that the concentration of the internal standard is appropriate and consistent across all samples.[16] |
| Cross-contribution from the unlabeled analyte present as an impurity in the internal standard.[1] | Assess the contribution of the internal standard to the analyte signal at the LLOQ. The response of the unlabeled analyte from the IS solution should be less than 5% of the analyte's response at the LLOQ.[17] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[1]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.[8]
-
Data Acquisition: Acquire a full-scan mass spectrum of the deuterated internal standard. Ensure the mass resolution is sufficient to separate the peaks of the different isotopologues.[4]
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled analyte (M), the desired deuterated isotopologue (M+n), and other related isotopologues.
-
Integrate the peak areas for each identified isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity of the desired deuterated isotopologue / (Sum of intensities of all related isotopologues)] x 100
-
Protocol 2: Assessment of Isotopic Purity using NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated internal standard and a certified internal standard (for quantitative purposes) in a suitable deuterated solvent.[18]
-
Instrumentation: Acquire a quantitative ¹H NMR and/or ²H NMR spectrum on a high-field NMR spectrometer.[3] For ¹H NMR, ensure a sufficient relaxation delay for complete signal relaxation.[1]
-
Data Acquisition:
-
For ¹H NMR: Integrate the signal corresponding to a specific proton in the unlabeled impurity and a signal from the deuterated species (if a residual proton signal is present and quantifiable) or an internal quantitative standard.
-
For ²H NMR: Integrate the signals corresponding to the deuterium atoms.
-
-
Data Analysis:
-
Calculate the amount of the unlabeled impurity relative to the total amount of the deuterated standard.
-
Determine the percentage of the unlabeled impurity in the deuterated internal standard.
-
The combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[6]
-
Data Summary
The following table presents example data for the isotopic purity of several commercially available deuterated compounds, illustrating the typical purity levels achieved.
| Compound | Labeled Positions | Reported Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 2 | 94.7[3] |
| Tamsulosin-d₄ (TAM-d₄) | 4 | 99.5[3] |
| Oxybutynin-d₅ (OXY-d₅) | 5 | 98.8[3] |
| Eplerenone-d₃ (EPL-d₃) | 3 | 99.9[3] |
| Propafenone-d₇ (PRO-d₇) | 7 | 96.5[3] |
Note: This table presents example data, and actual purity will vary by supplier and batch.[1]
Visualizations
Caption: Workflow for assessing the isotopic purity of deuterated internal standards.
Caption: Troubleshooting guide for common issues related to internal standard purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
Technical Support Center: Quantification of 11-Ketodihydrotestosterone (11-KDHT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 11-Ketodihydrotestosterone (11-KDHT), with a focus on improving the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a low LLOQ for 11-KDHT?
A1: The primary challenges in quantifying 11-KDHT at low concentrations include its poor ionization efficiency in mass spectrometry, potential for isobaric interference from other androgens, and susceptibility to matrix effects from complex biological samples.[1] Additionally, losses during sample preparation can significantly impact sensitivity.
Q2: What are the most effective sample preparation techniques for 11-KDHT extraction?
A2: Both Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are effective methods for extracting a panel of endogenous steroids, including those similar to 11-KDHT, from serum.[2] The choice between SPE and SLE depends on the specific requirements of the assay, such as desired cleanliness of the extract and sample throughput. Dispersive magnetic solid-phase extraction (DMSPE) has also been noted as a rapid and simple alternative to traditional methods.[3]
Q3: Can chemical derivatization improve the LLOQ for 11-KDHT?
A3: Yes, chemical derivatization is a highly effective strategy to enhance the sensitivity of steroid analysis by LC-MS/MS.[4][5] Derivatization can introduce a readily ionizable or permanently charged group onto the 11-KDHT molecule, improving its response in the mass spectrometer. Reagents such as 2-hydrazino-1-methylpyridine (HMP) have been shown to significantly improve the sensitivity of androgen detection.[1][6]
Q4: What are common sources of contamination in 11-KDHT analysis?
A4: Contamination can arise from various sources, including plasticware (non-specific binding), solvents, reagents, and carryover from previous injections on the LC-MS/MS system.[2][7] Using high-purity, LC-MS grade solvents and meticulously cleaning the system between runs is crucial.
Q5: How can I minimize matrix effects in my 11-KDHT assay?
A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can be minimized through several strategies. These include optimizing the sample cleanup process (e.g., using a more selective SPE sorbent), adjusting the chromatographic separation to resolve 11-KDHT from interfering compounds, and using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for signal variations.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of 11-KDHT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 11-KDHT | 1. Poor Ionization: 11-KDHT is known to have poor ionization efficiency.[8]2. Sample Degradation: Improper sample storage or handling.3. Inefficient Extraction: Suboptimal sample preparation protocol.4. MS/MS Parameter Optimization: Collision energy and other MS settings not optimized for 11-KDHT.5. LC Issues: No mobile phase flow, incorrect column, or leaks.[9] | 1. Consider Chemical Derivatization: Use a derivatizing agent to enhance ionization (see Experimental Protocols).2. Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.3. Optimize Extraction: Evaluate different SPE sorbents or SLE conditions. Ensure complete solvent evaporation and appropriate reconstitution.[2]4. Optimize MS/MS Parameters: Infuse an 11-KDHT standard to determine the optimal precursor and product ions and collision energy.5. System Check: Verify LC pump function, check for leaks, and ensure the correct column is installed. |
| Poor Peak Shape (Fronting, Tailing, or Broad Peaks) | 1. Column Overload: Injecting too much sample.2. Incompatible Reconstitution Solvent: The solvent used to redissolve the extracted sample may be too strong.3. Column Degradation: Loss of stationary phase or column contamination.4. Extra-Column Volume: Excessive tubing length or volume between the injector, column, and detector.[10] | 1. Dilute the Sample: Reduce the concentration of the injected sample.2. Match Reconstitution Solvent to Mobile Phase: Reconstitute the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.3. Flush or Replace Column: Flush the column with a strong solvent or replace it if it is old or contaminated.4. Minimize Tubing: Use shorter, narrower internal diameter tubing where possible. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade materials.2. Contaminated LC System: Buildup of contaminants in the injector, tubing, or column.3. Matrix Effects: Co-elution of interfering compounds from the sample matrix. | 1. Use High-Purity Materials: Always use LC-MS grade solvents and fresh reagents.2. Clean the System: Flush the entire LC system with a series of strong and weak solvents.3. Improve Sample Cleanup: Enhance the selectivity of the sample preparation method to remove more matrix components. |
| Inconsistent Results/Poor Reproducibility | 1. Variable Extraction Recovery: Inconsistent sample preparation.2. Inconsistent Internal Standard Addition: Inaccurate or variable pipetting of the internal standard.3. Autosampler Issues: Inconsistent injection volumes.4. Fluctuating MS Signal: Unstable spray in the ion source. | 1. Automate Sample Preparation: If possible, use an automated system for more consistent extraction.2. Calibrate Pipettes: Ensure all pipettes are properly calibrated.3. Check Autosampler Performance: Verify the autosampler's precision.4. Inspect and Clean Ion Source: Check for a stable spray and clean the source components as needed.[11] |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the performance of Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) for a panel of endogenous steroids, providing a baseline for developing an 11-KDHT-specific method.
| Parameter | ISOLUTE® SLE+ | EVOLUTE® EXPRESS ABN (SPE) | Reference |
| Extraction Recovery | Good recoveries were obtained. | Good recoveries were obtained. | [2] |
| Phospholipid Removal | Excellent | Excellent | [2] |
| LOQ (pg/mL) | 5 - 5000 (for a panel of steroids) | 5 - 5000 (for a panel of steroids) | [2] |
| Linearity (r²) | >0.99 for most analytes | >0.99 for most analytes | [2] |
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is a general guideline based on methods for similar androgens and should be optimized for 11-KDHT.
-
Sample Pre-treatment: To a 100 µL serum sample, add an appropriate amount of a stable isotope-labeled internal standard for 11-KDHT.
-
Loading: Load the pre-treated sample onto an ISOLUTE® SLE+ plate/column.
-
Elution: Apply a water-immiscible extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to elute the analytes.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of a solvent compatible with the initial LC mobile phase conditions.
Chemical Derivatization for Enhanced Sensitivity
This protocol describes a general procedure for derivatization using 2-hydrazino-1-methylpyridine (HMP), which has been shown to be effective for other keto-steroids.
-
Reagent Preparation: Prepare a solution of HMP in a suitable solvent (e.g., acetonitrile) and an acidic catalyst (e.g., trichloroacetic acid in acetonitrile).
-
Derivatization Reaction: Add the HMP and catalyst solutions to the dried sample extract from the sample preparation step.
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).
-
Evaporation and Reconstitution: After the reaction, evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Note: The optimal derivatization conditions (reagent concentration, catalyst, temperature, and time) should be empirically determined for 11-KDHT.
Visualizations
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Validation & Comparative
Validation of LC-MS/MS Methods for 11-Oxygenated Androgens: A Comparative Guide
The quantification of 11-oxygenated androgens is gaining prominence in clinical research, particularly in understanding disorders of androgen excess such as congenital adrenal hyperplasia and polycystic ovary syndrome.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference standard for steroid hormone analysis due to its high sensitivity and specificity.[4] This guide provides a comparative overview of various validated LC-MS/MS methods for the analysis of 11-oxygenated androgens in different biological matrices, offering insights for researchers, scientists, and drug development professionals.
Methodology Comparison
The successful implementation of an LC-MS/MS assay for 11-oxygenated androgens hinges on several key methodological choices, from sample preparation to chromatographic separation and mass spectrometric detection. A summary of different approaches is presented below.
The choice of sample preparation technique is crucial for removing interferences and concentrating the analytes of interest. Common approaches for 11-oxygenated androgens include:
-
Protein Precipitation (PPT): A simple and rapid technique, often used for high-throughput analysis.[1][2][3] It involves adding a solvent, such as methanol (B129727) or acetonitrile, to the sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): A classic method that separates analytes based on their differential solubility in two immiscible liquid phases.[1][3] LLE can provide cleaner extracts than PPT but is more time-consuming.
-
Supported Liquid Extraction (SLE): A more modern approach that immobilizes the aqueous sample on a solid support. An immiscible organic solvent is then passed through the support to elute the analytes. This technique offers the cleanliness of LLE with the ease of solid-phase extraction.[5][6]
-
Online Solid-Phase Extraction (Online-SPE): An automated technique where the sample is loaded directly onto a small SPE column connected to the LC system.[1][2][3] This approach is highly efficient and suitable for high-throughput environments.
Reversed-phase liquid chromatography is the standard for separating 11-oxygenated androgens. The choice of column (e.g., C8, C18, T3) and mobile phase modifiers (e.g., formic acid, ammonium (B1175870) acetate, ammonium fluoride) can significantly impact sensitivity and selectivity.[5][6] Tandem mass spectrometry, typically with a triple quadrupole instrument, is used for detection, offering high selectivity and sensitivity through multiple reaction monitoring (MRM).
Performance Characteristics of Validated Methods
The following tables summarize the performance characteristics of several published LC-MS/MS methods for the quantification of key 11-oxygenated androgens.
Table 1: Comparison of LC-MS/MS Methods for 11-Oxygenated Androgens in Serum/Plasma
| Parameter | Method 1: Online-SPE-LC-MS/MS[1][2][3] | Method 2: 2D-LC-MS/MS[4] | Method 3: LC-ESI-MS/MS with Derivatization[7] |
| Analytes | 11-ketoandrostenedione (11-KA4), 11-ketotestosterone (B164220) (11-KT), 11β-hydroxyandrostenedione (11-OHA4), 11β-hydroxytestosterone (11-OHT) | 11-OHA4, 11-KA4, 11-OHT, 11-KT | 11-OHA4, 11-KA4, 11-OHT, 11-KT, 11-ketodihydrotestosterone (B1662675) (11-KDHT), 11-hydroxyandrosterone (B12663913) (11-OHAST), 11-keto-androsterone (11-KAST) |
| Sample Volume | 100 µL | Not specified | 200 µL |
| Sample Prep | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction and Chemical Derivatization |
| Run Time | 6.6 min | Not specified | Not specified |
| LLOQ (pmol/L) | 11-KA4: 63, 11-KT: 63, 11-OHA4: 320, 11-OHT: 63 | Linearity ranges provided in nmol/L | Free: 10-20 pg/mL, Total: 10-20 pg/mL |
| Linearity (nmol/L) | 11-KA4: 0.08-3.3, 11-KT: 0.08-3.3, 11-OHA4: 0.8-33, 11-OHT: 0.08-3.3 | 11-OHA4: 0.93-15.4, 11-KA4: 0.45-13.5, 11-OHT: 0.43-14.7, 11-KT: 0.37-17.1 | Not specified |
| Recovery (%) | 85-117 | Not specified | Not specified |
| Precision (CV%) | ≤ 15% | Not specified | Not specified |
Table 2: Comparison of LC-MS/MS Methods for 11-Oxygenated Androgens in Saliva
| Parameter | Method 1[5][8] | Method 2[6] |
| Analytes | 17-hydroxyprogesterone, androstenedione, testosterone, 11β-hydroxyandrostenedione, 11-ketotestosterone | Testosterone, androstenedione, 17-OHP, 11-KT, 11-OHA4, 11-KA4, 11-OHT |
| Sample Volume | 300 µL | Not specified |
| Sample Prep | Supported Liquid Extraction | Supported Liquid Extraction |
| Run Time | 6.4 min | 5 min |
| Recovery (%) | 89-109 | Not specified |
| Precision (CV%) | <10% | Not specified |
| Bias (%) | -8 to 10 | Not specified |
Experimental Protocols
This section provides a detailed methodology for a representative LC-MS/MS method for the analysis of 11-oxygenated androgens in human serum, based on the high-throughput online-SPE-LC-MS/MS approach.[1][2][3]
Protocol: High-Throughput Analysis of 11-Oxygenated Androgens in Serum by Online-SPE-LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum, add an internal standard solution.
-
Add a precipitation solvent (e.g., methanol).
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of online SPE.
-
Online-SPE Column: A suitable reversed-phase column for trapping the analytes.
-
Analytical Column: A reversed-phase column for chromatographic separation (e.g., C18).
-
Mobile Phase A: Water with a suitable modifier (e.g., ammonium fluoride).[1][2][3]
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to achieve separation of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and internal standard.
3. Data Analysis
-
Quantify the analytes using a calibration curve prepared in a surrogate matrix.
-
The concentration of each analyte is determined by the ratio of its peak area to that of the corresponding internal standard.
Visualizations
Signaling Pathway
Caption: Biosynthetic pathway of 11-oxygenated androgens.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of 11-oxygenated androgens.
Logical Relationship
Caption: Relationship between LC-MS/MS methods, performance, and applications.
References
- 1. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
The Gold Standard for Steroid Analysis: A Comparative Guide to Deuterated vs. C13-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective, data-driven comparison of two commonly used types of stable isotope-labeled internal standards: deuterated (²H) and carbon-13 (¹³C)-labeled standards. By examining their performance, experimental protocols, and the underlying analytical principles, this document aims to equip scientists with the knowledge to make informed decisions for their steroid quantification workflows.
In the realm of quantitative mass spectrometry, stable isotope dilution is the gold standard for correcting analytical variability. An ideal internal standard (IS) is chemically identical to the analyte, differing only in mass, which allows it to mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection. This co-behavior is crucial for compensating for matrix effects, which are a significant source of error in the analysis of complex biological samples like serum and plasma.
Key Performance Differences: A Head-to-Head Comparison
While both deuterated and ¹³C-labeled internal standards are widely used, their subtle physicochemical differences can have a significant impact on analytical accuracy and precision. The primary distinction lies in their chromatographic behavior.
Deuterated (²H) Internal Standards: These standards are synthesized by replacing one or more hydrogen atoms with deuterium (B1214612). While cost-effective and readily available, they can exhibit a phenomenon known as the "isotope effect."[1] The carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond, which can lead to a chromatographic shift where the deuterated standard elutes slightly earlier than the native steroid.[2] This lack of perfect co-elution can lead to differential ionization suppression or enhancement, compromising the accuracy of quantification, with potential errors as high as 40% in some cases.[1][2] Furthermore, deuterium atoms, especially those at certain positions on the steroid molecule, can be susceptible to back-exchange with protons from the solvent, which can affect the stability and integrity of the standard.[3]
Carbon-13 (¹³C) Labeled Internal Standards: In these standards, one or more ¹²C atoms are replaced with the heavier ¹³C isotope. Because the physicochemical properties of ¹³C-labeled standards are virtually identical to their native counterparts, they exhibit near-perfect co-elution with the analyte of interest.[4] This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate and precise quantification.[2] The carbon-13 label is also inherently stable and not prone to exchange.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the performance characteristics of deuterated versus ¹³C-labeled internal standards for the analysis of key steroids. While direct head-to-head comparative studies for a full panel of steroids are limited, the available data consistently demonstrates the superior performance of ¹³C-labeled standards.
Table 1: General Performance Comparison
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (elutes earlier).[2] | Typically co-elutes perfectly with the analyte.[4] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[2] |
| Accuracy & Precision | Can lead to inaccuracies and higher variability (CV%). A study on testosterone (B1683101) showed significant differences in results depending on the deuterated standard used.[5] | Generally demonstrates higher accuracy and precision (lower CV%).[4] | The closer physicochemical properties of ¹³C-IS result in more reliable quantification.[4] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium.[3] | Highly stable, with no risk of isotope exchange.[3] | ¹³C-IS offers greater stability and reliability throughout the analytical process. |
| Correction for Matrix Effects | Prone to differential matrix effects due to chromatographic shift, potentially compromising accuracy.[1] | Excellent at correcting for matrix effects due to identical elution profiles.[2] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
Table 2: Analyte-Specific Performance Data (Compiled from various studies)
| Analyte | Internal Standard Type | Observed Performance Characteristics |
| Testosterone | Deuterated (D2, D5) vs. ¹³C | A study comparing D2, D5, and ¹³C-testosterone found that the choice of internal standard significantly affects the quantification results. The ¹³C-IS demonstrated co-elution, while the deuterated standards showed a slight chromatographic shift.[4][5] |
| Cortisol | Deuterated (d3) | A study using cortisol-d3 reported a mean absolute signal recovery of 109%, indicating some ionization enhancement from the matrix.[6] |
| Progesterone | ¹³C₃ | A method using ¹³C₃-progesterone was found to be robust for the measurement of serum progesterone.[7] |
| Aldosterone (B195564) | Deuterated (d4, d7) | Deuterated aldosterone standards can exist in equilibrium between different forms in solution, and the mass spectra can show multiple isotopomers, which can complicate analysis. A more stable, second-generation deuterated standard with deuterium in non-exchangeable positions has been developed to address this.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of a panel of steroids in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Aliquoting: To 100 µL of serum, plasma, calibrator, or quality control sample in a polypropylene (B1209903) tube, add the internal standard working solution (either deuterated or ¹³C-labeled).
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Extraction: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent under a stream of nitrogen at 55°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water).
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 or PFP (pentafluorophenyl) reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for each steroid and its labeled internal standard are monitored.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A typical experimental workflow for steroid quantification.
Caption: Idealized chromatogram showing co-elution vs. shift.
Conclusion and Recommendations
The choice of internal standard is a critical factor in the accuracy and reliability of quantitative steroid analysis by LC-MS/MS. While deuterated internal standards are widely used and can be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards.
Key Takeaways:
-
¹³C-labeled internal standards are the gold standard for steroid quantification due to their identical chromatographic behavior to the native analyte, leading to more accurate correction for matrix effects.
-
Deuterated internal standards can exhibit chromatographic shifts (isotope effect) , which may compromise analytical accuracy, especially in complex biological matrices.
-
The stability of the isotopic label is crucial. ¹³C labels are inherently stable, whereas deuterium labels can be prone to back-exchange.
For researchers and drug development professionals where the highest level of data integrity is required, the investment in ¹³C-labeled internal standards is a scientifically sound decision that will lead to more robust, reliable, and defensible results. When using deuterated standards, it is imperative to thoroughly validate the method to assess for any potential chromatographic shifts and ensure that they do not adversely impact the accuracy of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Androgen Measurement: A Comparative Guide to LC-MS/MS and Immunoassay Techniques
For researchers, scientists, and drug development professionals, the accurate measurement of androgens is paramount. This guide provides an objective comparison of two prominent analytical methods: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Immunoassay. We delve into their respective methodologies, performance characteristics, and present supporting experimental data to aid in the selection of the most appropriate technique for your research needs.
The quantification of androgens, such as testosterone (B1683101) and its metabolites, is crucial in a multitude of research and clinical settings, from endocrinology and reproductive medicine to oncology and drug development. The choice of analytical method can significantly impact the reliability and interpretation of results. While immunoassays have been a mainstay for their convenience and high throughput, LC-MS/MS has emerged as a gold standard due to its superior specificity and accuracy, especially at low concentrations.[1][2][3]
Performance Comparison: A Head-to-Head Analysis
The fundamental differences in the principles of LC-MS/MS and immunoassays lead to distinct performance characteristics. Immunoassays rely on the binding of an antibody to a specific hormone, which can be susceptible to cross-reactivity with structurally similar molecules.[4][5][6] This can lead to overestimated or inaccurate results, particularly in populations with low androgen levels like women and children.[4][7][8] In contrast, LC-MS/MS physically separates the target androgen from other substances before detection based on its unique mass-to-charge ratio, offering a much higher degree of specificity.[2][9]
| Performance Metric | LC-MS/MS | Immunoassay | Key Considerations |
| Specificity | High to Very High | Variable (Low to High) | Immunoassays are prone to cross-reactivity from endogenous steroids, drugs, and their metabolites.[5] LC-MS/MS minimizes this by chromatographic separation. |
| Sensitivity (Lower Limit of Quantitation) | Generally Lower (Higher Sensitivity) | Generally Higher (Lower Sensitivity) | LC-MS/MS can accurately measure very low androgen concentrations, which is critical in certain populations.[4][10][11][12] Immunoassays often struggle with reliability at the low end of the physiological range.[4][12] |
| Accuracy | High | Variable | LC-MS/MS is considered the reference method for its high accuracy.[3] Immunoassay accuracy can be compromised by matrix effects and lack of standardization.[4][13] |
| Throughput | Lower | High | Immunoassays are well-suited for large-scale screening due to their potential for automation.[5] LC-MS/MS has a longer analysis time per sample. |
| Cost per Sample | Higher | Lower | The initial investment and operational costs for LC-MS/MS instrumentation are significantly higher. |
| Multiplexing | Yes (Multiple androgens in a single run) | Typically single analyte | LC-MS/MS can simultaneously quantify a panel of steroids from a small sample volume.[6][14] |
Experimental Data Highlights
Numerous studies have compared the performance of LC-MS/MS and immunoassays for androgen measurement, consistently demonstrating the superior accuracy and reliability of LC-MS/MS.
A study comparing testosterone measurements in children with 46,XY disorders of sex development found an excellent correlation for testosterone between the two methods, but poor to moderate correlations for other androgens like DHT, DHEA, and androstenedione (B190577).[1] The study concluded that immunoassays tend to overestimate testosterone and androstenedione and underestimate DHEA and DHT when compared to LC-MS/MS.[1]
Another investigation into androstenedione measurement found that while LC-MS/MS results showed good agreement with radioimmunoassay (RIA), there was poor correlation with enzyme-linked immunosorbent assay (ELISA).[10][11] The researchers highlighted the better selectivity of LC-MS/MS.[10][11]
| Androgen | Comparison Finding | Reference |
| Testosterone | Immunoassay values were significantly higher with more dispersion at low concentrations compared to HPLC/MS-MS.[7] | Vieira et al. |
| Androstenedione, DHEA, DHT | Immunoassays showed poor to moderate correlation with LC-MS/MS, with a tendency to overestimate or underestimate certain androgens.[1] | de F. Maciel et al. |
| Androstenedione | LC-MS/MS showed good agreement with RIA but not with ELISA, highlighting the superior selectivity of LC-MS/MS.[10][11] | Yücel et al. |
Experimental Methodologies
LC-MS/MS Protocol for Androgen Measurement
The following provides a generalized workflow for the quantification of androgens using LC-MS/MS, based on common practices described in the literature.[14][15][16]
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (a deuterated version of the target androgen).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or zinc sulfate.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further purification.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto a C18 or similar reversed-phase column.
-
A gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid) is used to separate the androgens based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The androgen molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
The precursor ion corresponding to the target androgen is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are monitored in the third quadrupole for quantification.
-
Immunoassay Protocol for Androgen Measurement
Immunoassays for androgens are typically performed using commercially available kits, with the following general steps for a competitive immunoassay:[17]
-
Sample Incubation:
-
Patient serum or plasma is added to a microplate well coated with antibodies specific to the target androgen.
-
-
Competitive Binding:
-
A known amount of enzyme-labeled androgen (conjugate) is added to the well.
-
The patient's unlabeled androgen and the enzyme-labeled androgen compete for binding to the limited number of antibody sites.
-
-
Washing:
-
The wells are washed to remove any unbound androgens.
-
-
Substrate Addition:
-
A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
-
Detection:
-
The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the androgen in the patient sample.
-
Visualizing the Methodologies
Caption: Comparative experimental workflows for LC-MS/MS and Immunoassay.
The Androgen Signaling Pathway
Understanding the biological context of androgen action is essential. Androgens exert their effects primarily through the androgen receptor (AR), a nuclear transcription factor.[18][19] The binding of an androgen, such as testosterone or its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR initiates a cascade of events leading to changes in gene expression that regulate a wide array of physiological processes.[18][20]
Caption: Simplified overview of the androgen receptor signaling pathway.
Conclusion
Both LC-MS/MS and immunoassays have their place in androgen measurement. Immunoassays offer a cost-effective and high-throughput solution suitable for large-scale studies where high precision at low concentrations is not the primary concern. However, for research and clinical applications demanding high accuracy, specificity, and the ability to measure a panel of androgens simultaneously, LC-MS/MS is the unequivocally superior method. As the field continues to advance, the adoption of LC-MS/MS is becoming increasingly widespread, promising a more accurate understanding of the role of androgens in health and disease.
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of methodology in serum testosterone measurement: comparison between a direct immunoassay and a method based on high performance liquid chromatography and tandem mass spectrometry (HPLC/MS-MS) - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 8. In vitro bioassays for androgens and their diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limitations of direct estradiol and testosterone immunoassay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. mdpi.com [mdpi.com]
- 19. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Gold Standard for Androgen Quantification: A Comparative Guide to 11-Ketodihydrotestosterone-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of androgens, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of 11-Ketodihydrotestosterone-d3, a deuterated internal standard, with other alternatives, supported by established principles of bioanalytical method validation and experimental data from analogous steroid assays.
In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based steroid analysis, stable isotope-labeled internal standards (SIL-IS) are widely recognized as the gold standard.[1] Their chemical and physical properties closely mimic the analyte of interest, allowing for effective compensation for variations during sample preparation, chromatography, and ionization. This compound, as a deuterated analog of the potent androgen 11-Ketodihydrotestosterone (11-KDHT), falls into this premier category of internal standards.
Performance Comparison: The Deuterated Advantage
The superiority of deuterated internal standards like this compound over non-deuterated alternatives, such as structural analogs, is well-documented.[2] Deuterated standards co-elute with the target analyte, ensuring that they experience similar matrix effects, which are a common source of analytical variability and inaccuracy.[1] This co-elution is a critical factor in achieving reliable quantification, especially at low concentrations.
While direct comparative studies for this compound are not extensively published, the performance of deuterated standards in similar androgen assays provides a strong indication of its expected accuracy and precision. For instance, a study on the quantification of 11-ketotestosterone (B164220) (11KT) and other androgens using an LC-MS/MS method demonstrated excellent precision.[3]
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) | 13C-Labeled Internal Standard |
| Co-elution with Analyte | Near-identical retention time | Different retention time | Near-identical retention time |
| Matrix Effect Compensation | High and effective | Variable and often incomplete | High and effective |
| Accuracy | High | Can be compromised | High |
| Precision (CV%) | Typically <15% (Intra- and Inter-day)[3][4] | Often higher and more variable | Typically <15% |
| Potential for Isotopic Exchange | Low, but possible depending on label position[1] | Not applicable | Negligible[5] |
| Cost | Higher than non-deuterated | Lower | Generally the highest |
Table 1: Comparison of Internal Standard Performance Characteristics. This table summarizes the key performance differences between various types of internal standards used in LC-MS/MS analysis. Data is based on established principles and findings from related steroid hormone assays.[1][3][4][5]
Experimental Protocols: A Generalized Workflow
The following protocol outlines a typical workflow for the quantification of 11-Ketodihydrotestosterone in a biological matrix (e.g., serum) using this compound as an internal standard. This is a generalized procedure based on common practices in steroid analysis.[6][7][8]
Experimental Workflow for 11-Ketodihydrotestosterone Quantification
Caption: A generalized workflow for the quantification of 11-Ketodihydrotestosterone using an internal standard by LC-MS/MS.
1. Sample Preparation:
-
Spiking: To a known volume of the biological sample (e.g., 100-500 µL of serum), a precise amount of this compound internal standard solution is added.[7][8]
-
Extraction: The steroids are extracted from the matrix using either liquid-liquid extraction (LLE) with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate/hexane mixture) or solid-phase extraction (SPE).[8]
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a specific volume of the initial mobile phase.[9]
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column for separation of the analytes.[10]
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the analytes are ionized, commonly using electrospray ionization (ESI) in positive mode.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both 11-Ketodihydrotestosterone and this compound.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of 11-Ketodihydrotestosterone in the unknown samples is then calculated from the calibration curve.
Alternatives and Considerations
While deuterated internal standards are superior, there are instances where alternatives might be considered.
-
Non-Deuterated Structural Analogs: These are compounds with a similar chemical structure to the analyte. They are generally less expensive and more readily available.[1] However, they do not co-elute with the analyte and may not adequately compensate for matrix effects, potentially leading to reduced accuracy and precision.[1][2]
-
13C-Labeled Internal Standards: Carbon-13 labeled standards are considered an even more robust alternative to deuterated standards.[5][11] The risk of isotopic exchange (the loss of the heavy isotope label) is negligible with 13C, which can sometimes be a concern with deuterium (B1214612), especially if the deuterium atoms are in exchangeable positions.[1] However, 13C-labeled standards are typically more expensive to synthesize.
Logical Relationship of Internal Standard Choice and Analytical Performance
Caption: The choice of internal standard directly impacts analytical performance and cost considerations.
Conclusion
For the accurate and precise quantification of 11-Ketodihydrotestosterone, the use of its deuterated internal standard, this compound, is the recommended approach. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures robust and reliable data, which is crucial for research, clinical, and drug development applications. While cost and availability may be considerations, the superior performance of a deuterated internal standard in mitigating analytical variability justifies its use in assays where data quality is of the utmost importance. For applications demanding the absolute highest level of confidence and where budget allows, a 13C-labeled internal standard would be the premium choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-automated serum steroid profiling with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability Face-Off: 11-Ketodihydrotestosterone vs. Dihydrotestosterone
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of androgen signaling, the metabolic stability of active hormones is a critical determinant of their biological potency and duration of action. This guide provides a detailed comparison of the metabolic rates of two potent androgens: 11-Ketodihydrotestosterone (11-KDHT) and Dihydrotestosterone (DHT). Leveraging key experimental data, we delve into their metabolic pathways, enzymatic conversions, and the methodologies used to assess their stability, offering valuable insights for researchers in endocrinology, oncology, and drug development.
Quantitative Data Summary
A pivotal study comparing the in vitro metabolism of 11-KDHT and DHT in the androgen-sensitive prostate cancer cell lines, LNCaP and VCaP, revealed a significant difference in their metabolic stability. The data clearly indicates that 11-KDHT is metabolized at a considerably slower rate than DHT, suggesting a prolonged intracellular presence and potentially a more sustained androgenic effect.
| Cell Line | Time Point | % DHT Metabolized | % 11-KDHT Metabolized | Reference |
| LNCaP | 6 hours | 84% | 42% | [1] |
| VCaP | 48 hours | ~100% | Slower than DHT | [1] |
Metabolic Pathways and Inactivation
The metabolic fates of both DHT and 11-KDHT are primarily dictated by reductive enzymes that convert them into less active or inactive metabolites.
Dihydrotestosterone (DHT) Metabolism: The primary route of DHT inactivation involves its conversion to 3α-androstanediol by the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs). This metabolite has a significantly lower affinity for the androgen receptor. Further conjugation reactions, such as glucuronidation, facilitate its excretion.
11-Ketodihydrotestosterone (11-KDHT) Metabolism: Similar to DHT, 11-KDHT undergoes inactivation through the action of 3α-HSDs. This enzymatic reaction results in the formation of 11-keto-5α-androstane-3α,17β-diol (11K-3α-adiol), an inactive metabolite.[1][2] The slower metabolic rate of 11-KDHT compared to DHT suggests that it is a poorer substrate for these inactivating enzymes.
Experimental Protocols
The comparative metabolic rates of 11-KDHT and DHT were determined using an in vitro cell-based assay. The following provides a summary of the key experimental steps.
1. Cell Culture:
-
Cell Lines: Human prostate cancer cell lines, LNCaP and VCaP, were utilized as they endogenously express the necessary metabolic enzymes.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. For androgen deprivation experiments, charcoal-stripped fetal bovine serum was used.
2. In Vitro Metabolism Assay:
-
Plating: LNCaP or VCaP cells were seeded in appropriate culture plates and allowed to adhere.
-
Steroid Treatment: The culture medium was replaced with a medium containing either DHT or 11-KDHT at a specified concentration (e.g., 100 nM).
-
Incubation: The cells were incubated for various time points (e.g., 6, 12, 24, 48 hours) to allow for steroid metabolism.
-
Sample Collection: At each time point, the cell culture medium was collected for analysis.
3. Sample Preparation and Analysis:
-
Extraction: Steroids were extracted from the collected medium using a liquid-liquid extraction method with a solvent such as methyl tert-butyl ether (MTBE).
-
Derivatization (Optional but common for DHT): To enhance detection by mass spectrometry, the extracted steroids can be derivatized. For instance, reaction with hydroxylamine (B1172632) can form oxime derivatives.
-
LC-MS/MS Analysis: The extracted and prepared samples were analyzed using Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation and quantification of the parent androgen and its metabolites.
Conclusion
The available experimental evidence strongly indicates that 11-Ketodihydrotestosterone possesses greater metabolic stability than Dihydrotestosterone in prostate cancer cells. This reduced rate of inactivation likely contributes to a more prolonged and potent androgenic signal within target tissues. For researchers and drug development professionals, this key difference highlights 11-KDHT as a significant player in androgen-driven pathologies and a potential target for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for further investigation into the metabolism and activity of these and other novel androgens.
References
Androgenic activity of 11-Ketodihydrotestosterone compared to testosterone
A comprehensive analysis of the androgenic activity of 11-Ketodihydrotestosterone (11-KDHT) compared to the classical androgen, testosterone (B1683101), reveals comparable and, in some aspects, more robust activity for 11-KDHT. This guide synthesizes key experimental findings on receptor binding, gene activation, and cellular proliferation, providing researchers, scientists, and drug development professionals with a detailed comparison of these two androgens.
Recent studies have highlighted the significant role of 11-oxygenated C19 steroids in androgen physiology and pathology, particularly in conditions like castration-resistant prostate cancer. Among these, 11-Ketodihydrotestosterone (11-KDHT) has emerged as a potent androgen with activity comparable to, and in some cases exceeding, that of testosterone and even dihydrotestosterone (B1667394) (DHT).
Comparative Analysis of Androgenic Activity
Experimental data demonstrates that 11-KDHT is a potent and efficacious agonist of the human androgen receptor (AR). Its binding affinity, ability to activate the AR, and subsequent induction of androgen-dependent gene expression and cell proliferation are on par with, or exceed, those of testosterone.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Androgen Receptor Binding Affinity
| Compound | Inhibition Constant (Ki) (nM) | Reference |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | [1][2][3] |
| Dihydrotestosterone (DHT) | 22.7 | [1] |
| Testosterone (T) | 34.3 | [1] |
| 11-Ketotestosterone (11-KT) | 80.8 | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Androgen Receptor Agonist Potency and Efficacy
| Compound | EC50 (nM) | Maximal Response (% of Mibolerone) | Reference |
| 11-Ketodihydrotestosterone (11-KDHT) | 1.35 | ~100% | [2][3] |
| Dihydrotestosterone (DHT) | Not explicitly stated, but comparable to 11-KDHT | ~100% | [1] |
| Testosterone (T) | Not explicitly stated, but comparable to 11-KT | ~80% | [1] |
| 11-Ketotestosterone (11-KT) | Not explicitly stated | ~80% | [1] |
EC50 represents the concentration required to elicit 50% of the maximal response. A lower EC50 indicates higher potency.
Experimental Protocols
The data presented above is primarily derived from two key types of in vitro assays: competitive whole-cell binding assays and reporter gene transactivation assays.
Competitive Whole-Cell Androgen Receptor Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor.
-
Cell Culture and Transfection: COS-1 cells (a monkey kidney fibroblast cell line) are transiently transfected with a plasmid expressing the human androgen receptor (pSVARo).[4]
-
Competition Incubation: The transfected cells are incubated with a low concentration of a radiolabeled androgen (e.g., 0.2 nM [3H]-Mibolerone) and increasing concentrations of the unlabeled competitor steroids (11-KDHT, testosterone, etc.).[4] This incubation is typically carried out for 16-24 hours.
-
Washing and Lysis: After incubation, the cells are washed to remove unbound steroids and then lysed to release the cell contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysates is measured using a scintillation counter.
-
Data Analysis: The results are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor. The Ki value is then calculated from the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand).[5]
Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a target gene.
-
Cell Culture and Co-transfection: A suitable cell line, such as PC-3 (human prostate cancer cell line) or COS-1, is co-transfected with two plasmids:[6]
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (11-KDHT, testosterone, etc.) for approximately 24 hours.[4][6]
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.[6]
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase reporter assay system.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are expressed as a percentage of the maximal response induced by a potent synthetic androgen like Mibolerone.[4] The EC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11-Ketodihydrotestosterone (11-KDHT) | Androgen Receptor Agonist | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating Steroid Hormone Assays: A Comparative Analysis of Linearity and Recovery
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid hormones is paramount. The choice of assay can significantly impact experimental outcomes and the reliability of data. This guide provides an objective comparison of the performance of common steroid hormone assay platforms, with a focus on two critical validation parameters: linearity and recovery. Experimental data is presented to support these comparisons, alongside detailed methodologies for key experiments.
Data Presentation: A Comparative Overview
The performance of a steroid hormone assay is often evaluated by its ability to accurately measure hormone concentrations across a range of dilutions (linearity) and to quantify a known amount of hormone added to a biological sample (recovery). Below is a summary of typical performance data for two widely used assay technologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Linearity in Steroid Hormone Assays
| Assay Type | Steroid Hormone | Sample Type | Dilution Range | Average Linearity (%) | Reference |
| ELISA | Testosterone | Serum | 1:2 - 1:16 | 84-108% | [1] |
| ELISA | Testosterone | EDTA Plasma | 1:2 - 1:16 | 76-110% | [1] |
| ELISA | Testosterone | Heparin Plasma | 1:2 - 1:16 | 75-110% | [1] |
| ELISA | Cortisol | Serum | Undiluted - 1:8 | 85-115% | [2] |
| LC-MS/MS | Progesterone (B1679170) | Rabbit Plasma | 1 ng/mL - 200 ng/mL | R² > 0.99 | [3] |
| LC-MS/MS | Estradiol | Human Serum | 2 pg/mL - 1000 pg/mL | R² > 0.99 | [4] |
| LC-MS/MS | 19 Steroids | Human Serum | Varies | R² > 0.992 |
Table 2: Comparison of Recovery in Steroid Hormone Assays
| Assay Type | Steroid Hormone | Sample Type | Average Recovery (%) | Range (%) | Reference |
| ELISA | Testosterone | Serum | 93% | 86-104% | [5] |
| ELISA | Testosterone | EDTA Plasma | 94% | 85-107% | [5] |
| ELISA | Testosterone | Heparin Plasma | 92% | 84-101% | [5] |
| ELISA | Cortisol | Serum | 85% | 81-93% | [2][6] |
| ELISA | Cortisol | EDTA Plasma | 89% | 86-96% | [2][6] |
| LC-MS/MS | Progesterone | Rabbit Plasma | 94.5% | 86.0-103% | [3] |
| LC-MS/MS | 9 Steroids | Serum | 75.5% | 65-86% | [7] |
| LC-MS/MS | 19 Steroids | Human Serum/Urine | 100% | 80-120% |
Experimental Protocols: Methodologies for Assay Validation
Detailed and standardized experimental protocols are crucial for the accurate assessment of assay performance. Below are representative protocols for evaluating linearity and recovery in steroid hormone assays.
Protocol 1: Linearity of Dilution for a Cortisol ELISA Kit
This protocol is adapted from a typical competitive ELISA kit for cortisol.
Objective: To determine the linearity of the assay by serially diluting a high-concentration sample and comparing the measured concentrations to the expected values.
Materials:
-
Cortisol ELISA Kit (including microplate, standards, conjugate, substrate, and stop solution)
-
High-concentration cortisol sample (e.g., a spiked serum sample or a sample with known high endogenous levels)
-
Assay Buffer (provided in the kit)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a high-concentration cortisol sample. If using a spiked sample, add a known amount of cortisol standard to a serum sample to achieve a concentration near the upper limit of the standard curve.
-
Serial Dilution: Create a series of dilutions of the high-concentration sample using the provided Assay Buffer. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
Assay Performance:
-
Add 20 µl of each standard, control, and diluted sample to the appropriate wells of the microplate in duplicate.[2]
-
Add 100 µl of the cortisol-HRP conjugate working solution to each well.[2]
-
Incubate the plate on a shaker for 45 minutes at room temperature.[2]
-
Wash the wells three times with 300 µl of diluted wash buffer per well.[2]
-
Add 150 µl of TMB substrate to each well.[2]
-
Incubate for 15-20 minutes at room temperature.[2]
-
Add 50 µl of stopping solution to each well.[2]
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[2]
-
Calculations:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cortisol in each diluted sample by interpolating from the standard curve.
-
Correct the measured concentrations for the dilution factor.
-
Calculate the percentage linearity for each dilution using the following formula:
-
% Linearity = (Measured Concentration / Expected Concentration) x 100
-
-
Acceptance Criteria: The mean percentage linearity should ideally be within 80-120%.
Protocol 2: Spike and Recovery for Steroid Hormone Analysis by LC-MS/MS
This protocol outlines a general procedure for assessing recovery in an LC-MS/MS method for steroid hormones.
Objective: To evaluate the accuracy of the assay by measuring the recovery of a known amount of steroid hormone spiked into a biological matrix.
Materials:
-
LC-MS/MS system (Triple Quadrupole Mass Spectrometer with HPLC or UHPLC)
-
Steroid hormone standards
-
Internal standards (deuterated or ¹³C-labeled analogs of the analytes)
-
Biological matrix (e.g., charcoal-stripped serum, which is free of endogenous steroids)
-
Extraction solvents (e.g., methyl tert-butyl ether (MTBE), acetonitrile)
-
96-well Supported Liquid Extraction (SLE) plate or solid-phase extraction (SPE) cartridges
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations by spiking known amounts of steroid hormone standards into the biological matrix.
-
-
Extraction:
-
To 100 µL of each QC sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Load the sample onto an SLE plate or SPE cartridge.
-
Elute the steroids using an appropriate solvent (e.g., MTBE for SLE).[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS/MS system.[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and mobile phase gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.
-
-
Calculations:
-
Generate a calibration curve using the prepared standards.
-
Determine the measured concentration of the steroid hormone in each spiked sample.
-
Calculate the percentage recovery using the following formula:
-
% Recovery = (Measured Concentration in Spiked Sample - Endogenous Concentration in Unspiked Sample) / Spiked Concentration x 100
-
-
Acceptance Criteria: The average percent recovery should typically be within 85-115%.[3]
Mandatory Visualization: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the steroid hormone signaling pathway and the experimental workflows for linearity and recovery.
Caption: Intracellular steroid hormone signaling pathway.
Caption: Experimental workflow for linearity assessment.
Caption: Experimental workflow for recovery assessment.
References
- 1. lcms.cz [lcms.cz]
- 2. sceti.co.jp [sceti.co.jp]
- 3. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of progesterone concentration determination by 12 non-isotopic immunoassays and gas chromatography/mass spectrometry in 99 human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Androgen Quantification: An Inter-laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of androgens is paramount for reliable and reproducible results. This guide provides an objective comparison of commonly used androgen quantification methods, supported by experimental data from inter-laboratory studies. We delve into the methodologies, performance characteristics, and the critical need for standardization to ensure data comparability across different laboratories.
The Landscape of Androgen Quantification: A Comparative Overview
The primary methods for quantifying androgens such as testosterone, dihydrotestosterone (B1667394) (DHT), and androstenedione (B190577) in biological matrices include immunoassays and mass spectrometry-based techniques. While immunoassays have been historically prevalent due to their cost-effectiveness and high throughput, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is now considered the gold standard for its superior specificity and accuracy.[1][2]
Inter-laboratory comparison studies consistently highlight the variability in results obtained by different methods, especially for immunoassays.[3][4][5] This discrepancy is particularly pronounced at lower androgen concentrations, which are critical in studies involving women, children, and castrated prostate cancer patients.[4][5]
Table 1: Comparison of Androgen Quantification Methods from Inter-laboratory Studies
| Method | Principle | Advantages | Disadvantages | Key Performance Insights from Inter-laboratory Comparisons |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | High specificity and accuracy, ability to measure multiple androgens simultaneously, considered the reference method.[2][6] | Higher initial equipment cost, requires specialized expertise. | Lower inter-laboratory variability compared to immunoassays.[7] Even with MS, variability exists, emphasizing the need for standardization.[7] |
| GC-MS | Gas chromatographic separation followed by mass-to-charge ratio detection. | High specificity and accuracy. | Often requires derivatization of analytes. | Used as a reference method in some comparison studies.[3] |
| ELISA | Enzyme-linked immunosorbent assay based on antigen-antibody reaction. | High throughput, lower cost, relatively simple to perform. | Prone to cross-reactivity with other steroids, leading to overestimation of androgen levels, especially at low concentrations.[4][5][8][9] | Significant inter-laboratory variation observed.[3] Results can differ substantially from mass spectrometry methods.[4][8][9] |
| RIA | Radioimmunoassay based on competitive binding of radiolabeled and unlabeled antigens to a limited amount of antibody. | High sensitivity. | Use of radioactive materials, disposal concerns. | Generally shows better agreement with LC-MS/MS than ELISA, but still exhibits variability.[8][9] |
| TR-FIA | Time-resolved fluoroimmunoassay. | High sensitivity, non-radioactive. | Can still be affected by matrix effects and cross-reactivity. | Showed large differences in absolute values in one inter-laboratory study, though correlations were high.[3] |
The Critical Role of Standardization
The variability in androgen quantification across laboratories underscores the urgent need for standardization. Organizations like the Centers for Disease Control and Prevention (CDC) have established Hormone Standardization Programs (HoSt) to improve the accuracy and reliability of steroid hormone measurements.[6][10][11][12][13] These programs provide reference materials and conduct proficiency testing to help laboratories assess and improve the performance of their assays.[6][10][13] Participation in such external quality assessment (EQA) schemes is crucial for ensuring the comparability of data generated in different research and clinical settings.[1][14][15]
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are generalized methodologies for the key androgen quantification techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the reference method for accurate androgen quantification.[6] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation:
-
Protein Precipitation: To a serum sample (e.g., 100 µL), a protein precipitating agent like zinc sulfate (B86663) is added, followed by an organic solvent such as acetonitrile (B52724) containing internal standards (e.g., deuterated testosterone).[16]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE (e.g., with hexane) or SPE (e.g., using a C18 cartridge) is performed to isolate androgens from the matrix.[16][17][18]
-
Derivatization (Optional): To enhance sensitivity, androgens can be derivatized. For instance, treatment with hydroxylamine (B1172632) creates oxime derivatives which improve ionization efficiency.[17][18]
Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UPLC) system with a suitable column (e.g., C18) is used to separate the different androgens.[16]
Mass Spectrometric Detection:
-
A tandem quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-product ion transitions for each androgen and its internal standard.[16][18]
Immunoassays (ELISA and RIA)
Immunoassays are based on the principle of competitive binding.
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coating: Microplate wells are coated with antibodies specific to the androgen of interest.
-
Competitive Binding: A known amount of enzyme-labeled androgen is added to the wells along with the sample containing the unknown amount of androgen. The sample androgen and the enzyme-labeled androgen compete for binding to the fixed antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Detection: The intensity of the color, which is inversely proportional to the amount of androgen in the sample, is measured using a microplate reader.
RIA (Radioimmunoassay):
-
Competitive Binding: A known quantity of radiolabeled androgen (e.g., with Iodine-125) is mixed with a limited amount of antibody and the sample containing the unknown amount of androgen.
-
Separation: The antibody-bound androgen is separated from the free androgen.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of androgen in the sample.
Visualizing Key Processes
To further clarify these complex biological and analytical processes, the following diagrams illustrate the androgen signaling pathway and a typical experimental workflow for androgen quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. CDC project on standardizing steroid hormone measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 14. External quality assessment of hormone determinations [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. Assay reproducibility of serum androgen measurements using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Automated Immunoassays and Mass Spectrometry in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quantification of molecules—from small drug compounds to large protein biomarkers—is a cornerstone of modern research and pharmaceutical development. The two most prominent analytical techniques for this purpose are automated immunoassays and mass spectrometry. While both are powerful, their performance characteristics, workflows, and ideal applications differ significantly. This guide provides an objective comparison of these technologies, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate platform for specific analytical needs.
Core Principles: A Tale of Two Technologies
Automated immunoassays and mass spectrometry rely on fundamentally different principles for analyte detection and quantification. Immunoassays utilize the highly specific binding interaction between an antibody and its target antigen.[1] In contrast, mass spectrometry separates and detects ions based on their mass-to-charge ratio (m/z), offering high molecular specificity.[1][2]
Caption: Core principles of Immunoassay and Mass Spectrometry.
Performance Characteristics: A Head-to-Head Comparison
The choice between an automated immunoassay and mass spectrometry often hinges on the specific performance requirements of the analysis. Key parameters include sensitivity, specificity, throughput, and cost.
| Performance Metric | Automated Immunoassays | Mass Spectrometry (LC-MS/MS) |
| Specificity | High, but susceptible to cross-reactivity with structurally similar molecules and interference from the sample matrix (e.g., heterophilic antibodies).[1][3] | Very high, based on unique mass-to-charge ratio and fragmentation patterns. Can distinguish between structurally similar compounds (isobars) with chromatography.[3][4] |
| Sensitivity | Generally high, capable of detecting analytes in the picomolar to femtomolar range.[3][5] | High to very high, capable of detecting low-abundance analytes, often with lower limits of quantification than immunoassays, especially for small molecules.[1][6] |
| Throughput | High to very high. Automation allows for the processing of multiple 96- or 384-well plates simultaneously, making it suitable for large-scale screening.[7][8][9] | Traditionally lower due to the need for chromatography.[10] However, advancements like multiplexing and rapid ionization techniques are increasing throughput.[11][12] |
| Multiplexing | Possible, but often limited to a smaller number of analytes per sample compared to MS.[7] | Excellent capability. Can simultaneously measure hundreds of different analytes in a single run.[2][13] |
| Method Development | Can be lengthy and costly, requiring the development and validation of specific antibodies for each new analyte.[7][8] | Generally faster for developing new assays, as it does not require new reagent generation. However, method validation can be complex.[1][7] |
| Cost (per sample) | Reagents can be expensive.[1] Automation can reduce labor costs.[14][15] | Consumables are often low-cost, but the initial instrument purchase and maintenance are significant expenses.[1][16] |
| Personnel | Can be operated by technicians with less specialized training once automated protocols are established.[1] | Requires personnel with specialized training and expertise for operation, data analysis, and troubleshooting.[1] |
| Typical Analytes | Primarily large molecules like proteins, hormones, and antibodies.[1] Detection of small molecules is possible but can be challenging.[17][18] | Highly versatile, excelling at the quantification of small molecules (drugs, metabolites) but also widely used for peptides and proteins.[1] |
Experimental Protocols
Detailed and validated protocols are critical for obtaining reliable and reproducible results. Below are representative workflows for a common automated immunoassay (Sandwich ELISA) and a standard bioanalytical mass spectrometry method (LC-MS/MS).
Automated Sandwich ELISA Workflow
This method is frequently used for quantifying proteins in complex biological samples. The workflow is highly amenable to automation.[9][19]
Caption: Workflow for an automated Sandwich ELISA.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a known concentration of a capture antibody specific to the target analyte. The plate is incubated to allow the antibody to adhere to the well surface.[20]
-
Washing: The plate is washed with a buffer to remove any unbound capture antibody.[21]
-
Blocking: A blocking buffer (e.g., BSA or casein solution) is added to each well to block any remaining non-specific binding sites on the plate surface. This step is crucial for reducing background signal.[22]
-
Sample Incubation: The standards, controls, and unknown samples are added to the wells. The plate is incubated, allowing the analyte in the sample to bind to the immobilized capture antibody.[21]
-
Washing: The plate is washed again to remove unbound sample components.[21]
-
Detection Antibody Incubation: A second antibody (the detection antibody), which is conjugated to an enzyme (like HRP), is added. This antibody binds to a different epitope on the captured analyte.[23]
-
Washing: A final wash step removes any unbound detection antibody.[21]
-
Substrate Addition: A chemical substrate for the enzyme is added to the wells. The enzyme converts the substrate into a detectable signal (e.g., a color change).[20]
-
Signal Detection: The plate is read using a microplate reader, which measures the intensity of the signal. The concentration of the analyte in the samples is determined by comparing their signal to the standard curve.[23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules due to its high specificity and sensitivity.[3]
Caption: Workflow for a typical LC-MS/MS analysis.
Methodology:
-
Sample Preparation: The analyte of interest is extracted from the biological matrix (e.g., plasma, urine) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. A known amount of an internal standard (often a stable isotope-labeled version of the analyte) is added to all samples, calibrators, and quality controls to correct for variability.[24][25]
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and internal standard are separated from other matrix components as they pass through a chromatographic column.[26]
-
Ionization: The eluent from the LC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Here, the analyte and internal standard molecules are converted into gas-phase ions.[26]
-
MS/MS Analysis:
-
First Stage (MS1): The ions are guided into the first mass analyzer (a quadrupole), which is set to select only the ions with the specific mass-to-charge ratio (m/z) of the parent (or precursor) analyte and internal standard ions.
-
Collision Stage: These selected precursor ions are then passed into a collision cell, where they are fragmented by colliding with an inert gas (e.g., argon).
-
Second Stage (MS2): The resulting fragment (or product) ions are directed into a second mass analyzer, which selects for specific, characteristic product ions for detection. This two-stage filtering process (known as Selected Reaction Monitoring or SRM) provides exceptional specificity.[3]
-
-
Detection: The filtered product ions strike a detector, generating an electrical signal that is proportional to the number of ions.
-
Data Analysis: The software generates chromatograms, and the peak areas for the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibrators. The concentrations of the analyte in the unknown samples are then calculated from this curve.[25]
Conclusion: Selecting the Right Tool for the Job
Both automated immunoassays and mass spectrometry are indispensable tools in modern research and drug development. The choice between them is not about which is "better," but which is better suited for the specific application.
-
Automated Immunoassays are often the preferred choice for high-throughput screening of large molecule biomarkers in large sample sets, where well-validated commercial kits are available and the need for speed and efficiency outweighs the requirement for absolute molecular specificity.[7][9]
-
Mass Spectrometry excels in applications that demand high specificity, accuracy, and the ability to measure multiple analytes simultaneously, particularly for small molecules, novel biomarkers without available antibodies, or when resolving interferences is critical.[2][4][6] It is the definitive method for reference measurement procedures and is invaluable during drug discovery and development for its flexibility and precision.[3][4]
Ultimately, a thorough understanding of the performance characteristics of each technology allows researchers and drug development professionals to make informed decisions, ensuring the generation of high-quality, reliable data to drive their projects forward.
References
- 1. medlabmag.com [medlabmag.com]
- 2. Conjugating immunoassays to mass spectrometry: Solutions to contemporary challenges in clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alpco.com [alpco.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. helixmolecularsolutions.com [helixmolecularsolutions.com]
- 15. preciouskashmir.com [preciouskashmir.com]
- 16. The future of high-throughput screening [worldpharmatoday.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. cellculturedish.com [cellculturedish.com]
- 20. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 21. ELISAプロトコル [sigmaaldrich.com]
- 22. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 23. assaygenie.com [assaygenie.com]
- 24. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 25. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. rsc.org [rsc.org]
Definitive Steroid Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroid hormones is paramount in endocrinology, clinical diagnostics, and pharmaceutical development. While traditional immunoassays have been widely used, their inherent limitations in specificity and accuracy, particularly at low concentrations, have paved the way for more definitive methods. Isotope Dilution Mass Spectrometry (IDMS), most commonly coupled with Liquid Chromatography (LC-MS/MS), has emerged as the gold standard for steroid analysis, offering unparalleled accuracy, precision, and specificity.[1][2][3] This guide provides an objective comparison of IDMS with alternative methods, supported by experimental data, and offers detailed protocols for key methodologies.
Performance Comparison: IDMS vs. Immunoassays
The primary advantages of IDMS over immunoassays lie in its superior analytical specificity and sensitivity.[2][4] Immunoassays are susceptible to cross-reactivity from structurally similar steroids and other matrix components, leading to inaccurate results, especially at the lower end of the physiological range.[5][6] In contrast, IDMS utilizes the mass-to-charge ratio of the analyte and its stable isotope-labeled internal standard for detection and quantification, a fundamentally more specific measurement principle.
Table 1: Performance Comparison for Testosterone (B1683101) Quantification
| Parameter | Isotope Dilution LC-MS/MS | Immunoassay |
| Accuracy/Bias | High accuracy, with results comparable to CDC reference methods.[5] Generally considered the "gold standard".[3] | Can be significantly inaccurate, with results reportedly 20% lower than LC-MS/MS and showing poor correlation at concentrations below 100 ng/dL.[5] |
| Precision (CV) | Intra-day and inter-day CVs typically <10%.[3] | Variable, can be poor, especially at low concentrations. |
| Lower Limit of Quantification (LLOQ) | As low as 2 pg/mL in neat solution.[7] | Often lacks the sensitivity required for pediatric and female samples. |
| Specificity | High, distinguishes between structurally similar steroids. | Prone to cross-reactivity with other steroids and metabolites.[5] |
Table 2: Performance Comparison for Estradiol (B170435) Quantification
| Parameter | Isotope Dilution LC-MS/MS | Immunoassay |
| Accuracy/Bias | High accuracy, though a negative bias of -17.82% compared to one immunoassay has been reported.[8] | Poor correlation with LC-MS/MS at concentrations <150 pmol/L.[4] |
| Precision (CV) | Intra-laboratory precision reported at 3.0-10.1%.[8] | Can be unreliable at low physiological concentrations found in men and postmenopausal women. |
| Lower Limit of Quantification (LLOQ) | As low as 7.5 pmol/L (2.04 pg/mL).[8] Ultrasensitive methods can reach 0.5 pg/mL.[9] | Often insufficient for accurate measurement in low-estrogen populations.[10] |
| Specificity | High, capable of resolving estradiol from its isomers and metabolites. | Susceptible to interference, leading to overestimated results.[6] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical workflows for steroid quantification by ID-LC-MS/MS.
Caption: General workflow for steroid quantification by ID-LC-MS/MS.
Key Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a common method for extracting a broad range of steroids from serum or plasma.
-
Aliquoting: Aliquot 100 µL of serum or plasma into a clean polypropylene (B1209903) tube.[1]
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard mixture to each sample, calibrator, and quality control.[1]
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each tube and vortex for 30 seconds to precipitate proteins.[1]
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.[1]
-
Phase Separation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45-55°C.[1][2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, typically a mixture of methanol (B129727) and water (e.g., 50:50 v/v), before injection into the LC-MS/MS system.[2]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is another effective technique that can provide cleaner extracts and is amenable to automation.
-
Sample Pre-treatment: To 500 µL of serum, add the internal standard solution. Some protocols may require the addition of an acid, such as phosphoric acid.[11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by hexane) to remove interfering substances.[12]
-
Elution: Elute the steroids from the cartridge using a stronger organic solvent, such as ethyl acetate (B1210297) or methanol.[7][12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis, as described in the LLE protocol.[11]
Caption: Key steroids in the steroidogenesis pathway often measured by IDMS.
Conclusion
Isotope Dilution Mass Spectrometry stands as the definitive method for steroid quantification, providing the accuracy, specificity, and sensitivity that are often lacking in traditional immunoassays. The adoption of ID-LC-MS/MS is crucial for reliable clinical diagnostics, robust research findings, and the successful development of new therapeutics. While the initial investment in instrumentation and expertise may be higher, the superior quality of the data generated justifies its position as the gold standard in steroid analysis.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do Metabolites Account for Higher Serum Steroid Hormone Levels Measured by RIA Compared to Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-Ketodihydrotestosterone-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 11-Ketodihydrotestosterone-d3, a deuterated analogue of a potent androgen, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is necessary to mitigate risks and ensure regulatory compliance. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for the d3 isotopologue may not always be available, information for the parent compound, 11-Ketodihydrotestosterone, and similar deuterated steroids provides essential hazard information. This material should be handled by trained personnel in a designated laboratory setting.
Key Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | 1A | H360FD: May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Carcinogenicity | 1B | H350: May cause cancer. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects. |
This data is based on information for similar compounds and should be used for guidance. Always refer to the specific SDS for the product in your possession.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. For certain preparations, such as specified concentrations in methanol (B129727), the U.S. Drug Enforcement Administration (DEA) has exempted them from some provisions of the Controlled Substances Act (CSA).[1] However, it is crucial to verify the status of the specific formulation being used. Regardless of its controlled substance status, the chemical and its solvent are considered hazardous waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound or its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The solvent, often methanol or ethanol, is also a regulated hazardous waste.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2][3] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[2][4]
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the solvent and approximate concentration (if applicable).
-
List any other components of the waste mixture.
-
Include the date the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area near the point of generation.
-
Ensure containers are kept closed except when adding waste.
-
Segregate the waste from incompatible materials to prevent reactions.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department. EHS is the primary resource for guidance on hazardous waste disposal and will manage the final disposal process in accordance with federal, state, and local regulations.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form.
-
Under no circumstances should this compound or its solutions be poured down the drain or discarded in regular trash. This method of disposal is illegal and poses a significant risk to the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures and collaborating with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. Federal Register :: Exempt Chemical Preparations Under the Controlled Substances Act [federalregister.gov]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling 11-Ketodihydrotestosterone-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 11-Ketodihydrotestosterone-d3 is paramount. This guide provides essential procedural information to minimize exposure and ensure laboratory safety. 11-Ketodihydrotestosterone is an active androgen and a potent agonist of the androgen receptor, implicated in androgen-dependent prostate cancer cell growth.[1] The deuterated form, this compound, is intended for use as an internal standard for its quantification.[2][3]
Hazard Identification and Precautions:
11-Ketodihydrotestosterone and its deuterated analog should be handled with caution. The Safety Data Sheet (SDS) for the parent compound, 11-Ketotestosterone, indicates it may be harmful if swallowed, and can cause reproductive toxicity.[4] It is essential to obtain and review the specific SDS for this compound before handling.[3] General precautions include avoiding inhalation, and contact with eyes and skin, as well as preventing dust and aerosol formation.[5] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Additional Recommendations |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Chemical-resistant gloves (disposable nitrile)[6] - Safety glasses with side shields or chemical splash goggles[6] - Laboratory coat[6] | - Use a chemical fume hood or a ventilated balance enclosure.[6] - Consider double-gloving.[6] |
| Working with Solutions of the Compound | - Chemical-resistant gloves (disposable nitrile)[6] - Safety glasses with side shields or chemical splash goggles[6] - Laboratory coat[6] | - Work within a certified chemical fume hood.[6] |
| Compound Storage and Transport | - Standard laboratory attire (closed-toe shoes, long pants) | - Keep container tightly sealed in a cool, well-ventilated area.[5] |
| Waste Disposal | - Chemical-resistant gloves (disposable nitrile)[6] - Safety glasses with side shields or chemical splash goggles[6] - Laboratory coat[6] | - Handle all waste as hazardous chemical waste.[6] |
Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area. Wash hands thoroughly after handling the compound.[6]
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[6] Improper disposal can pose risks to human health and the environment.
Step-by-Step Disposal Protocol:
-
Segregate Waste:
-
Solid Waste: Collect all contaminated consumables, including gloves, bench paper, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all unused solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.[6] Do not pour this waste down the drain.[6]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any solvents present.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Contact Environmental Health & Safety (EHS):
-
The primary directive for the disposal of potent compounds is to contact your institution's EHS department.[7] EHS is responsible for the management and disposal of hazardous waste in accordance with all applicable regulations.[7] Schedule a pickup for the hazardous waste as per your institution's procedures.
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[8]
-
In case of inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
In case of ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[8]
-
Spills: In the event of a spill, evacuate the area and prevent further spread. Use appropriate absorbent material for liquid spills. All cleanup materials should be treated as hazardous waste. Refer to the SDS for detailed spill cleanup procedures.
References
- 1. 11-Ketodihydrotestosterone | CAS#:32694-37-4 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
